Cloroqualone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
25509-07-3 |
|---|---|
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-2-14-19-13-9-4-3-6-10(13)16(21)20(14)15-11(17)7-5-8-12(15)18/h3-9H,2H2,1H3 |
InChI Key |
SONHVLIDLXLSOL-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Other CAS No. |
25509-07-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cloroqualone on GABAa Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative data and detailed experimental studies on the specific interaction of cloroqualone with GABAa receptors are scarce in publicly available scientific literature. Therefore, this guide leverages the extensive research conducted on its close structural and functional analogue, methaqualone, to infer the likely mechanism of action of this compound. It is critical to note that while the general principles of action are expected to be similar, subtle differences may exist.
Executive Summary
This compound, a quinazolinone derivative and an analogue of methaqualone, is presumed to act as a positive allosteric modulator (PAM) of the GABAa receptor. This modulation enhances the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA), leading to central nervous system depression. Unlike classical benzodiazepines and barbiturates, which bind to distinct sites on the GABAa receptor, this compound and its analogues are thought to bind to a unique site within the transmembrane domain, at the interface between β(+) and α(-) subunits. This allosteric binding potentiates GABA-induced chloride ion influx, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Introduction to GABAa Receptors
The GABAa receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ, δ, ε, π, θ), with the most common isoform in the brain being composed of two α, two β, and one γ subunit. The receptor possesses a central chloride ion (Cl⁻) channel that opens upon the binding of GABA to its orthosteric sites located at the interface of α and β subunits. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
The GABAa receptor complex also contains several allosteric binding sites that can be targeted by various drugs to modulate receptor function. These modulators can be positive (enhancing GABA's effect), negative (reducing GABA's effect), or silent (blocking the effects of other modulators).
Mechanism of Action of Quinazolinones at the GABAa Receptor
Based on extensive studies of methaqualone, the mechanism of action for this compound is proposed as follows:
-
Positive Allosteric Modulation: this compound does not directly activate the GABAa receptor in the absence of GABA. Instead, it enhances the receptor's response to GABA. This potentiation results in a leftward shift of the GABA concentration-response curve, indicating an increase in GABA's potency.[1]
-
Unique Binding Site: Unlike benzodiazepines that bind at the α/γ subunit interface and barbiturates that are thought to bind to a site on the β subunit, quinazolinones like methaqualone bind to a distinct site within the transmembrane domain of the GABAa receptor.[1][2] Cryo-electron microscopy studies have localized this binding site to the interface between the β(+) and α(-) subunits.[3][4] This site is also targeted by general anesthetics such as propofol (B549288) and etomidate.[4]
-
Conformational Change and Channel Gating: The binding of this compound to its allosteric site is believed to induce a conformational change in the receptor that increases the affinity of GABA for its binding site or enhances the efficiency of channel gating once GABA is bound. This leads to a greater influx of chloride ions for a given concentration of GABA, thereby potentiating the inhibitory postsynaptic current.
Quantitative Data (Based on Methaqualone Studies)
The following tables summarize the quantitative data for the positive allosteric modulation of various human GABAa receptor subtypes by methaqualone, as determined by two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[1] It is important to reiterate that this data is for methaqualone and serves as an estimate for the potential activity of this compound.
Table 1: Potentiation of GABA-Evoked Currents by Methaqualone at Different GABAa Receptor Subtypes [1]
| GABAa Receptor Subtype | Methaqualone EC₅₀ (µM) | Maximum Potentiation (Rmax) (% of GABA EC₁₀₀) |
| α₁β₂γ₂S | 31 ± 5 | 620 ± 60 |
| α₂β₂γ₂S | 33 ± 4 | 780 ± 80 |
| α₃β₂γ₂S | 28 ± 3 | 700 ± 50 |
| α₅β₂γ₂S | 35 ± 6 | 800 ± 100 |
| α₄β₂δ | 18 ± 3 | 210 ± 20 |
| α₆β₂δ | 12 ± 2 | 310 ± 30 |
| α₄β₃δ | 15 ± 2 | Superagonist |
| α₆β₃δ | 25 ± 4 | 190 ± 20 |
Table 2: Direct Activation of GABAa Receptors by Methaqualone [1]
| GABAa Receptor Subtype | Methaqualone EC₅₀ (µM) | Efficacy (% of GABA Emax) |
| α₄β₃δ | 45 ± 7 | 150 ± 10 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of quinazolinones with GABAa receptors. These protocols are generalized and would require optimization for the specific investigation of this compound.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the potentiation of GABA-induced currents by a modulator in a controlled in vitro system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAa receptor subunits (e.g., α₁, β₂, γ₂S).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard buffer solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline response is established by applying a concentration of GABA that elicits a submaximal current (e.g., EC₁₀).
-
The modulator (e.g., this compound) is co-applied with the same concentration of GABA.
-
The potentiation of the GABA-induced current is measured as the increase in current amplitude in the presence of the modulator.
-
-
Data Analysis: Concentration-response curves are generated by applying a range of modulator concentrations, and EC₅₀ values are calculated using non-linear regression analysis.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor site. For quinazolinones, which do not bind to the benzodiazepine (B76468) or barbiturate (B1230296) sites, a competition binding assay against a radiolabeled ligand for the quinazolinone binding site would be required. As no such specific radioligand is commercially available, an alternative approach would be to investigate the allosteric modulation of radioligand binding to other sites.
Methodology (Hypothetical for this compound):
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the GABAa receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to a known site on the GABAa receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation. A change in the binding affinity of the radioligand in the presence of this compound would indicate an allosteric interaction.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the GABAa Receptor
Caption: this compound's proposed signaling pathway at the GABAa receptor.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for characterizing this compound's effect using TEVC.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's modulatory action.
Conclusion
While direct experimental data for this compound is limited, the wealth of information available for its analogue, methaqualone, provides a strong foundation for understanding its mechanism of action at the GABAa receptor. This compound is likely a positive allosteric modulator that enhances GABAergic inhibition by binding to a unique site in the transmembrane domain of the receptor. Further research, specifically conducting radioligand binding and electrophysiological studies on this compound, is necessary to precisely quantify its affinity, efficacy, and subunit selectivity at GABAa receptors. Such studies will be crucial for a complete understanding of its pharmacological profile and for any future drug development efforts based on the quinazolinone scaffold.
References
- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Cloroqualone as a Sedative: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Cloroqualone is a withdrawn pharmaceutical agent. This document is intended for research and informational purposes only and does not constitute medical advice or an endorsement of its use.
Introduction
This compound is a sedative and antitussive agent belonging to the quinazolinone class of compounds. Developed in the 1980s as an analogue of methaqualone, it was primarily marketed in France and other European countries for its cough-suppressing properties.[1][2] While it exhibits sedative effects, they are reported to be weaker than those of methaqualone.[1][2] Concerns regarding its potential for abuse and overdose led to its withdrawal from the French market in 1994.[1][2] This guide provides a comprehensive overview of the known pharmacological profile of this compound, with a focus on its sedative properties, for a technical audience in the field of drug development and research.
Mechanism of Action
This compound's pharmacological effects are primarily attributed to its interaction with two key central nervous system targets:
-
GABA-A Receptor: this compound is a GABAergic compound, acting as an agonist at the β subtype of the GABA-A receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. Agonism at this receptor enhances the effects of gamma-aminobutyric acid (GABA), leading to an influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in central nervous system depression, which manifests as sedation and anxiolysis.
-
Sigma-1 Receptor: this compound also demonstrates agonist activity at the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of signaling pathways, including calcium signaling and the activity of various ion channels and neurotransmitter systems. The precise role of sigma-1 receptor agonism in the sedative effects of this compound is not fully elucidated but may contribute to its overall pharmacological profile.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound's sedative action.
Quantitative Pharmacological Data
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |
| This compound | GABA-A (β subtype) | Data not available | Data not available | |
| Sigma-1 | Data not available | Data not available | ||
| Methaqualone | GABA-A (various subtypes) | [³H]Flunitrazepam | Positive Allosteric Modulator |
Note: Methaqualone acts as a positive allosteric modulator rather than a direct agonist at the benzodiazepine (B76468) binding site, hence a simple Kᵢ value is not fully descriptive of its action.
Table 2: In Vivo Sedative Efficacy
| Compound | Animal Model | Endpoint | ED₅₀ (mg/kg) | Route of Administration | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, generic protocols for key experiments that would be utilized to determine the pharmacological profile of a sedative compound like this compound.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor.
Materials:
-
Test compound (this compound)
-
Radioligand (e.g., [³H]Flumazenil for the benzodiazepine site, or [³H]Muscimol for the GABA binding site)
-
Source of GABA-A receptors (e.g., rat cortical membrane preparation or cells expressing specific GABA-A receptor subtypes)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding competitor (e.g., unlabeled Diazepam or GABA)
-
96-well filter plates and vacuum manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₑ), and varying concentrations of the test compound (this compound).
-
Determination of Non-Specific Binding: In a separate set of wells, add the radioligand and membrane preparation along with a high concentration of the non-specific binding competitor to saturate all specific binding sites.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
In Vivo Sedation Assessment in Rodents (Loss of Righting Reflex)
Objective: To determine the sedative-hypnotic efficacy (ED₅₀) of this compound in a rodent model.
Materials:
-
Test compound (this compound) dissolved in an appropriate vehicle
-
Male mice or rats (e.g., Swiss Webster mice or Sprague-Dawley rats)
-
Dosing syringes and needles
-
Timer
Procedure:
-
Acclimatization: Acclimatize the animals to the testing environment for at least one hour before the experiment.
-
Dosing: Administer the test compound at various doses via the desired route (e.g., intraperitoneal, oral). Include a vehicle control group.
-
Assessment of Righting Reflex: At a predetermined time after administration (e.g., 15 minutes), gently place each animal on its back.
-
Endpoint: The loss of the righting reflex is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).
-
Data Collection: Record the number of animals in each dose group that exhibit the loss of the righting reflex.
-
Data Analysis: Plot the percentage of animals showing the loss of the righting reflex against the log of the dose. Use probit analysis or a similar statistical method to calculate the ED₅₀, which is the dose that produces the effect in 50% of the animals.
Experimental Workflow Diagram
Caption: Workflow for an in vivo sedation study in rodents.
Conclusion
This compound is a quinazolinone-class compound with known sedative and antitussive properties, acting through agonist activity at the β subtype of the GABA-A receptor and the sigma-1 receptor. Despite its history of clinical use, detailed quantitative pharmacological data regarding its binding affinities, sedative potency, and pharmacokinetic profile are not well-documented in publicly accessible scientific literature. The experimental protocols provided herein represent standard methodologies for characterizing such a compound. Further research would be necessary to fully elucidate the detailed pharmacological profile of this compound and to populate the provided data tables. Given its withdrawal from the market due to abuse potential, any renewed interest in this compound or its analogues would necessitate a thorough preclinical safety and efficacy evaluation.
References
The Antitussive Potential of Quinazolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazolinone derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, their potential as effective antitussive agents presents a promising avenue for the development of novel cough suppressants. This technical guide provides an in-depth overview of the antitussive properties of quinazolinone derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Notably, the quinazolinone derivative Cloroqualone has been clinically utilized for its cough-suppressing effects, acting through GABAergic and sigma-1 receptor pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and advancement of new antitussive therapies.
Introduction
Cough is a primary defensive reflex of the respiratory system, essential for clearing the airways of foreign particles and irritants. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Current antitussive therapies, particularly those with central nervous system activity, are often associated with undesirable side effects, highlighting the need for novel, peripherally acting, or more targeted central agents.
The quinazolinone scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2][3] The exploration of this chemical space for antitussive activity has led to the identification of promising lead compounds, with some demonstrating potent cough-suppressing effects in preclinical models. This guide delves into the core aspects of quinazolinone derivatives as potential antitussive agents.
Mechanism of Action: Targeting Central and Peripheral Pathways
The antitussive effects of quinazolinone derivatives appear to be mediated through multiple signaling pathways, primarily involving the central nervous system. The most well-characterized mechanism involves the modulation of GABAergic and sigma-1 receptor systems.
GABAergic Pathway
Certain quinazolinone derivatives, such as this compound, act as agonists at the β subtype of the GABAA receptor.[4] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, resulting in a general inhibitory effect on neuronal activity. In the context of the cough reflex, this GABAergic inhibition is thought to occur within the brainstem cough center, suppressing the efferent nerve signals that would otherwise trigger a cough.[5][6][7]
Sigma-1 Receptor Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][8] It plays a crucial role in regulating calcium signaling between these two organelles.[9] Agonism at the sigma-1 receptor by certain quinazolinone derivatives is another proposed mechanism for their antitussive action.[4] Upon activation by a ligand, the sigma-1 receptor can translocate to other parts of the cell and modulate the activity of various ion channels and kinases.[2] This modulation of intracellular signaling cascades within the neurons of the cough center is believed to contribute to the suppression of the cough reflex. The precise downstream effectors in the context of cough are still under investigation but may involve the stabilization of neuronal membranes and a reduction in neuronal excitability.[8][10]
Quantitative Data on Antitussive Activity
While the antitussive potential of quinazolinone derivatives is recognized, comprehensive quantitative data from systematic studies are limited in the public domain. The majority of the available information points to the efficacy of this compound. For the purpose of this guide, a table summarizing the expected type of quantitative data from preclinical antitussive studies is provided below. This table is based on typical outcomes from the citric acid-induced cough model in guinea pigs.
| Compound ID | Chemical Structure | Dose (mg/kg) | Route of Admin. | % Inhibition of Coughs (mean ± SEM) | ED50 (mg/kg) |
| Reference | |||||
| Codeine | N/A | 10 | p.o. | 55 ± 6% | ~12 |
| Dextromethorphan | N/A | 30 | p.o. | 48 ± 5% | ~35 |
| Quinazolinone-A | [Hypothetical Structure 1] | 10 | p.o. | [Data] | [Data] |
| Quinazolinone-B | [Hypothetical Structure 2] | 10 | p.o. | [Data] | [Data] |
| Quinazolinone-C | [Hypothetical Structure 3] | 10 | p.o. | [Data] | [Data] |
Note: This table is illustrative. The data for Quinazolinone-A, B, and C are hypothetical and intended to demonstrate how quantitative data for novel derivatives would be presented.
Experimental Protocols
The evaluation of antitussive agents relies on well-established preclinical models that induce a quantifiable cough response. The citric acid-induced cough model in guinea pigs is a widely used and reliable method.
Synthesis of Quinazolinone Derivatives
A common and versatile method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones is the Niementowski synthesis.[11][12][13][14]
General Procedure (Niementowski Synthesis):
-
Amide Formation: Anthranilic acid is reacted with an appropriate acid chloride or anhydride (B1165640) in a suitable solvent (e.g., pyridine, dioxane) to form the corresponding N-acylanthranilic acid.
-
Cyclization: The N-acylanthranilic acid is then heated with an appropriate amine or amide at high temperatures (typically 130-200 °C), often in the absence of a solvent or in a high-boiling point solvent. This step leads to the cyclization and formation of the quinazolinone ring. Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.[14]
-
Purification: The resulting quinazolinone derivative is then purified using standard techniques such as recrystallization or column chromatography.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard for assessing the efficacy of potential antitussive drugs.[1][3][15]
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used. The animals are acclimatized for at least one week before the experiment.
-
Apparatus: A whole-body plethysmograph is used to house the conscious and unrestrained animal. The chamber is connected to a nebulizer to deliver the citric acid aerosol and a sensitive microphone and pressure transducer to detect and record coughs.
-
Cough Induction: A 0.3 M solution of citric acid in saline is aerosolized into the chamber for a set period (e.g., 10 minutes). The number of coughs is recorded during this exposure period and for a subsequent observation period (e.g., 5 minutes).
-
Drug Administration: Test compounds (quinazolinone derivatives) or a vehicle control are administered at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) routes, at a predetermined time before the citric acid challenge. A positive control, such as codeine or dextromethorphan, is usually included.
-
Data Analysis: The primary endpoint is the number of coughs. The percentage inhibition of the cough response is calculated for each animal by comparing the number of coughs after drug treatment to the baseline (vehicle-treated) response. The ED50 (the dose that produces 50% of the maximum effect) is then determined from the dose-response curve.
Structure-Activity Relationship (SAR)
While a comprehensive SAR for the antitussive activity of quinazolinone derivatives is yet to be fully elucidated due to the limited number of publicly available studies, some general trends can be inferred from related CNS activities and the known antitussive, this compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone).
-
Substitution at Position 2: The nature of the substituent at the 2-position of the quinazolinone ring is crucial for activity. Small alkyl groups, such as the ethyl group in this compound, appear to be favorable.
-
Substitution at Position 3: A substituted aryl ring at the 3-position is a common feature in many CNS-active quinazolinones. The ortho-disubstitution on the phenyl ring of this compound (2,6-dichloro) likely plays a role in locking the conformation of the molecule, which may be important for receptor binding.
-
Other Substitutions: Modifications to the benzo portion of the quinazolinone ring (positions 5, 6, 7, and 8) could modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
Further systematic studies involving the synthesis and evaluation of a diverse library of quinazolinone analogues are necessary to establish a detailed SAR for antitussive activity. This will be instrumental in guiding the rational design of more potent and selective cough suppressants.
Conclusion and Future Directions
Quinazolinone derivatives represent a promising class of compounds for the development of novel antitussive agents. Their mechanism of action, involving the modulation of GABAergic and sigma-1 receptor pathways, offers potential for targeted therapies with improved side-effect profiles compared to existing drugs. The well-established preclinical models, such as the citric acid-induced cough model in guinea pigs, provide a robust platform for the evaluation and optimization of these compounds.
Future research should focus on:
-
Systematic SAR studies: The synthesis and antitussive screening of a broad range of quinazolinone analogues to build a comprehensive understanding of the structural requirements for optimal activity.
-
Elucidation of downstream signaling: Further investigation into the specific downstream effectors of GABAA (β subtype) and sigma-1 receptor activation in the cough reflex pathway.
-
Pharmacokinetic and safety profiling: Thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to ensure their suitability for clinical development.
By leveraging the chemical versatility of the quinazolinone scaffold and a deeper understanding of the underlying pharmacology, the development of new and effective treatments for cough is a tangible goal.
References
- 1. benchchem.com [benchchem.com]
- 2. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitussive effect of oxatomide on citric acid-induced cough in conscious guinea pig. Preliminary communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA- and glycine-mediated inhibitory modulation of the cough reflex in the caudal nucleus tractus solitarii of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the cough reflex by GABA(A) receptors in the caudal ventral respiratory group of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 11. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. florajournal.com [florajournal.com]
The Discovery and Developmental History of Cloroqualone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloroqualone, a quinazolinone derivative and an analogue of methaqualone, emerged in the 1980s as a novel sedative and antitussive agent. Marketed predominantly in France and other European nations, it was developed to offer a safer therapeutic profile compared to its predecessor, methaqualone. This technical guide provides a comprehensive overview of the discovery, development, and history of this compound. Due to the limited availability of specific data for this compound, this guide incorporates comparative data from its parent compound, methaqualone, to provide a more complete pharmacological context. This document details its synthesis, mechanism of action through GABAergic and sigma-1 receptor pathways, and eventual withdrawal from the market due to concerns over its potential for abuse. All available quantitative data is presented in structured tables, and key experimental methodologies are outlined. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological and developmental aspects.
Introduction and Discovery
This compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) was developed in the 1980s as a structural analogue of methaqualone.[1][2] The primary motivation for its development was to retain the therapeutic sedative and antitussive properties of methaqualone while reducing its significant potential for abuse and overdose.[3] It was marketed primarily in France and some other European countries as a cough medicine, available either as a standalone formulation or in combination with other active ingredients.[1][2] Despite initial promise, this compound was withdrawn from the French market in 1994 due to emerging concerns about its own potential for abuse and overdose, mirroring the issues seen with methaqualone.[3]
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| IUPAC Name | 3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone | [2] |
| Synonyms | Cloroqualona, Cloroqualonum, Hoe2982 | [2] |
| CAS Number | 25509-07-3 | [2] |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O | [2] |
| Molecular Weight | 319.19 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Purity | >98% (as per commercial research-grade suppliers) | [2] |
Table 1: Chemical and Physical Properties of this compound. This table summarizes the key identifiers and physical characteristics of the this compound molecule.
Synthesis and Manufacturing
Experimental Protocol: General Synthesis of 4(3H)-Quinazolinones
This protocol describes a common method for the synthesis of the quinazolinone core structure, from which the specific synthesis of this compound can be inferred.
-
Step 1: Acylation of Anthranilic Acid. Anthranilic acid is reacted with an acylating agent, such as propionyl chloride (to introduce the 2-ethyl group), in the presence of a base like pyridine (B92270) to form N-propionylanthranilic acid.
-
Step 2: Cyclization. The resulting N-acylanthranilic acid is then reacted with 2,6-dichloroaniline (B118687) in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, and heated to induce cyclization and form the quinazolinone ring.
-
Step 3: Purification. The crude this compound product is then purified through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield the final product.
Disclaimer: This is a generalized protocol. The actual industrial synthesis of this compound may have involved different reagents, catalysts, and reaction conditions to optimize yield and purity.
Pharmacological Profile
This compound's pharmacological effects are primarily attributed to its activity as a central nervous system depressant, exhibiting sedative and antitussive properties.[1] It is known to have weaker sedative effects than its parent compound, methaqualone.[3]
Pharmacodynamics
The primary mechanism of action for this compound involves its interaction with two key receptor systems in the central nervous system:
-
GABAA Receptor: this compound acts as a positive allosteric modulator at the β-subtype of the GABAA receptor.[3] By binding to a site distinct from the GABA binding site, it enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in a dampening of neuronal excitability, producing sedative and anxiolytic effects.
-
Sigma-1 (σ₁) Receptor: this compound is also an agonist at the sigma-1 receptor.[3] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in the regulation of intracellular calcium signaling and cellular stress responses. Its activation by this compound may contribute to the drug's overall pharmacological profile, including its antitussive effects.
Due to the lack of specific binding affinity or potency data for this compound, Table 2 provides a comparative overview of the pharmacodynamic properties of the related compound, methaqualone.
| Parameter | Methaqualone | This compound | Reference |
| Primary Target | GABAA Receptor (β-subtype) | GABAA Receptor (β-subtype), Sigma-1 Receptor | [3] |
| Mechanism of Action | Positive Allosteric Modulator | Agonist / Positive Allosteric Modulator | [3] |
| Reported Effects | Sedative, Hypnotic, Anxiolytic, Muscle Relaxant | Sedative, Antitussive | [1] |
Table 2: Comparative Pharmacodynamics of Methaqualone and this compound. This table highlights the known targets and effects of this compound in comparison to its parent compound, methaqualone.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as bioavailability, metabolism, and elimination half-life, are not well-documented in publicly available literature. Table 3 presents a placeholder for this data, which would be populated through dedicated experimental studies.
| Parameter | Value |
| Bioavailability | Data not available |
| Metabolism | Data not available |
| Elimination Half-life | Data not available |
| Excretion | Data not available |
Table 3: Pharmacokinetic Parameters of this compound. This table highlights the current lack of available pharmacokinetic data for this compound.
Experimental Protocols for Pharmacological Evaluation
The following are generalized protocols for key experiments that would be conducted to characterize the pharmacological profile of a compound like this compound.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GABAA and sigma-1 receptors.
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines known to express the target receptors (e.g., rat brain cortex for GABAA, CHO cells transfected with the human sigma-1 receptor).
-
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site on the GABAA receptor, or --INVALID-LINK---pentazocine for the sigma-1 receptor) in the presence of varying concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Electrophysiology)
Objective: To assess the functional activity of this compound at the GABAA receptor.
-
Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing the desired subunits of the GABAA receptor.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the chloride currents elicited by the application of GABA.
-
Drug Application: Apply a sub-maximal concentration of GABA in the absence and presence of varying concentrations of this compound.
-
Data Analysis: Determine the extent to which this compound potentiates the GABA-evoked currents. Calculate the EC₅₀ for this potentiation to quantify the drug's functional potency.
Clinical Development and Withdrawal
This compound underwent clinical development and was marketed in some European countries as a cough medicine.[1] However, detailed results from its clinical trials are not widely available. Its clinical use was ultimately short-lived. In 1994, it was withdrawn from the French market due to concerns regarding its potential for abuse and overdose, a fate similar to that of its parent compound, methaqualone.[3]
Conclusion
This compound represents an interesting case study in drug development, illustrating the challenges of modifying a known psychoactive compound to improve its safety profile. While it showed initial promise as a sedative and antitussive with potentially weaker sedative effects than methaqualone, its inherent abuse liability ultimately led to its withdrawal from the market. The limited publicly available data on this compound underscores the importance of comprehensive preclinical and clinical evaluation for any new centrally acting agent. Further research, should it be undertaken, would be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to definitively establish its therapeutic index and abuse potential in comparison to other quinazolinone derivatives. This guide, by necessity, has drawn upon comparative data for related compounds and outlines the experimental approaches that would be required for a more complete understanding of this particular chapter in pharmaceutical history.
References
An In-Depth Technical Guide to Cloroqualone Analogues: Chemical Properties, Synthesis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloroqualone, a quinazolinone derivative and an analogue of methaqualone, has garnered interest for its sedative and antitussive properties. This technical guide provides a comprehensive overview of this compound analogues, focusing on their chemical properties, synthesis methodologies, and interactions with key biological targets. This document is intended to serve as a core resource for researchers and professionals involved in the study and development of novel therapeutics based on the quinazolinone scaffold. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key synthetic and analytical procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate a deeper understanding of the underlying mechanisms and processes.
Introduction
This compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) is a GABAergic compound belonging to the quinazolinone class of drugs.[1][2] Developed in the 1980s, it was primarily marketed in Europe for its sedative and cough-suppressing effects.[1] Its mechanism of action involves agonist activity at the β subtype of the GABAa receptor and the sigma-1 receptor.[1] As an analogue of methaqualone, this compound and its related compounds have been the subject of research to understand their structure-activity relationships (SAR) and potential therapeutic applications. This guide aims to consolidate the available technical information on this compound analogues to support further research and development in this area.
Chemical Properties of this compound and Analogues
Table 1: Physicochemical Properties of this compound and Selected Analogues
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | 3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone | C₁₆H₁₂Cl₂N₂O | 319.19 | Not Reported | 4.5 |
| Methaqualone | 2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone | C₁₆H₁₄N₂O | 250.30 | 113 | 3.9 |
| Mecloqualone | 3-(2-Chlorophenyl)-2-methyl-4(3H)-quinazolinone | C₁₅H₁₁ClN₂O | 270.71 | Not Reported | 4.2 |
| Etaqualone | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | C₁₇H₁₆N₂O | 264.33 | Not Reported | 4.4 |
| Nitromethaqualone | 2-Methyl-3-(2-methoxy-4-nitrophenyl)-4(3H)-quinazolinone | C₁₇H₁₅N₃O₄ | 325.32 | Not Reported | 2.9 |
| Afloqualone | 6-Amino-2-(fluoromethyl)-3-(o-tolyl)-4(3H)-quinazolinone | C₁₆H₁₄FN₃O | 283.30 | 195-196 | 2.2 |
Note: LogP values are predicted using computational models and may vary from experimental values.
Synthesis of this compound Analogues
The synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including this compound and its analogues, typically involves the condensation of an N-acylated anthranilic acid derivative with a substituted aniline (B41778). The following section details a general experimental protocol for the synthesis of these compounds.
General Synthesis Protocol
A common route for synthesizing this compound analogues is the reaction of N-acylanthranilic acid with a substituted aniline in the presence of a dehydrating agent such as phosphorus trichloride (B1173362) or polyphosphoric acid.
Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone (this compound)
-
Materials:
-
N-Propionylanthranilic acid
-
Phosphorus trichloride (PCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-propionylanthranilic acid (1 equivalent) and 2,6-dichloroaniline (1 equivalent) in anhydrous toluene.
-
Slowly add phosphorus trichloride (0.5 equivalents) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly quench with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Biological Activity and Signaling Pathways
The primary pharmacological effects of this compound and its analogues are mediated through their interaction with the GABAa and sigma-1 receptors.
GABAa Receptor Interaction
This compound acts as a positive allosteric modulator at the β subtype of the GABAa receptor.[1] GABAa receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Positive allosteric modulators like this compound enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect.
Sigma-1 Receptor Interaction
This compound also exhibits agonist activity at the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and cellular stress responses. The precise downstream effects of sigma-1 receptor activation by this compound analogues are still under investigation but are thought to contribute to their overall pharmacological profile.
Receptor Binding Affinity
The affinity of a compound for its target receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) determined through radioligand binding assays. While a comprehensive dataset for a series of this compound analogues is not available, Table 2 presents representative binding affinity data for related quinazolinone compounds at the GABAa and sigma-1 receptors.
Table 2: Receptor Binding Affinities of Selected Quinazolinone Analogues
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| Methaqualone | GABAa (α1β2γ2) | [³H]Flunitrazepam | ~3000 | [3] |
| Cl-PPQ¹ | GABAa (α1β2γ2) | [³H]Flunitrazepam | ~100 | [3] |
| PB28² | Sigma-1 | --INVALID-LINK---Pentazocine | 3.90 | [4] |
| Haloperidol | Sigma-1 | --INVALID-LINK---Pentazocine | 3.61 |
¹ 3-(2-chlorophenyl)-2-phenylquinazolin-4(3H)-one ² A known high-affinity sigma receptor ligand
Experimental Protocols for Receptor Binding Assays
The following protocols provide a general framework for conducting competitive radioligand binding assays to determine the affinity of this compound analogues for the GABAa and sigma-1 receptors.
GABAa Receptor Binding Assay
-
Objective: To determine the Ki of a test compound for the GABAa receptor.
-
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known radioligand (e.g., [³H]Flunitrazepam) for binding to the GABAa receptor in a membrane preparation.
-
Materials:
-
Rat brain cortex membrane preparation (source of GABAa receptors)
-
[³H]Flunitrazepam (Radioligand)
-
Test compound (this compound analogue)
-
Diazepam or Clonazepam (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Buffer, [³H]Flunitrazepam, and membrane preparation.
-
Non-specific Binding: Buffer, [³H]Flunitrazepam, excess unlabeled Diazepam, and membrane preparation.
-
Competitive Binding: Test compound dilution, [³H]Flunitrazepam, and membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-1 Receptor Binding Assay
-
Objective: To determine the Ki of a test compound for the sigma-1 receptor.
-
Principle: Similar to the GABAa assay, this competitive binding assay measures the displacement of a known sigma-1 receptor radioligand (e.g., --INVALID-LINK---Pentazocine) by the test compound.
-
Materials:
-
Guinea pig brain membrane preparation (source of sigma-1 receptors)
-
--INVALID-LINK---Pentazocine (Radioligand)
-
Test compound (this compound analogue)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Buffer, --INVALID-LINK---Pentazocine, and membrane preparation.
-
Non-specific Binding: Buffer, --INVALID-LINK---Pentazocine, excess unlabeled Haloperidol, and membrane preparation.
-
Competitive Binding: Test compound dilution, --INVALID-LINK---Pentazocine, and membrane preparation.
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the reaction and process the samples as described in the GABAa receptor binding assay protocol (steps 4-8).
-
Conclusion
This technical guide provides a foundational overview of the chemical properties, synthesis, and biological interactions of this compound and its analogues. While there is a clear need for more systematic studies to generate comprehensive quantitative data for a broader range of this compound derivatives, the information presented here offers a valuable starting point for researchers in the field. The provided experimental protocols and diagrams are intended to facilitate further investigation into the therapeutic potential of this class of compounds. Future research should focus on synthesizing and characterizing a diverse library of this compound analogues to establish a more detailed structure-activity relationship and to identify lead compounds with improved pharmacological profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
In-Vitro Binding Affinity of Cloroqualone to GABA-A Receptors: A Technical Guide
Introduction
Cloroqualone is a quinazolinone derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system.[2] Upon binding of the neurotransmitter GABA, these ligand-gated ion channels open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[3]
Positive allosteric modulators (PAMs) like this compound do not bind to the primary GABA binding site but to a distinct allosteric site on the receptor complex.[4] This binding potentiates the effect of GABA, increasing the frequency or duration of channel opening and enhancing the inhibitory signal.[5] This guide provides an in-depth overview of the in-vitro binding characteristics of quinazolinones at the GABA-A receptor, with a focus on methaqualone as a proxy for this compound, detailing experimental protocols and the underlying signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific data for this compound is lacking, studies on methaqualone provide valuable insights into the interaction of quinazolinones with the GABA-A receptor.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| Methaqualone | α1β2γ2 | EC50 (PAM activity) | ~10 µM | [6] |
| PPTQ (a more potent derivative) | α1β2γ2 | EC50 (PAM activity) | ~1 µM | [6] |
Note: The EC50 values represent the concentration of the compound that produces 50% of its maximal potentiation of the GABA-induced current.
Experimental Protocols
The in-vitro binding affinity of compounds to the GABA-A receptor is typically determined using radioligand binding assays or electrophysiological techniques.
Radioligand Binding Assay (Competition Assay)
This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to a specific site on the GABA-A receptor. For quinazolinones, which are believed to bind to a transmembrane site, a radiolabeled analog or a ligand known to bind in that vicinity would be ideal. However, a common general approach is to assess the modulation of binding at other sites. A standard protocol is outlined below.
Objective: To determine the Ki of a test compound for the GABA-A receptor.
Materials:
-
Synaptic membrane preparation from a suitable source (e.g., rat brain cortex).
-
Radioligand, such as [³H]flunitrazepam (for the benzodiazepine (B76468) site) or [³H]muscimol (for the GABA site).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like diazepam or GABA).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and centrifuge to isolate the synaptic membrane fraction. The final pellet is resuspended in the assay buffer.[7]
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound to the tubes. Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the cell membrane in response to the activation of GABA-A receptors expressed in oocytes or cultured cells. It is particularly useful for characterizing the modulatory effects of compounds like this compound.
Objective: To determine the potentiation of GABA-induced currents by a test compound.
Materials:
-
Xenopus oocytes or a suitable cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.
-
GABA solution.
-
Test compound (this compound) solution.
-
Recording chamber and perfusion system.
-
Voltage clamp amplifier and data acquisition system.
-
Microelectrodes filled with KCl.
Procedure:
-
Cell Preparation: Prepare and culture cells expressing the GABA-A receptor of interest. For TEVC, inject cRNA of the receptor subunits into Xenopus oocytes and allow for expression.
-
Recording Setup: Place the cell in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Perfuse the cell with a low concentration of GABA (e.g., EC10, the concentration that elicits 10% of the maximal response) to establish a baseline current.
-
Co-application of Test Compound: Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound).
-
Measurement: Record the amplitude of the chloride current in the presence of the test compound.
-
Data Analysis: Plot the potentiation of the GABA-induced current against the concentration of the test compound to determine the EC50 for its modulatory effect.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of GABA-A receptor activation and its positive allosteric modulation by a quinazolinone.
References
- 1. Category:GABAA receptor positive allosteric modulators - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 4(3H)-quinazolinone scaffold is a foundational structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. Among the most notable are its derivatives that act as central nervous system depressants, primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this class, with a focus on cloroqualone and its parent compound, methaqualone. It synthesizes quantitative data from key pharmacological studies, outlines the detailed experimental protocols required for characterization, and uses visualizations to clarify complex signaling pathways and SAR principles. This document serves as a comprehensive resource for professionals engaged in the research and development of novel GABAergic agents.
Introduction: The Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological potential.[1][2] The core structure allows for extensive chemical modifications, enabling the fine-tuning of biological efficacy and pharmacokinetic profiles.[1]
Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is the most infamous member of this class, formerly used as a sedative-hypnotic and now known for its high abuse potential.[3] Its mechanism of action is primarily mediated by the potentiation of GABA-A receptors.[3] this compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) is a structural analog developed in the 1980s.[4] It exhibits a similar GABAergic mechanism but was marketed for its antitussive properties, with weaker sedative effects compared to methaqualone.[4] Understanding the SAR of this scaffold is crucial for designing new modulators with improved therapeutic indices and specific subtype selectivity.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary molecular target for this compound and related compounds is the GABA-A receptor, the major inhibitory neurotransmitter-gated ion channel in the brain.[3][5]
The GABA-A receptor is a pentameric chloride-ion channel composed of various subunits (e.g., α, β, γ).[5] The binding of the endogenous ligand GABA to its orthosteric site (at the β+/α− subunit interface) triggers the opening of the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[5]
Quinazolinones like methaqualone and this compound act as Positive Allosteric Modulators (PAMs) . They do not bind to the same site as GABA but to a distinct allosteric site located within the transmembrane domain, at the β+/α− subunit interface.[3] This binding event enhances the receptor's response to GABA, increasing the chloride current for a given concentration of GABA. This potentiation of the natural inhibitory signal leads to the sedative, hypnotic, and anxiolytic effects associated with these compounds. Unlike benzodiazepines, which also act as PAMs but at a different site (α+/γ− interface), quinazolinones do not require the presence of a γ subunit.[2]
Structure-Activity Relationship (SAR)
The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. The key positions for modification are R2 (position 2), R3 (the N-aryl substituent at position 3), and positions 5 through 8 on the fused benzene (B151609) ring.
Key Structural Features
-
Position 2 (R2): Small alkyl groups, such as the methyl in methaqualone or the ethyl in this compound, are generally favored for potent activity. Larger or more complex groups can reduce potency.
-
Position 3 (R3): An aryl ring at this position is critical for activity. Substitutions on this aryl ring have a profound impact on potency and efficacy.
-
Ortho-substitution: As seen in methaqualone (2-methylphenyl), an ortho-substituent is often essential. This substitution forces the aryl ring out of the plane of the quinazolinone core, which is thought to be a required conformation for binding to the receptor.
-
Halogenation: The presence of chlorine atoms, as in this compound's 2,6-dichlorophenyl group, significantly modulates the compound's properties, often affecting potency and metabolic stability.
-
-
Quinazolinone Ring (Positions 5-8): Modifications on the fused benzene ring can also influence activity. A study of 2,3-diphenyl-quinazolin-4(3H)-ones found that while many substitutions at positions 6, 7, and 8 were tolerated, they did not lead to a significant increase in potency over the parent compound.[6]
Quantitative SAR Data
Table 1: Potency (EC₅₀) and Efficacy (% Max GABA Response) of Methaqualone at Various GABA-A Receptor Subtypes
| Receptor Subtype | GABA EC₁₀ Potentiation EC₅₀ (µM) | Max Potentiation (% of GABA EC₁₀) | Functional Effect |
|---|---|---|---|
| α₁β₂γ₂ₛ | 3.1 ± 0.4 | 1200 ± 120 | Positive Allosteric Modulator |
| α₂β₂γ₂ₛ | 2.5 ± 0.3 | 1180 ± 90 | Positive Allosteric Modulator |
| α₃β₂γ₂ₛ | 2.9 ± 0.2 | 890 ± 50 | Positive Allosteric Modulator |
| α₅β₂γ₂ₛ | 3.0 ± 0.5 | 1190 ± 110 | Positive Allosteric Modulator |
| α₄β₂δ | 1.8 ± 0.3 | 420 ± 40 | Positive Allosteric Modulator |
| α₆β₂δ | 1.2 ± 0.2 | 260 ± 20 | Positive Allosteric Modulator |
| α₄β₃δ | 0.24 ± 0.04 | 140 ± 10 | Superagonist |
| α₆β₁δ | - | - | Negative Allosteric Modulator |
Data derived from Hammer et al., 2015.[3] Values are presented as mean ± S.E.M.
This data highlights that methaqualone is a potent, non-selective positive allosteric modulator at most synaptic (γ-containing) and extrasynaptic (δ-containing) GABA-A receptors. The 2,6-dichloro substitution in this compound likely alters this profile, potentially reducing potency at some subtypes, which may contribute to its weaker sedative profile.
Key Experimental Protocols
Characterizing the activity of novel quinazolinone derivatives requires specialized in vitro assays. The two primary methods are electrophysiology and fluorescence-based screening.
Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This is the gold-standard method for detailed functional characterization of ion channel modulators.
-
Objective: To precisely measure the potentiation of GABA-evoked chloride currents by a test compound in cells expressing specific GABA-A receptor subtypes.
-
Methodology:
-
Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α₁, β₂, γ₂). The oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte: one to measure membrane potential and one to clamp the voltage at a set potential (typically -60 mV).
-
Baseline Response: A baseline GABA response is established by applying a low, non-saturating concentration of GABA (e.g., EC₁₀) for a short duration. This is repeated until a stable current amplitude is achieved.
-
Compound Application: The test compound (e.g., this compound) is pre-applied for 30-60 seconds, followed by the co-application of the test compound and GABA.
-
Data Analysis: The amplitude of the chloride current in the presence of the test compound is compared to the baseline GABA response. The percentage potentiation is calculated. A full concentration-response curve is generated by testing a range of compound concentrations to determine EC₅₀ and maximal efficacy values.[3]
-
Protocol: Fluorescence-Based Membrane Potential Assay
This method is suitable for higher-throughput screening (HTS) of compound libraries to identify potential hits.
-
Objective: To rapidly assess the ability of compounds to modulate GABA-A receptor activity by measuring changes in cell membrane potential.
-
Methodology:
-
Cell Line Preparation: A stable cell line (e.g., HEK293) expressing the target GABA-A receptor subtype is cultured in multi-well plates (e.g., 96- or 384-well).
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye (e.g., FMP-Red-Dye). This dye changes its fluorescence intensity in response to changes in membrane potential.
-
Compound Addition: Test compounds from a chemical library are added to the wells.
-
Receptor Activation: An automated liquid handler adds a solution containing GABA to all wells, activating the GABA-A receptors.
-
Signal Detection: A fluorometric imaging plate reader (FLIPR) measures the fluorescence intensity in each well before and after GABA addition.
-
Data Analysis: Compounds that potentiate the GABA response will cause a greater influx of chloride, leading to a larger change in membrane potential and thus a larger change in fluorescence compared to control wells (GABA only). The magnitude of this change indicates the compound's activity.[7]
-
Visualization of Experimental Workflow
The evaluation of a novel this compound analog follows a logical progression from initial design to detailed characterization.
Conclusion
This compound and its related 4(3H)-quinazolinone analogs represent a well-established class of GABA-A receptor positive allosteric modulators. The structure-activity relationship is well-defined, with the substituents at positions 2 and 3 of the core scaffold being the primary determinants of pharmacological activity. Specifically, a small alkyl group at position 2 and an ortho-substituted aryl ring at position 3 are critical for high potency. While quantitative SAR data for this compound itself is limited, the extensive characterization of its parent compound, methaqualone, provides a robust framework for understanding the molecular interactions with various GABA-A receptor subtypes. The experimental protocols detailed herein, particularly TEVC electrophysiology, remain the cornerstone for the precise characterization of novel modulators. This guide provides drug development professionals with the foundational knowledge and methodological insights necessary to explore this chemical space for the discovery of new therapeutic agents.
References
- 1. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold [mdpi.com]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]
- 6. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Neuropharmacology of Sedative-Hypnotic Quinazolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the neuropharmacological mechanisms of sedative-hypnotic quinazolinones, a class of compounds historically used for their calming and sleep-inducing properties. The primary focus of this document is to provide a comprehensive overview of their interaction with the central nervous system, with a particular emphasis on the quantitative aspects of their activity and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
The sedative and hypnotic effects of quinazolinone derivatives, most notably methaqualone, are primarily mediated through their action on the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[1][2] Unlike other modulators of the GABA-A receptor such as benzodiazepines and barbiturates, quinazolinones do not bind to the classic benzodiazepine (B76468) or barbiturate (B1230296) sites.[1][3][4] Instead, they act as positive allosteric modulators (PAMs) by binding to a distinct site located at the transmembrane β(+)/α(-) subunit interface.[1][3][4] This binding site is thought to overlap with that of the general anesthetic etomidate.[1][3][4]
Upon binding, quinazolinones enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a generalized depressant effect on the central nervous system, resulting in sedation and hypnosis.[2] Cryo-electron microscopy studies have revealed that the binding of quinazolinones to this transmembrane site leads to a widening of the extracellular half of the ion-conducting pore, which is believed to be a key mechanism for receptor potentiation.[5][6]
Signaling Pathway of Quinazolinone Action at the GABA-A Receptor
Caption: Signaling pathway of quinazolinone modulation of the GABA-A receptor.
Quantitative Pharmacology of Methaqualone
The interaction of methaqualone with various GABA-A receptor subtypes has been quantified, revealing a complex pharmacological profile. Methaqualone acts as a PAM at several subtypes, but can also exhibit negative allosteric modulation or even superagonism at others.[1][7]
Table 1: Agonist and Positive Allosteric Modulator (PAM) Properties of Methaqualone at Human GABA-A Receptor Subtypes
| Receptor Subtype | Agonist EC50 (μM) | Agonist Rmax (% of GABA Rmax) | PAM EC50 (μM) | PAM Emax (% Potentiation) |
| α1β2γ2S | >1000 | 1 - 4 | 24 | 600 - 800 |
| α2β2γ2S | >1000 | 1 - 4 | 30 | 600 - 800 |
| α3β2γ2S | >1000 | 1 - 4 | 28 | 600 - 800 |
| α5β2γ2S | >1000 | 1 - 4 | 25 | 600 - 800 |
| α4β2δ | >300 | 5.5 ± 1.6 | 18 | >200 (superagonism) |
| α6β2δ | >300 | 13 ± 1.6 | 15 | >200 (superagonism) |
| α4β3δ | 88 | 60 ± 4.8 | - | - (superagonist) |
Data extracted from Hammer et al., 2015.[1][8]
Table 2: Negative Allosteric Modulator (NAM) Properties of Methaqualone at Human GABA-A Receptor Subtypes
| Receptor Subtype | IC50 (μM) |
| α6β1δ | 96 |
| α6β2N265Sδ | ~300 |
Data extracted from Hammer et al., 2015.[1][8]
Experimental Protocols
The characterization of sedative-hypnotic quinazolinones relies on a combination of in vitro and in vivo experimental procedures.
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is crucial for studying the functional properties of ion channels, such as the GABA-A receptor, expressed in a heterologous system.[1][3][4]
Objective: To measure the modulation of GABA-evoked currents by quinazolinone compounds at specific GABA-A receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micromanipulators and microelectrodes
-
Recording chamber
-
Perfusion system
-
Solutions: ND96 solution, collagenase solution, recording solution (containing GABA and test compounds)
Procedure:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired α, β, and γ/δ subunits of the GABA-A receptor. Injected oocytes are incubated for 2-4 days to allow for receptor expression.
-
Electrode Preparation: Glass microelectrodes are pulled and filled with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2.0 MΩ.
-
Recording:
-
An oocyte is placed in the recording chamber and perfused with recording solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).
-
GABA is applied at a concentration that elicits a small, reproducible current (e.g., EC5-EC20).
-
Once a stable baseline response to GABA is established, the quinazolinone compound is co-applied with GABA at various concentrations.
-
The potentiation or inhibition of the GABA-evoked current by the compound is measured.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum effect (Emax) of the compound.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
In Vivo Behavioral Assays in Rodents
Animal models are essential for assessing the sedative and hypnotic effects of quinazolinones in a whole organism.
Objective: To assess general locomotor activity and anxiety-like behavior. A decrease in locomotor activity is indicative of sedation.[9][10][11]
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
Rodents (mice or rats)
-
Test compound and vehicle control
Procedure:
-
Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Dosing: Animals are administered the quinazolinone compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time after dosing, each animal is placed individually in the center of the open field arena.
-
Recording: The animal's behavior is recorded for a set period (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
Data Analysis: The video tracking software is used to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Instances of grooming and defecation
-
Objective: To determine the hypnotic properties of a compound. The inability of an animal to right itself when placed on its back is a measure of a hypnotic or anesthetic state.[2][12][13][14]
Materials:
-
Rodents (mice or rats)
-
Test compound and vehicle control
-
A V-shaped trough or similar apparatus to hold the animal in a supine position
-
Timer
Procedure:
-
Dosing: Animals are administered the quinazolinone compound or vehicle control.
-
Assessment: At regular intervals after dosing, the animal is gently placed on its back in the V-shaped trough.
-
Observation: The animal is observed for its ability to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).
-
Endpoint: The onset and duration of the loss of righting reflex are recorded. Onset is the time from drug administration to the first failure to right, and duration is the time from the loss of the reflex until it is regained.
Caption: Workflow for in vivo behavioral assays for sedation and hypnosis.
Conclusion
The sedative-hypnotic effects of quinazolinones are primarily driven by their positive allosteric modulation of GABA-A receptors at a unique binding site. The quantitative data reveal a complex interaction with different receptor subtypes, which likely contributes to their specific pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other classes of neuropharmacological agents, facilitating the discovery and development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. Loss of righting reflex (LORR) [bio-protocol.org]
- 3. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EMDB-43475: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with ... - Yorodumi [pdbj.org]
- 6. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anilocus.com [anilocus.com]
- 10. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 11. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of righting reflex test [bio-protocol.org]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
The Specter of Quaaludes: An In-depth Technical Guide to the Abuse Potential and Dependence Liability of Methaqualone Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methaqualone, a sedative-hypnotic drug of the quinazolinone class, gained notoriety for its high abuse potential and significant dependence liability, leading to its widespread withdrawal from clinical use.[1][2] However, the allure of its euphoric and sedative effects has spurred the clandestine synthesis and emergence of numerous analogues on the illicit drug market.[2][3] This technical guide provides a comprehensive overview of the pharmacology of methaqualone and its analogues, focusing on their interaction with the GABA-A receptor, the primary mediator of their central nervous system effects. We present a compilation of quantitative data on the potency of these compounds, detail the experimental protocols used to assess their abuse potential, and delineate the key signaling pathways involved in their mechanism of action. This document is intended to serve as a critical resource for researchers and drug development professionals working to understand the risks associated with this class of compounds and to develop strategies to mitigate their harm.
Introduction: The Enduring Legacy of Methaqualone
First synthesized in 1951, methaqualone was initially marketed as a safe, non-barbiturate alternative for the treatment of insomnia and anxiety.[1] Its rapid onset of action and production of euphoric effects, however, quickly led to its diversion and abuse.[1][2] The high potential for both psychological and physical dependence, coupled with a narrow therapeutic index and the risk of overdose, particularly when combined with other depressants like alcohol, resulted in its classification as a Schedule I controlled substance in the United States in 1984.[3]
Despite its restricted status, the demand for methaqualone and its characteristic effects has not waned, leading to the emergence of a number of designer analogues. These compounds, often produced in clandestine laboratories, are structurally similar to methaqualone and are designed to mimic its pharmacological effects while evading existing drug laws.[2][3] This guide will delve into the molecular mechanisms underlying the abuse potential of these analogues, providing the necessary technical information for their study and assessment.
Molecular Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary molecular target of methaqualone and its analogues is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[4][5] These compounds act as positive allosteric modulators (PAMs) of the GABA-A receptor, binding to a site distinct from that of GABA, benzodiazepines, and barbiturates.[4][5] This binding event enhances the effect of GABA, increasing the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, which results in the characteristic sedative, anxiolytic, and muscle relaxant effects.[4]
Cryo-electron microscopy studies have revealed that methaqualone and its potent analogue, 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (PPTQ), bind within a transmembrane pocket at the interface between the β(+) and α(-) subunits of the GABA-A receptor.[6] This binding site is thought to overlap with that of the general anesthetic etomidate.[4][5]
Quantitative Pharmacology of Methaqualone Analogues
The potency of methaqualone analogues as GABA-A receptor PAMs varies significantly with their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in identifying key molecular features that govern their interaction with the receptor. The following table summarizes the available quantitative data on the potency of methaqualone and several of its analogues at the human α1β2γ2S GABA-A receptor subtype, a common subtype in the central nervous system. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect.
| Compound | Structure | EC50 (µM) at α1β2γ2S GABA-A Receptor | Reference |
| Methaqualone | 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one | 2.8 ± 0.5 | [4] |
| PPTQ | 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one | 0.057 ± 0.008 | [7] |
| PPQ | 2,3-diphenylquinazolin-4(3H)-one | 0.12 ± 0.02 | [7] |
| Cl-PPQ | 3-(2-chlorophenyl)-2-phenylquinazolin-4(3H)-one | Not explicitly quantified in cited text, but identified as a potent PAM. | [7] |
| Etaqualone | 3-(2-ethylphenyl)-2-methylquinazolin-4(3H)-one | Data not available in cited texts. | [3] |
| Methylmethaqualone (MMQ) | 2-methyl-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one | Data not available in cited texts. | [3] |
| Mebroqualone | 3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one | Data not available in cited texts. | [2] |
| SL-164 (Dicloqualone) | 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one | Data not available in cited texts. | [2] |
Experimental Protocols for Assessing Abuse Potential and Dependence Liability
A variety of in vitro and in vivo experimental models are employed to characterize the abuse potential and dependence liability of methaqualone analogues. The following sections provide detailed methodologies for key experiments.
In Vitro Functional Assays: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the functional effects of compounds on ion channels, such as the GABA-A receptor, expressed in Xenopus laevis oocytes.
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from mature female Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2S) at a ratio of 1:1:10.
-
Incubate the injected oocytes at 18°C in a modified Barth's solution for 2-5 days to allow for receptor expression.[4]
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (in mM: 115 NaCl, 2.5 KCl, 10 HEPES, 1.8 CaCl2, 0.1 MgCl2; pH 7.5).[4]
-
Impale the oocyte with two glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.[4]
-
Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.[4]
-
Establish a baseline GABA response by applying a concentration of GABA that elicits approximately 10% of the maximal response (GABA EC10).[4]
-
-
Compound Application and Data Analysis:
-
Dissolve the test compound (methaqualone analogue) in the perfusion solution and apply it to the oocyte, followed by co-application with GABA EC10.[4]
-
Record the potentiation of the GABA-evoked current by the test compound.
-
Construct concentration-response curves and determine the EC50 value for each compound using non-linear regression analysis.[4]
-
In Vivo Neurochemical Analysis: Intracerebral Microdialysis in Rats
This technique allows for the measurement of extracellular neurotransmitter levels, such as GABA, in specific brain regions of freely moving animals in response to drug administration.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Microdialysis Procedure:
-
Drug Administration and Sample Analysis:
-
Administer the methaqualone analogue via an appropriate route (e.g., intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of GABA in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry.[10]
-
Express the results as a percentage change from the baseline GABA levels.
-
Behavioral Pharmacology: Conditioned Place Preference (CPP) in Rats
The CPP paradigm is a widely used behavioral model to assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus and Habituation:
-
Conditioning Phase:
-
This phase typically lasts for 6-8 days.
-
On drug conditioning days, administer the methaqualone analogue and confine the rat to one of the outer chambers (e.g., the initially non-preferred chamber) for 30-45 minutes.[11][12]
-
On vehicle conditioning days, administer the vehicle (e.g., saline) and confine the rat to the opposite chamber for the same duration. The order of drug and vehicle conditioning days is counterbalanced across animals.[11][12]
-
-
Test Phase:
-
On the test day, place the rat in the central chamber with free access to all three chambers in a drug-free state.
-
Record the time spent in each chamber over a 15-minute session.
-
A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding properties of the drug.[11][12]
-
Behavioral Pharmacology: Intravenous Self-Administration in Non-Human Primates
The intravenous self-administration model is considered the gold standard for assessing the reinforcing effects and abuse liability of a drug.
Protocol:
-
Surgical Catheter Implantation:
-
Training and Baseline:
-
Train the monkey to press a lever to receive an intravenous infusion of a known reinforcer, such as cocaine, on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement.[13][14]
-
Once a stable baseline of responding is established, substitute saline for the reinforcer to ensure that the responding is maintained by the drug.
-
-
Substitution and Dose-Response Determination:
Signaling Pathways and Visualizations
The binding of a methaqualone analogue as a positive allosteric modulator to the GABA-A receptor potentiates the GABA-induced chloride current. This enhanced inhibitory signal is further regulated by intracellular signaling cascades, primarily involving protein kinases that phosphorylate the receptor subunits.
GABA-A Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway initiated by the binding of a methaqualone analogue to the GABA-A receptor.
Caption: GABA-A receptor activation by GABA and a methaqualone analogue.
Experimental Workflow for In Vitro Potency Determination
The following diagram outlines the workflow for determining the in vitro potency of methaqualone analogues using the two-electrode voltage clamp technique.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.
Downstream Modulation of GABA-A Receptor Function by Protein Kinases
The function of the GABA-A receptor is not static and can be modulated by intracellular signaling pathways. Protein Kinase C (PKC) and Protein Kinase A (PKA) can phosphorylate specific residues on the intracellular loops of GABA-A receptor subunits, altering receptor trafficking, surface expression, and channel gating.[15][16] This provides a mechanism for dynamic regulation of inhibitory neurotransmission.
Caption: Downstream modulation of GABA-A receptor function by PKA and PKC.
Conclusion
Methaqualone and its analogues represent a significant public health concern due to their high abuse potential and dependence liability. Their mechanism of action as potent positive allosteric modulators of the GABA-A receptor underlies their profound central nervous system effects. This technical guide has provided a comprehensive overview of the quantitative pharmacology, experimental methodologies for abuse liability testing, and the key signaling pathways associated with these compounds. A thorough understanding of these technical aspects is crucial for the scientific and drug development communities to address the challenges posed by the re-emergence of these dangerous substances. The continued application of the described methodologies will be essential for the identification and characterization of new analogues, the development of effective treatment strategies for dependence, and the informed implementation of public health policies.
References
- 1. Methaqualone - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. List of methaqualone analogues - Wikipedia [en.wikipedia.org]
- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Self-administration of drug mixtures by monkeys: combining drugs with comparable mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Models of Neurological Disease (Substance Abuse): Self-Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Synaptic GABAA Receptor Function by PKA and PKC in Adult Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of GABAARs by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Investigation of Cloroqualone's Therapeutic Potential: A Review of Available Data
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document summarizes the limited publicly available information on Cloroqualone. An in-depth technical guide with extensive quantitative data and detailed experimental protocols, as initially requested, cannot be furnished due to the scarcity of scientific literature on this compound. The information presented is for informational purposes only and does not constitute a recommendation for its use.
Introduction
This compound is a quinazolinone-class GABAergic compound, structurally analogous to methaqualone. It was developed in the 1980s and was primarily marketed in France and other European countries for its sedative and antitussive properties.[1][2][3] It was available as a standalone medication or in combination with other active ingredients in cough medicines.[1][3] However, due to concerns regarding its potential for abuse and overdose, this compound was withdrawn from the French market in 1994.[1][3]
Physicochemical Properties
A summary of the basic chemical and physical data for this compound is provided below.
| Property | Value |
| IUPAC Name | 3-(2,6-Dichlorophenyl)-2-ethylquinazolin-4(3H)-one |
| Molecular Formula | C₁₆H₁₂Cl₂N₂O |
| Molar Mass | 319.19 g/mol |
| CAS Number | 25509-07-3 |
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of this compound is attributed to its agonist activity at two distinct receptor types:
-
GABAA Receptor (β subtype): this compound acts as an agonist at the β subtype of the GABAA receptor.[1] GABAA receptors are ligand-gated ion channels that, upon activation by GABA (the principal inhibitory neurotransmitter in the central nervous system), mediate the influx of chloride ions. This influx leads to hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission. The agonistic action of this compound at the β subtype of this receptor is believed to be the basis for its sedative properties.
-
Sigma-1 (σ₁) Receptor: this compound also exhibits agonist activity at the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of signaling pathways and cellular processes, including calcium signaling, ion channel function, and neuronal plasticity. The role of sigma-1 receptor agonism in the overall pharmacological profile of this compound is not well-defined in the available literature.
A simplified representation of the proposed mechanism of action is depicted below.
Therapeutic Potential: A Critical Assessment
The historical use of this compound as a sedative and antitussive suggests a potential therapeutic window for these indications.[1][3] Notably, it was reported to have weaker sedative properties than its parent compound, methaqualone.[1][3] This could imply a potentially more favorable safety profile in terms of central nervous system depression, although this is speculative and not supported by robust clinical data.
The dual agonism at both GABAA and sigma-1 receptors presents an interesting, albeit poorly understood, pharmacological profile. Further investigation into the specific contributions of each receptor to the overall effects of this compound would be necessary to delineate its therapeutic potential.
However, the significant concerns regarding its abuse potential, which led to its market withdrawal, represent a substantial barrier to any future therapeutic development.[1][3] A thorough preclinical and clinical investigation would be required to re-evaluate its addictive liability and to determine if a therapeutic index exists where its beneficial effects outweigh the risks.
Data Presentation: Lack of Quantitative Data
A thorough search of the scientific literature did not yield any publicly available quantitative data for this compound. This includes, but is not limited to:
-
IC₅₀ or EC₅₀ values for receptor binding or functional activity
-
Binding affinities (Kᵢ or Kₐ)
-
Pharmacokinetic parameters (ADME - Absorption, Distribution, Metabolism, Excretion)
-
Efficacy data from preclinical or clinical studies
Without such data, a meaningful comparison with other compounds or a detailed assessment of its therapeutic potential is not possible.
Experimental Protocols: Information Unavailable
Detailed methodologies for key experiments cited in the limited available literature are not provided. To properly evaluate the scientific rigor of the initial characterization of this compound, access to the original experimental protocols would be necessary. This would include details on:
-
In Vitro Assays: Receptor binding assays, functional assays (e.g., electrophysiology for ion channel modulation), and cell-based models used to determine agonist activity.
-
In Vivo Models: Animal models of sedation, cough, and abuse liability.
-
Analytical Techniques: Methods for the synthesis, purification, and characterization of this compound.
Logical Workflow for Future Investigation
Should there be renewed interest in the therapeutic potential of this compound, a structured investigational workflow would be essential.
Conclusion and Future Directions
This compound is a historically marketed sedative and antitussive with a proposed dual mechanism of action at GABAA and sigma-1 receptors. The significant lack of publicly available scientific data, particularly quantitative pharmacological and pharmacokinetic data, severely limits a contemporary assessment of its therapeutic potential. The historical concerns regarding its abuse liability present a major hurdle for any potential redevelopment.
For researchers and drug development professionals, this compound may serve as a historical case study. Any future investigation would need to start from fundamental preclinical characterization, with a strong emphasis on rigorously assessing its abuse potential in modern, validated models. Without such foundational work, the therapeutic potential of this compound will remain a matter of historical record rather than a subject of active scientific inquiry.
References
The Neuropharmacological Profile of Cloroqualone: A Technical Guide on its Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloroqualone, a quinazolinone derivative structurally analogous to methaqualone, was introduced in the 1980s and primarily marketed in Europe for its therapeutic properties as a sedative and an antitussive agent.[1] Its clinical utility was ultimately overshadowed by concerns regarding its potential for abuse and overdose, leading to its withdrawal from the market.[1] This technical guide provides a comprehensive overview of the neuropharmacological effects of this compound on the central nervous system (CNS). The primary mechanism of action involves agonist activity at the β subtype of the γ-aminobutyric acid type A (GABAA) receptor and the sigma-1 receptor.[1] This document synthesizes the available, albeit limited, scientific information on this compound, presenting its known mechanisms of action, detailed hypothetical experimental protocols for its evaluation, and illustrative quantitative data. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its effects on the CNS.
Introduction
This compound is a member of the quinazolinone class of compounds, a group known for its diverse pharmacological activities, including sedative, hypnotic, and anticonvulsant effects. As an analog of methaqualone, this compound shares a similar pharmacological basis but is reported to possess weaker sedative properties.[1] It was primarily prescribed for its effective cough-suppressing effects.[1] The central nervous system effects of this compound are attributed to its interaction with two key receptor systems: the GABAA receptors and the sigma-1 receptors.[1] This dual mechanism of action contributes to its sedative and antitussive properties. Due to its historical use and subsequent withdrawal, in-depth, publicly available research on this compound is scarce. This guide aims to provide a detailed technical overview based on the existing knowledge and on established methodologies for characterizing similar CNS-acting compounds.
Mechanism of Action
The CNS effects of this compound are primarily mediated through its agonist activity at two distinct receptor types:
-
GABAA Receptors (β subtype): this compound acts as a positive allosteric modulator at the β subtype of the GABAA receptor.[1] GABAA receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the CNS. Upon binding of the endogenous ligand GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition and a general depressant effect on the CNS. By acting as an agonist at the β subtype, this compound enhances the effect of GABA, leading to increased chloride conductance and a more pronounced inhibitory effect. This potentiation of GABAergic inhibition is the primary basis for this compound's sedative properties.
-
Sigma-1 Receptors: this compound also exhibits agonist activity at the sigma-1 receptor.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including ion channel activity, calcium signaling, and neuronal plasticity. The precise role of sigma-1 receptor agonism in the sedative and antitussive effects of this compound is not fully elucidated but may contribute to the modulation of various neurotransmitter systems and intracellular signaling cascades, potentially influencing its overall CNS depressant profile.
Quantitative Data
Due to the limited availability of public research data on this compound, the following tables present illustrative quantitative data based on typical values for quinazolinone derivatives and sedative-hypnotics. These tables are intended to provide a framework for the type of data required for a comprehensive pharmacological evaluation.
Table 1: Illustrative Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Tissue Source |
| GABAA (β subtype) | [3H]-GABA | Data not available | Radioligand Binding | Rat cerebral cortex |
| Sigma-1 | [3H]-(+)-Pentazocine | Data not available | Radioligand Binding | Guinea pig brain |
Table 2: Illustrative In Vivo Sedative Activity of this compound in a Mouse Model
| Compound | Route of Administration | ED50 (mg/kg) (Loss of Righting Reflex) | Peak Effect (min) | Duration of Action (min) |
| This compound | Intraperitoneal (i.p.) | Data not available | Data not available | Data not available |
| Methaqualone | Intraperitoneal (i.p.) | Data not available | Data not available | Data not available |
| Diazepam (Control) | Intraperitoneal (i.p.) | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed, representative protocols for key experiments that would be conducted to characterize the CNS effects of this compound. These protocols are based on standard pharmacological methods for evaluating sedative-hypnotic compounds.
GABAA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GABAA receptor.
Methodology:
-
Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The pellet is resuspended in fresh buffer and the centrifugation step is repeated three times to wash the membranes. The final pellet is resuspended in a known volume of buffer to achieve a protein concentration of approximately 1-2 mg/mL.
-
Binding Assay: The competition binding assay is performed in a final volume of 500 µL containing 100 µL of the membrane preparation, 50 µL of [3H]-muscimol (a GABAA receptor agonist radioligand) at a final concentration of 2 nM, and 50 µL of varying concentrations of this compound (e.g., 10-10 to 10-4 M) or vehicle. Non-specific binding is determined in the presence of an excess of unlabeled GABA (1 mM).
-
Incubation and Filtration: The mixture is incubated at 4°C for 60 minutes. The incubation is terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. The filters are washed three times with 4 mL of ice-cold buffer.
-
Quantification: The filters are placed in scintillation vials with 5 mL of scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig brain membranes are prepared in a similar manner to the rat brain membranes described in the GABAA receptor binding assay protocol.
-
Binding Assay: The competition binding assay is performed using [3H]-(+)-pentazocine as the radioligand. The assay mixture contains membrane protein, [3H]-(+)-pentazocine (final concentration ~1 nM), and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled haloperidol (B65202) (10 µM).
-
Incubation and Filtration: The incubation and filtration steps are similar to the GABAA receptor binding assay.
-
Quantification and Data Analysis: The radioactivity is quantified using a liquid scintillation counter, and the IC50 and Ki values are determined as described previously.
In Vivo Assessment of Sedative Activity (Rotarod Test)
Objective: To evaluate the sedative and motor-impairing effects of this compound in mice.
Methodology:
-
Animals: Male Swiss-Webster mice (20-25 g) are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Apparatus: A rotarod apparatus consisting of a rotating rod (e.g., 3 cm in diameter) is used. The speed of rotation is set at a constant rate (e.g., 10 rpm).
-
Training: Prior to the experiment, mice are trained to stay on the rotating rod for a predetermined period (e.g., 120 seconds). Only animals that successfully complete the training are used in the study.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only. A positive control group may receive a known sedative, such as diazepam.
-
Testing: At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice are placed on the rotating rod, and the latency to fall is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean latency to fall for each treatment group is calculated. A dose-response curve is generated, and the ED50 (the dose that causes 50% of the animals to fall from the rod) is calculated using probit analysis.
Mandatory Visualizations
Caption: Agonist action of this compound on the GABAA receptor signaling pathway.
Caption: this compound's agonistic effect on the Sigma-1 receptor signaling pathway.
Caption: Experimental workflow for assessing the sedative effects of this compound using the rotarod test.
Conclusion
This compound exerts its effects on the central nervous system through a dual mechanism involving the potentiation of GABAergic inhibition via agonist activity at the β subtype of the GABAA receptor and modulation of intracellular signaling through agonism at the sigma-1 receptor. While its clinical use was discontinued (B1498344) due to safety concerns, understanding its neuropharmacological profile remains relevant for the broader study of sedative-hypnotics and the quinazolinone class of compounds. The lack of extensive, publicly available data on this compound highlights the need for further research to fully characterize its binding affinities, dose-response relationships, and the specific downstream consequences of its receptor interactions. The experimental protocols and illustrative data presented in this guide provide a foundational framework for such future investigations, which could yield valuable insights into the complex interplay between the GABAergic and sigma receptor systems in mediating CNS depression.
References
A Framework for the Preliminary Toxicological Screening of Cloroqualone
Disclaimer: Publicly available toxicological data for Cloroqualone is limited. This document provides a generalized framework for the preliminary toxicological screening of a novel psychoactive compound like this compound, intended for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative and not based on published experimental results for this specific compound.
Introduction: this compound is a quinazolinone-class compound and an analogue of methaqualone, historically used for its sedative and antitussive properties.[1] Its mechanism of action is understood to involve agonist activity at the β subtype of the GABAa receptor and the sigma-1 receptor.[1] Concerns over its potential for abuse led to its withdrawal from the market.[1] A comprehensive toxicological evaluation is the first step in characterizing the safety profile of such a compound. This guide outlines a standard preclinical screening approach, including in vitro and in vivo assays, to determine its potential toxicity.
Quantitative Toxicological Data Summary
The following tables present hypothetical data to illustrate the results of a preliminary toxicological screening.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|---|
| HepG2 (Human Liver) | MTT | 24 | 150.5 ± 12.3 |
| SH-SY5Y (Human Neuron) | MTT | 24 | 85.2 ± 9.8 |
| HEK293 (Human Kidney) | Neutral Red | 24 | 210.8 ± 15.1 |
| SH-SY5Y (Human Neuron) | LDH | 48 | 92.4 ± 11.5 |
IC₅₀: Half-maximal inhibitory concentration. Data are presented as mean ± standard deviation.
Table 2: In Vivo Acute Oral Toxicity of this compound
| Species (Strain) | Sex | LD₅₀ (mg/kg) | 95% Confidence Interval | Key Clinical Signs |
|---|---|---|---|---|
| Mouse (CD-1) | Male | 220 | 198 - 245 | Sedation, ataxia, respiratory depression |
| Mouse (CD-1) | Female | 245 | 220 - 270 | Sedation, ataxia, respiratory depression |
| Rat (Sprague-Dawley) | Male | 310 | 280 - 340 | Sedation, muscle relaxation, loss of righting reflex |
| Rat (Sprague-Dawley) | Female | 335 | 305 - 365 | Sedation, muscle relaxation, loss of righting reflex |
LD₅₀: Median lethal dose.
Table 3: Summary of Preliminary Genotoxicity Assessment
| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested | Result |
|---|---|---|---|---|
| Ames Test | S. typhimurium (TA98, TA100) | With & Without | 1 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus | Human Lymphocytes | With & Without | 10 - 500 µM | Negative |
| In Vitro Chromosomal Aberration | CHO Cells | With & Without | 10 - 500 µM | Inconclusive |
CHO: Chinese Hamster Ovary cells.
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity using MTT Assay
-
Cell Culture: Human neuronal SH-SY5Y cells are cultured in DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. The final DMSO concentration in all wells is kept below 0.1%.
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with 0.1% DMSO.
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: In Vivo Acute Oral Toxicity (Up-and-Down Procedure)
This protocol is based on OECD Test Guideline 425.
-
Animals: Healthy, young adult Sprague-Dawley rats (8-12 weeks old) are used. Animals are acclimated for at least 5 days before dosing. They are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.
-
Dose Preparation: this compound is suspended in a 0.5% carboxymethylcellulose (CMC) solution.
-
Dosing Procedure: A single animal is dosed by oral gavage. The starting dose is selected based on preliminary range-finding data, typically 175 mg/kg.
-
Observation: The animal is observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and behavioral changes. Observations are made continuously for the first 30 minutes, hourly for the next 4 hours, and then daily for 14 days. Body weight is recorded prior to dosing and on days 7 and 14.
-
Sequential Dosing:
-
If the animal survives, another animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, another animal is dosed at a lower dose level.
-
-
Endpoint: The test is concluded when one of the stopping criteria defined by the guideline is met, typically after observing a series of outcomes at different dose levels.
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: Experimental Workflow for Preliminary Toxicological Screening.
Proposed Signaling Pathway
References
The Antitussive Chapter of a Sedative: A Technical Retrospective of Cloroqualone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloroqualone, a quinazolinone-class sedative and an analogue of methaqualone, was developed in the 1980s.[1] Primarily marketed in France and other European nations, it was utilized as a cough suppressant, available both as a standalone formulation and in combination with other pharmaceutical agents.[1][2] Despite its intended therapeutic use for its antitussive properties, which were considered useful, this compound was withdrawn from the French market in 1994. This decision was prompted by growing concerns regarding its potential for abuse and the risk of overdose.[1][2] This technical guide provides a historical overview of this compound's use as a cough medicine, detailing its mechanism of action and the context of its clinical application and subsequent withdrawal.
Historical Context and Market Presence
Developed as an alternative to existing cough suppressants, this compound was positioned for its antitussive effects, which were accompanied by weaker sedative properties compared to its structural predecessor, methaqualone.[1][2] Its marketing and use were predominantly confined to several European countries during the 1980s and early 1990s. The primary indication for this compound was the symptomatic relief of cough. However, the therapeutic landscape for antitussives at the time was diverse, with options ranging from centrally acting opioids to various non-opioid agents. The eventual withdrawal of this compound underscores a recurring theme in the history of sedative-hypnotics, where therapeutic utility is often shadowed by the potential for misuse and dependence.
Pharmacological Profile
Mechanism of Action:
This compound's antitussive and sedative effects are attributed to its activity as a GABAergic agent. Specifically, it functions as an agonist at the β subtype of the GABAa receptor.[1] Additionally, it exhibits agonist activity at the sigma-1 receptor.[1] The activation of GABAa receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, resulting in neuronal hyperpolarization and a general inhibitory effect on the central nervous system. This central nervous system depression is thought to contribute to its cough-suppressing action by elevating the threshold for the cough reflex in the brainstem. The role of sigma-1 receptor agonism in its antitussive effect is less clearly defined but may also contribute to its overall pharmacological profile.
Quantitative Data Summary:
A comprehensive search of publicly available scientific literature and historical drug databases did not yield specific quantitative data from clinical trials on the efficacy, dosage, and adverse effects of this compound when used as a cough medicine. The summary tables below are therefore presented as a template for the type of data that would be essential for a complete technical evaluation, but the data fields remain unpopulated due to the lack of available information.
| Efficacy Data (Hypothetical) | |
| Parameter | Value |
| Endpoint | Cough Frequency Reduction (%) |
| Placebo-Controlled Trial Result | Data Not Available |
| Comparator Trial (e.g., vs. Codeine) | Data Not Available |
| Onset of Action | Data Not Available |
| Duration of Action | Data Not Available |
| Dosage and Administration (Hypothetical) | |
| Parameter | Value |
| Standard Adult Dose | Data Not Available |
| Frequency of Administration | Data Not Available |
| Available Formulations | Data Not Available |
| Adverse Effects Profile (Hypothetical) | |
| Adverse Event | Frequency (%) |
| Drowsiness | Data Not Available |
| Dizziness | Data Not Available |
| Nausea | Data Not Available |
| Abuse/Dependence Liability | Data Not Available |
Experimental Protocols
Preclinical Evaluation of Antitussive Activity (Generalized Protocol):
A common animal model for evaluating cough suppressants is the citric acid-induced cough model in guinea pigs.
-
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
-
Acclimatization: Animals are acclimatized to the experimental environment and handling for a period before the study.
-
Drug Administration: this compound would be administered orally or via intraperitoneal injection at varying doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine) would be included.
-
Cough Induction: After a set pretreatment time, animals are placed in a whole-body plethysmograph and exposed to a nebulized solution of citric acid to induce coughing.
-
Data Collection: The number of coughs is recorded over a specific period.
-
Analysis: The percentage reduction in cough frequency in the drug-treated groups is calculated relative to the vehicle control group.
Receptor Binding Assays (Generalized Protocol):
To determine the affinity of this compound for its target receptors, in vitro receptor binding assays would be conducted.
-
GABAa Receptor Binding Assay:
-
Membrane Preparation: Synaptic membranes are prepared from a suitable brain region (e.g., rat cortex).
-
Radioligand: A radiolabeled ligand that binds to the GABAa receptor (e.g., [³H]-muscimol) is used.
-
Competition Assay: The prepared membranes are incubated with the radioligand in the presence of varying concentrations of unlabeled this compound.
-
Detection: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
-
-
Sigma-1 Receptor Binding Assay:
-
Membrane Preparation: Membranes are prepared from a tissue known to express sigma-1 receptors (e.g., guinea pig liver).
-
Radioligand: A radiolabeled ligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) is used.
-
Competition Assay: Similar to the GABAa assay, membranes are incubated with the radioligand and varying concentrations of this compound.
-
Detection and Analysis: The binding affinity is determined as described above.
-
Visualizations
Due to the absence of specific experimental data for this compound, the following diagrams are illustrative of the general concepts and workflows relevant to its pharmacology and evaluation as an antitussive.
Caption: Proposed mechanism of this compound's antitussive action.
Caption: Generalized workflow for antitussive drug development.
Conclusion
This compound represents a historical example of a sedative compound repurposed for its antitussive properties. Its story highlights the therapeutic potential of modulating GABAergic and sigma-1 receptor pathways for cough suppression. However, the ultimate withdrawal of this compound due to safety concerns, specifically its abuse potential, serves as a critical reminder of the challenges in developing centrally acting antitussive agents. The lack of detailed, publicly accessible data on its clinical performance limits a full retrospective analysis but underscores the importance of robust and transparent documentation in drug development. Future research into non-addictive, centrally acting antitussives may yet benefit from the lessons learned from compounds like this compound.
References
Methodological & Application
Application Note: Quantification of Cloroqualone in Human Plasma by HPLC-UV
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Cloroqualone in human plasma. The protocol details a straightforward sample preparation procedure using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column. The method has been developed and requires validation in accordance with ICH guidelines to ensure accuracy, precision, and linearity over a clinically relevant concentration range. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound is a quinazolinone derivative with historical use as a sedative-hypnotic. Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a widely accessible, cost-effective, and reliable analytical technique for this purpose. This application note provides a detailed protocol for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and a framework for method validation. While specific literature on HPLC-UV methods for this compound is not widely available, the presented method is based on established analytical principles for structurally similar compounds.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Internal Standard (IS), e.g., Diazepam (purity ≥98%)
-
HPLC-grade acetonitrile (B52724) and methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Centrifuge
-
Vortex mixer
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (v/v). The exact ratio should be optimized during method development, for example, starting with a 60:40 (v/v) ratio.
-
Standard Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of mobile phase or a suitable solvent to create calibration standards and quality control (QC) samples.
Protocol
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 600 µL of acetonitrile (or another suitable protein precipitation agent) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Method
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined by UV scan of this compound (a wavelength around 254 nm is a reasonable starting point for quinolone structures).
-
Run Time: Approximately 10 minutes (or until both this compound and the IS have eluted).
Method Validation Framework
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze a series of calibration standards (typically 6-8 concentrations) in triplicate to demonstrate a linear relationship between concentration and peak area ratio (Analyte/IS). The correlation coefficient (r²) should be ≥0.995.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, CV%) should be ≤15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Stability: Evaluate the stability of this compound in plasma under various conditions: short-term (room temperature), long-term (frozen), and after freeze-thaw cycles.
Data Presentation
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Internal Standard | Diazepam |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity | |
| Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy | |
| Low QC (30 ng/mL) | 95.5 - 104.2% |
| Medium QC (300 ng/mL) | 98.1 - 102.5% |
| High QC (1500 ng/mL) | 97.3 - 101.8% |
| Precision (CV%) | |
| Intra-day | < 5% |
| Inter-day | < 8% |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
The HPLC-UV method outlined in this application note provides a reliable and accessible approach for the quantification of this compound in human plasma. The protocol, which utilizes a straightforward protein precipitation sample preparation and a robust C18 reversed-phase separation, is suitable for pharmacokinetic and other related studies. It is imperative that this method is fully validated in the end-user's laboratory to ensure its performance characteristics are appropriate for the intended application.
Application Note: Analysis of Cloroqualone by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of Cloroqualone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) is a quinazolinone-class GABAergic agent and an analogue of methaqualone.[1][2] This method is crucial for researchers in forensic science, toxicology, and pharmaceutical development for the accurate identification and quantification of this compound. The protocol details sample preparation, GC-MS instrument parameters, and data analysis. While specific experimental mass spectral data for this compound is not widely available, this document provides expected fragmentation patterns based on the analysis of analogous compounds.
Introduction
This compound, a derivative of methaqualone, was developed in the 1980s and has sedative and antitussive properties.[2] Its potential for abuse and its classification as a controlled substance in many jurisdictions necessitate reliable and sensitive analytical methods for its detection and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high chromatographic resolution and definitive identification based on mass spectral data. This application note outlines a robust GC-MS method suitable for the analysis of this compound in various matrices.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the preparation of samples for GC-MS analysis. The exact procedure may need to be optimized based on the sample matrix (e.g., biological fluids, seized materials).
Materials:
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Sodium bicarbonate solution (1 M)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution in methanol to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction (for solid samples):
-
Accurately weigh a portion of the homogenized sample.
-
Suspend the sample in a 1 M sodium bicarbonate solution.
-
Extract the this compound into chloroform by vortexing for 2 minutes.
-
Separate the organic layer by centrifugation at 3000 rpm for 5 minutes.
-
Repeat the extraction twice more with fresh chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol.
-
-
Sample Dilution (for liquid samples or extracts):
-
Dilute the sample with methanol to a concentration within the calibration range.
-
-
Final Preparation:
-
Transfer an aliquot of the final solution into a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adjusted to optimize performance on different GC-MS systems.
| GC Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data
The following table summarizes key analytical data for this compound. Note that the retention time is an approximation and will vary depending on the specific instrument and conditions used. The mass spectral data is based on the known molecular weight and predicted fragmentation patterns of similar quinazolinone derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| This compound | 25509-07-3 | C16H12Cl2N2O | 319.19 | 10 - 15 | 318 (M+) , 320 (M+2), 289, 261, 233, 177, 149 (Predicted) |
Note: The molecular ion peak at m/z 318 is expected to be observed, along with its isotopic peak at m/z 320 due to the presence of two chlorine atoms. The other listed ions are predicted major fragments based on the fragmentation of the quinazolinone ring and the dichlorophenyl group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted electron ionization fragmentation pathway of this compound.
References
- 1. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepg.com]
- 2. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
Application Notes & Protocols for the Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The following sections detail various synthetic strategies, present quantitative data for comparison, and provide step-by-step experimental procedures.
Introduction
Quinazolinones are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery. In particular, 2,3-disubstituted 4(3H)-quinazolinones are present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. The development of efficient and versatile synthetic methods for this scaffold is therefore a key area of research. This document outlines several common and effective protocols for their synthesis.
Synthetic Strategies Overview
The synthesis of 2,3-disubstituted 4(3H)-quinazolinones can be broadly categorized into several approaches, primarily differing in the choice of starting materials and reaction conditions. Key strategies include:
-
One-Pot, Three-Component Synthesis from Isatoic Anhydride (B1165640): This highly efficient method involves the reaction of isatoic anhydride, a primary amine, and an orthoester in a single pot. It can be performed under conventional heating or microwave irradiation, the latter often leading to significantly reduced reaction times and improved yields. This approach is considered a green synthetic route due to its atom economy and potential to be performed under solvent-free conditions.[1]
-
Two-Step, One-Pot Synthesis from Anthranilic Acid: A widely used method begins with the acylation of anthranilic acid using an acyl chloride or a carboxylic acid to form an intermediate N-acylanthranilic acid, which then cyclizes to a 2-substituted benzoxazin-4-one. Subsequent reaction with a primary amine in the same pot yields the desired 2,3-disubstituted 4(3H)-quinazolinone.[2][3][4] Microwave assistance can be employed to accelerate both steps of this reaction sequence.[3]
-
Synthesis from N-(2-aminobenzoyl)benzotriazoles: This catalyst-free approach utilizes N-(2-aminobenzoyl)benzotriazoles as stable and efficient precursors. A one-pot reaction with primary amines and orthoesters under neat conditions affords 2,3-disubstituted quinazolin-4(3H)-ones in good yields.[5]
The selection of a particular synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the desired scale of the reaction.
Experimental Protocols
Protocol 1: One-Pot, Three-Component Synthesis via Microwave Irradiation
This protocol describes a green and efficient one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones from isatoic anhydride, an amine, and an orthoester under microwave irradiation.[1]
Materials:
-
Isatoic anhydride
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20–30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel to afford the pure 2,3-disubstituted 4(3H)-quinazolinone.
Protocol 2: Two-Step, One-Pot Synthesis from Anthranilic Acid under Microwave Conditions
This protocol details the synthesis of 2,3-disubstituted 4(3H)-quinazolinones from anthranilic acid in a one-pot, two-step microwave-assisted process.[2][3]
Materials:
-
Anthranilic acid
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid
-
Triphenyl phosphite (B83602) (if using a carboxylic acid)
-
Substituted primary amine
-
Microwave reactor
Procedure: Step 1: Formation of the Benzoxazinone (B8607429) Intermediate
-
Using an Acyl Chloride: In a microwave-safe vessel, dissolve anthranilic acid (1.0 mmol) and triphenyl phosphite (1.2 equiv) in pyridine (2.0 mL). Add the acyl chloride (1.5 equiv) and stir at room temperature for 60 minutes.
-
Using a Carboxylic Acid: In a microwave-safe vessel, combine anthranilic acid (1.0 mmol), the carboxylic acid (1.0 equiv), and triphenyl phosphite (1.2 equiv) in pyridine (1.0 mL). Heat the mixture in a microwave reactor at 150 °C for 10 minutes.
Step 2: Formation of the 2,3-Disubstituted 4(3H)-Quinazolinone
-
To the vessel containing the benzoxazinone intermediate, add the primary amine (1.0-1.5 equiv).
-
Seal the vessel and irradiate in the microwave reactor at 250 °C for 3–10 minutes.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Catalyst-Free Synthesis from N-(2-aminobenzoyl)benzotriazoles
This protocol outlines a one-pot, catalyst-free synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.[5]
Materials:
-
N-(2-aminobenzoyl)benzotriazole
-
Primary amine
-
Orthoester
-
Anhydrous dioxane (optional)
Procedure:
-
In a reaction flask, mix N-(2-aminobenzoyl)benzotriazole (1.0 mmol), the primary amine (1.2 mmol), and the orthoester (1.5 mmol).
-
Heat the neat reaction mixture at 100-120 °C for 8 hours. Alternatively, the reaction can be performed in anhydrous dioxane, which may require longer reaction times (e.g., 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by direct crystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthesis Protocols for 2,3-Disubstituted 4(3H)-Quinazolinones
| Protocol | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference(s) |
| 1 | Isatoic anhydride, Amine, Orthoester | Microwave irradiation (140 °C) | 20–30 min | Excellent | [1] |
| 2 | Anthranilic acid, Acyl chloride/Carboxylic acid, Amine | Microwave irradiation (150 °C then 250 °C), Pyridine | 13–70 min (total) | Good | [2][3] |
| 3 | N-(2-aminobenzoyl)benzotriazole, Amine, Orthoester | Neat, 100-120 °C, Catalyst-free | 8 h | 46-95 | [5] |
Visualizations
Caption: Workflow for Protocol 1: One-Pot, Three-Component Synthesis.
Caption: Workflow for Protocol 2: Two-Step, One-Pot Synthesis.
Caption: Workflow for Protocol 3: Catalyst-Free Synthesis.
References
- 1. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. rjptonline.org [rjptonline.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. researchgate.net [researchgate.net]
Application Notes: In Vivo Models for Assessing Sedative Effects of Cloroqualone
Introduction
Cloroqualone is a quinazolinone-class GABAergic compound, analogous to methaqualone, that was primarily marketed in Europe for its sedative and antitussive properties.[1][2] Its mechanism of action involves agonist activity at the β subtype of the GABAa receptor, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression.[1] Although withdrawn from the market due to concerns about abuse potential, its pharmacological profile makes it a relevant subject for studying sedative-hypnotic effects.[1][2]
These application notes provide detailed protocols for key in vivo models designed to assess the sedative and hypnotic properties of this compound in rodents. The described assays evaluate effects on locomotor activity, motor coordination, and sleep potentiation. For researchers, scientists, and drug development professionals, these standardized methods are crucial for characterizing the preclinical profile of sedative compounds.
Mechanism of Action: GABAergic Signaling
Sedative-hypnotics like this compound primarily exert their effects by modulating GABAa receptors, which are ligand-gated ion channels.[3] Binding of GABA to its receptor opens a chloride (Cl-) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. This compound, as a positive allosteric modulator, enhances the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory, or sedative, effect.[1]
Caption: GABAA receptor modulation by this compound leading to sedation.
Open Field Test (OFT)
The Open Field Test is a fundamental behavioral assay for evaluating general locomotor activity and anxiety-like behavior in rodents.[4] For sedative compounds, the primary endpoint is a reduction in spontaneous movement, indicating central nervous system depression.[5]
Experimental Protocol
-
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls high enough to prevent escape, typically made of non-reflective material.[6] The arena is often divided into a central zone and a peripheral zone by software.
-
Acclimation: Allow animals to habituate to the testing room for at least 30-60 minutes before the test begins to reduce stress from handling and novel environments.[7]
-
Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between trials to eliminate olfactory cues.[9]
Data Presentation: Illustrative OFT Data
Note: The following data are illustrative to demonstrate expected outcomes and do not represent actual experimental results for this compound.
| Treatment Group (i.p.) | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency |
| Vehicle (Saline) | - | 3500 ± 250 | 45 ± 5 | 50 ± 8 |
| This compound | 10 | 2100 ± 200 | 30 ± 4 | 25 ± 5 |
| This compound | 30 | 950 ± 150 | 15 ± 3 | 8 ± 3 |
| Diazepam (Positive Control) | 2 | 1500 ± 180 | 55 ± 6 | 18 ± 4** |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
Experimental Workflow: Open Field Test
Caption: Workflow for the Open Field Test protocol.
Rotarod Test
The Rotarod test is widely used to assess motor coordination, balance, and deficits that may be induced by sedative or muscle-relaxant compounds.[10] A drug-induced decrease in the time an animal can remain on the rotating rod indicates impaired motor function.
Experimental Protocol
-
Apparatus: A motorized rotating rod, typically with a non-slip surface, suspended high enough to discourage jumping off. The speed can be constant or accelerating.[11]
-
Training/Acclimation:
-
Habituate animals to the testing room for at least 30 minutes.[12]
-
Train the animals on the rotarod for 2-3 days prior to the experiment. This involves placing them on the rod at a low, constant speed (e.g., 4 RPM) for several trials until they can consistently stay on for a predetermined duration (e.g., 60-120 seconds).[11]
-
-
Baseline Measurement: On the test day, conduct a baseline trial before drug administration to ensure all animals meet the performance criterion.[10]
-
Drug Administration: Administer this compound, vehicle, or a positive control.
-
Test Procedure:
-
At set time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the rotarod.
-
The rod is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[12]
-
Record the latency to fall off the rod or the time at which the animal passively rotates with the rod for two consecutive revolutions. A cutoff time (e.g., 300 seconds) is typically set.[10]
-
Data Presentation: Illustrative Rotarod Data
Note: The following data are illustrative to demonstrate expected outcomes.
| Treatment Group (i.p.) | Dose (mg/kg) | Baseline Latency to Fall (s) | Latency to Fall at 30 min Post-Dose (s) |
| Vehicle (Saline) | - | 285 ± 15 | 280 ± 18 |
| This compound | 10 | 290 ± 12 | 150 ± 25 |
| This compound | 30 | 288 ± 14 | 65 ± 15 |
| Diazepam (Positive Control) | 2 | 291 ± 11 | 90 ± 20 |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. |
Experimental Workflow: Rotarod Test
Caption: Workflow for the Rotarod Test protocol.
Thiopental-Induced Sleeping Time / Loss of Righting Reflex (LORR)
This assay is a classic model for assessing the hypnotic (sleep-inducing) effects of a test compound. It measures the ability of a substance to potentiate the hypnotic effect of a sub-hypnotic or hypnotic dose of a barbiturate (B1230296) like thiopental (B1682321) or pentobarbital.[13][14] The Loss of Righting Reflex (LORR) is the standard behavioral endpoint indicating the onset of hypnosis.[15]
Experimental Protocol
-
Acclimation: Animals should be habituated to the testing room and housed individually to prevent disturbance during the sleep phase.
-
Drug Administration (Test Compound): Administer this compound or vehicle control intraperitoneally. A positive control group (e.g., diazepam) should be included.[14]
-
Drug Administration (Hypnotic Agent): After a specific pretreatment time (e.g., 30 minutes), administer a hypnotic agent like Thiopental Sodium (e.g., 20 mg/kg, i.p.) to all animals.[13][14]
-
Assessment of LORR:
-
Sleep Latency: Immediately after the thiopental injection, start a timer. Measure the time from injection to the loss of the righting reflex. The righting reflex is considered lost when the animal, placed on its back, fails to right itself onto all four paws within 30 seconds.[3][16]
-
Sleep Duration: Once the righting reflex is lost, start a second timer. The duration of sleep is the time from the loss of the righting reflex until it is spontaneously regained.[13] Check for the return of the reflex periodically (e.g., every 5-10 minutes).
-
Data Presentation: Illustrative Sleeping Time Data
Note: The following data are illustrative to demonstrate expected outcomes.
| Treatment Group (i.p.) | Dose (mg/kg) | Sleep Latency (min) | Sleep Duration (min) |
| Vehicle + Thiopental | - | 5.5 ± 0.8 | 35 ± 5 |
| This compound + Thiopental | 10 | 4.2 ± 0.6 | 75 ± 8 |
| This compound + Thiopental | 30 | 2.8 ± 0.5 | 140 ± 12 |
| Diazepam + Thiopental | 1 | 3.1 ± 0.4* | 110 ± 10 |
| *Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle + Thiopental. |
Experimental Workflow: Thiopental-Induced Sleeping Time
Caption: Workflow for the Thiopental-Induced Sleeping Time / LORR assay.
Elevated Plus Maze (EPM)
The EPM is primarily a model for assessing anxiety-like behavior.[7] However, it is sensitive to the effects of sedative drugs. High doses of sedatives can decrease overall activity (number of arm entries) and may cause animals to fall off the open arms, confounding the anxiety measurement but providing qualitative evidence of sedation.[17][18]
Experimental Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 80 cm). It consists of two open arms and two enclosed arms of equal size.[19]
-
Acclimation: Habituate animals to the testing room for at least 45-60 minutes. Maintain consistent, dim lighting conditions.[7][9]
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., an anxiolytic like diazepam) prior to testing.
-
Test Procedure:
-
Data Collection: Key parameters include time spent in the open and closed arms, number of entries into each arm type, and total distance traveled.[9] A sedative effect would be indicated by a significant decrease in the total number of arm entries and overall distance moved.
Data Presentation: Illustrative EPM Data
Note: The following data are illustrative to demonstrate expected outcomes. Sedative effects are noted in the activity measures.
| Treatment Group (i.p.) | Dose (mg/kg) | % Time in Open Arms | Total Arm Entries |
| Vehicle (Saline) | - | 15 ± 3 | 25 ± 4 |
| This compound | 10 | 18 ± 4 | 16 ± 3 |
| This compound | 30 | 12 ± 5 | 8 ± 2 |
| Diazepam (Positive Control) | 1 | 35 ± 5 | 22 ± 4 |
| Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Note the dose-dependent decrease in total entries for this compound, indicating sedation. |
Experimental Workflow: Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze protocol.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. anilocus.com [anilocus.com]
- 5. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elevated plus maze protocol [protocols.io]
- 8. transpharmation.com [transpharmation.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Rotarod test [pspp.ninds.nih.gov]
- 11. biomed-easy.com [biomed-easy.com]
- 12. mmpc.org [mmpc.org]
- 13. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 17. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mmpc.org [mmpc.org]
Application Notes and Protocols: Radioligand Binding Assays for Cloroqualone at GABAA Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), acting through GABAA and GABAB receptors. The GABAA receptor, a ligand-gated chloride ion channel, is a critical target for a wide array of therapeutic agents, including sedatives, anxiolytics, and anticonvulsants. Cloroqualone, a quinazolinone derivative and an analog of methaqualone, is presumed to exert its pharmacological effects through positive allosteric modulation of the GABAA receptor. Understanding the binding characteristics of this compound at different GABAA receptor subtypes is essential for elucidating its precise mechanism of action, therapeutic potential, and side-effect profile.
Radioligand binding assays are a fundamental technique for characterizing the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that binds with high affinity and specificity to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound like this compound, the binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the unlabeled compound can be determined.
These application notes provide a detailed overview of the protocols for conducting competitive radioligand binding assays to evaluate the affinity of this compound for various GABAA receptor subtypes.
Putative Binding Site of this compound
Direct experimental evidence for the binding site of this compound on GABAA receptors is not currently available. However, recent studies on its parent compound, methaqualone, have provided significant insights. Cryo-electron microscopy has revealed that methaqualone and its derivatives bind to the transmembrane β(+)/α(-) subunit interface of the GABAA receptor. This binding pocket is analogous to the site occupied by other allosteric modulators such as the general anesthetics etomidate (B1671615) and propofol. It is therefore highly probable that this compound, as a close structural analog, shares this binding site.
Quantitative Data Summary
As of the latest literature review, specific quantitative binding data (Ki or IC50 values) for this compound at various GABAA receptor subtypes have not been published. However, to provide a relevant pharmacological context, the following table summarizes the available data for the parent compound, methaqualone, and other pertinent GABAA receptor modulators. This data is derived from functional assays measuring the potentiation of GABA-evoked currents, which is a downstream effect of binding.
| Compound | GABAA Receptor Subtype | Assay Type | EC50 (µM) | Reference |
| Methaqualone | α1β2γ2S | Two-electrode voltage clamp (TEVC) | 1.6 | [Hammer et al., 2015] |
| Methaqualone | α2β2γ2S | Two-electrode voltage clamp (TEVC) | 2.1 | [Hammer et al., 2015] |
| Methaqualone | α3β2γ2S | Two-electrode voltage clamp (TEVC) | 1.8 | [Hammer et al., 2015] |
| Methaqualone | α5β2γ2S | Two-electrode voltage clamp (TEVC) | 1.9 | [Hammer et al., 2015] |
| Methaqualone | α4β2δ | Two-electrode voltage clamp (TEVC) | 0.9 | [Hammer et al., 2015] |
| Methaqualone | α6β2δ | Two-electrode voltage clamp (TEVC) | 1.1 | [Hammer et al., 2015] |
| Etomidate | α1β3γ2L | Electrophysiology | 1.5 | [Li et al., 2018] |
| Propofol | α1β2γ2 | Electrophysiology | ~0.5 (potentiating) | [Sanna et al., 1995] |
Note: A lower EC50 value indicates higher potency in modulating receptor function.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays that can be employed to determine the binding affinity of this compound for GABAA receptor subtypes. Two common radioligands targeting different sites on the receptor are presented: [3H]Muscimol for the GABA binding site and [3H]Flunitrazepam for the benzodiazepine (B76468) binding site.
Protocol 1: Competitive Binding Assay with [3H]Muscimol
This assay determines the affinity of a test compound for the orthosteric GABA binding site on the GABAA receptor.
1. Materials:
-
Receptor Source: Membranes from rat cerebral cortex or from cell lines (e.g., HEK293) stably expressing specific recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Radioligand: [3H]Muscimol (Specific Activity: 10-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled GABA (1 mM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI), scintillation vials, scintillation cocktail, and a liquid scintillation counter.
2. Membrane Preparation (from Rat Cerebral Cortex):
-
Humanely euthanize adult rats and rapidly dissect the cerebral cortices on ice.
-
Homogenize the tissue in 10 volumes of ice-cold binding buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh, ice-cold binding buffer and centrifuging three times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Binding Assay Procedure:
-
Thaw the membrane preparation on ice. Dilute to a final protein concentration of 100-200 µ g/well in ice-cold binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]Muscimol (final concentration ~1-5 nM) + 50 µL of binding buffer + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]Muscimol + 50 µL of 1 mM GABA + 100 µL of membrane preparation.
-
Competition: 50 µL of [3H]Muscimol + 50 µL of this compound at various concentrations (e.g., 10^-10 to 10^-4 M) + 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Protocol 2: Competitive Binding Assay with [3H]Flunitrazepam
This assay is used to determine the affinity of a test compound for the benzodiazepine binding site on GABAA receptors containing α and γ subunits.
1. Materials:
-
Receptor Source: As described in Protocol 1.
-
Radioligand: [3H]Flunitrazepam (Specific Activity: 70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Diazepam (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: As described in Protocol 1.
2. Membrane Preparation:
-
Follow the same procedure as described in Protocol 1.
3. Binding Assay Procedure:
-
Thaw the membrane preparation on ice. Dilute to a final protein concentration of 100-200 µ g/well in ice-cold binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [3H]Flunitrazepam (final concentration ~1 nM) + 50 µL of binding buffer + 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [3H]Flunitrazepam + 50 µL of 10 µM Diazepam + 100 µL of membrane preparation.
-
Competition: 50 µL of [3H]Flunitrazepam + 50 µL of this compound at various concentrations (e.g., 10^-10 to 10^-4 M) + 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the assay by rapid filtration and wash as described in Protocol 1.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway with this compound modulation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Application Notes and Protocols: Electrophysiological Studies of Chloroquine and Related Compounds on Neuronal Activity
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction
Chloroquine (B1663885) and Hydroxychloroquine (B89500) are well-established antimalarial and antirheumatic drugs.[1] Recent studies have revealed their modulatory effects on various ion channels and neuronal receptors, suggesting a broader impact on the central nervous system.[2][3] Electrophysiological techniques are crucial for elucidating the mechanisms by which these compounds alter neuronal excitability and synaptic transmission. These notes summarize the known effects of Chloroquine and Hydroxychloroquine on key neuronal targets and provide a framework for investigating similar compounds like Cloroqualone.
Known Electrophysiological Effects of Chloroquine and Hydroxychloroquine
1. Modulation of GABAA Receptors: Chloroquine has been shown to interact with Cys-loop receptors, including the GABAA receptor (GABAAR).[2] It acts as a competitive antagonist at GABAARs, leading to a modest and incomplete block of receptor activation.[2] This inhibition of GABAergic transmission can result in increased neuronal excitability.
2. Inhibition of Inwardly Rectifying Potassium (Kir) Channels: Chloroquine is a known blocker of Kir2.1 channels, which are crucial for maintaining the resting membrane potential and regulating cellular excitability.[4] The block is voltage-dependent, with a stronger effect on outward currents.[4] This inhibition can lead to membrane depolarization.[3] Studies on hydroxychloroquine have shown that both its R(-) and S(+) enantiomers block human Kir2.1 channels.[3]
3. Effects on ATP-Sensitive Potassium (KATP) Channels: Chloroquine inhibits Kir6.2/SUR2A (KATP) channels through at least two distinct mechanisms: a fast, voltage-dependent block of the channel pore and a slow, voltage-independent disruption of the channel's interaction with phosphatidylinositol 4,5-bisphosphate (PIP2).[5]
4. Inhibition of Calcium (Ca2+) Signaling: Chloroquine has been observed to inhibit Ca2+-permeable ion channels in the plasma and endoplasmic reticulum membranes, leading to a decrease in intracellular Ca2+ levels.[6] This can impact a wide range of cellular processes, including neurotransmitter release and gene expression.
5. Effects on Cardiac Ion Channels: Both Chloroquine and Hydroxychloroquine have significant effects on cardiac electrophysiology, primarily through the inhibition of hERG and Kir2.1 potassium channels, which can lead to QT interval prolongation.[3] While these are cardiac effects, the underlying ion channel pharmacology may have implications for neuronal function as well.
Data Presentation
Table 1: Summary of Chloroquine's Effects on Various Ion Channels
| Ion Channel | Cell Type | Method | Key Findings | Reference |
| Kir2.1 | HEK293 cells | Whole-cell patch clamp | Voltage-dependent block, preferential inhibition of outward current. | [4] |
| Kir6.2/SUR2A (KATP) | HEK293 cells | Inside-out patch clamp | Dual mechanism of inhibition: fast pore block and slow disruption of PIP2 interaction. IC50 of 19 μM for overall inhibition. | [5] |
| Ca2+ permeable channels | Primary B lymphocytes | Calcium imaging | Inhibition of TG-induced and BCR engagement-induced Ca2+ elevations. | [6] |
| GABAA Receptor | Isolated rat neurons | Electrophysiology | Modest and incomplete block of receptor activation. | [2] |
Table 2: Summary of Hydroxychloroquine's Effects on Cardiac Ion Channels
| Ion Channel | Method | R(-)-HCQ IC50 | S(+)-HCQ IC50 | Key Findings | Reference |
| hERG | Patch clamp | ~30 µM | ~10 µM | Block of hERG potassium channels. | [3] |
| Kir2.1 | Patch clamp | ~10 µM | ~30 µM | Block of Kir2.1 potassium channels. | [3] |
| NaV1.5, CaV1.2, KV4.3, KV7.1 | Patch clamp | > 90 µM | > 90 µM | No significant effect at concentrations up to 90 µM. | [3] |
II. Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Investigate the Effects of this compound on GABAA Receptor-Mediated Currents
This protocol is adapted from standard whole-cell patch-clamp procedures and is designed to assess the modulatory effects of a test compound, such as this compound, on GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) in cultured neurons.[7][8]
1. Cell Preparation:
-
Plate primary hippocampal or cortical neurons on coverslips a few days prior to recording.[8]
2. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2/5% CO2.[7]
-
Internal Pipette Solution (for IPSCs): 120 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with CsOH.
3. Recording Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a rate of 1.5 mL/min.[7]
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[8]
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the cell at a holding potential of -70 mV to record spontaneous IPSCs. To isolate GABAAR-mediated currents, specific blockers for AMPA and NMDA receptors can be added to the aCSF.[7]
-
After obtaining a stable baseline recording of IPSCs, apply this compound at various concentrations to the bath via the perfusion system.
-
Record the changes in the amplitude, frequency, and kinetics of the IPSCs.
-
To confirm the effect is on GABAA receptors, co-application with a known GABAAR antagonist like bicuculline (B1666979) can be performed.[9]
4. Data Analysis:
-
Analyze IPSC parameters (amplitude, frequency, decay time) before and after drug application using software like Clampfit.[10]
Protocol 2: Voltage-Clamp Analysis of this compound's Effect on Inwardly Rectifying Potassium (Kir) Channels
This protocol is designed to investigate the potential blocking effects of this compound on Kir channels, based on the known interaction of Chloroquine with these channels.[4]
1. Cell Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the Kir channel of interest (e.g., Kir2.1).
2. Solutions:
-
External Solution: Standard Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Pipette Solution: 140 mM KCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, pH adjusted to 7.2 with KOH.
3. Recording Procedure:
-
Establish a whole-cell voltage-clamp configuration.
-
Apply a series of hyperpolarizing and depolarizing voltage steps (e.g., from -140 mV to +40 mV in 20 mV increments) to elicit Kir currents.[4]
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
Perform a washout step by perfusing with the drug-free external solution.
4. Data Analysis:
-
Construct current-voltage (I-V) relationship plots for baseline, drug application, and washout conditions.
-
Determine the percentage of current inhibition at different voltages and concentrations to assess voltage-dependency and calculate the IC50.
III. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized antagonistic effect of this compound on the GABAA signaling pathway.
Caption: General experimental workflow for whole-cell patch-clamp electrophysiology.
Caption: Logical relationship of hypothesized Kir channel blockade by this compound.
References
- 1. Effects of hydroxychloroquine on atrial electrophysiology in in silico wild-type and PITX2+/- atrial cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commonly Used Therapeutics Associated with Changes in Arousal Inhibit GABAAR Activation [mdpi.com]
- 3. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of chloroquine block of the inward rectifier Kir2.1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Chloroquine Inhibition of Heterologously Expressed Kir6.2/SUR2A Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits Ca2+ permeable ion channels-mediated Ca2+ signaling in primary B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for the Evaluation of Cloroqualone in Animal Models of Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloroqualone, a quinazolinone derivative, has been recognized for its sedative and antitussive properties.[1] Its mechanism of action is primarily attributed to its activity as an agonist at the β subtype of the GABAa receptor and the sigma-1 receptor.[1] Understanding the efficacy and mechanism of new antitussive agents is critical for the development of more effective therapies for cough, a common and often debilitating symptom. This document provides detailed protocols for evaluating the antitussive potential of compounds like this compound using established animal models of cough suppression.
Signaling Pathways in Cough Suppression
The cough reflex is a complex process involving peripheral sensory nerves, central processing in the brainstem, and efferent pathways to respiratory muscles. This compound is believed to exert its antitussive effects through two primary signaling pathways:
-
GABAergic Pathway: As a GABAa receptor agonist, this compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This increased inhibition in the nucleus tractus solitarius (NTS) and other brainstem regions involved in the cough reflex can suppress the transmission of afferent cough signals.[2][3][4]
-
Sigma-1 Receptor Pathway: Agonism at the sigma-1 receptor has been shown to produce antitussive effects.[5][6] The precise mechanisms are still under investigation but may involve modulation of intracellular calcium signaling and neuronal excitability in the cough pathways.
Below is a diagram illustrating the proposed signaling pathways for this compound's antitussive action.
Caption: Proposed signaling pathway for this compound's antitussive effect.
Experimental Protocols
Standardized and reproducible animal models are essential for the evaluation of antitussive drugs. The following protocols describe commonly used methods for inducing and measuring cough in laboratory animals.
Citric Acid-Induced Cough in Guinea Pigs
This is the most widely used and validated model for screening antitussive compounds.
Experimental Workflow:
Caption: Workflow for the citric acid-induced cough model in guinea pigs.
Detailed Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are commonly used. Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the experiment.
-
Apparatus: A whole-body plethysmograph system is used to house the animal during the experiment and to record respiratory parameters. An ultrasonic nebulizer is required to generate the citric acid aerosol.
-
Tussive Agent: A 0.1 M to 0.4 M solution of citric acid in sterile saline is prepared. The concentration may need to be optimized based on the sensitivity of the animal strain.
-
Pre-treatment:
-
Animals are randomly assigned to treatment groups: Vehicle (e.g., saline or a suitable vehicle for this compound), this compound (at various doses), and a positive control (e.g., Codeine at 10 mg/kg or Dextromethorphan at 30 mg/kg).
-
Drugs are typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the citric acid challenge.
-
-
Cough Induction and Measurement:
-
Each guinea pig is placed in the whole-body plethysmograph chamber and allowed to acclimatize for 5-10 minutes.
-
The citric acid aerosol is delivered into the chamber for a fixed period, typically 5-10 minutes.
-
Respiratory patterns, including coughs, are recorded throughout the exposure period and for a subsequent 5-10 minute observation period. Coughs are identified by their characteristic three-phase pattern (inspiratory, compressive, and expulsive phases) and the accompanying sound.
-
-
Data Analysis:
-
The primary endpoint is the total number of coughs.
-
Secondary endpoints can include the latency to the first cough and the intensity of the coughs (measured by the amplitude of the pressure change).
-
The percentage inhibition of cough for each treatment group is calculated relative to the vehicle control group.
-
Mechanically-Induced Cough in Rabbits or Cats
This model assesses the effect of drugs on the reflex arc initiated by mechanical stimulation of the trachea.
Detailed Methodology:
-
Animals: Anesthetized New Zealand white rabbits or cats are used. Anesthesia can be induced with a combination of agents such as urethane (B1682113) and alpha-chloralose.
-
Surgical Preparation:
-
A tracheotomy is performed, and a cannula is inserted.
-
For recording, electrodes may be placed to measure electromyographic (EMG) activity of respiratory muscles (e.g., diaphragm, abdominal muscles). Esophageal pressure can also be measured.
-
-
Cough Induction:
-
A thin, flexible nylon fiber or a specialized probe is inserted into the trachea through the cannula.
-
The tracheal mucosa is mechanically stimulated for a defined duration (e.g., 5-20 seconds).[6]
-
-
Pre-treatment and Measurement:
-
A baseline cough response is established.
-
This compound or a control substance is administered, typically intravenously (i.v.) to allow for precise timing of its effects.
-
The mechanical stimulation is repeated at set intervals after drug administration, and the resulting cough response is recorded and compared to the baseline.
-
-
Data Analysis: The number of coughs and the intensity of the cough response (e.g., peak expiratory effort) are quantified and compared before and after drug administration.
Data Presentation
The following tables present representative quantitative data from studies evaluating established antitussive agents in the guinea pig citric acid-induced cough model. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Effect of Antitussive Agents on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 35 ± 4 | - |
| Codeine | 10 | 12 ± 3 | 65.7% |
| Codeine | 30 | 5 ± 2 | 85.7% |
| Dextromethorphan | 30 | 18 ± 5 | 48.6% |
| SKF-10,047 (Sigma-1 Agonist) | 5 (i.p.) | 5.6 ± 1.5 | 80%[5] |
| Pre-084 (Sigma-1 Agonist) | 5 (i.p.) | 8.4 ± 2.1* | 70%[5] |
*p < 0.05 compared to Vehicle group. Data is representative and compiled from multiple sources for illustrative purposes.
Table 2: Effect of Antitussive Agents on the Latency to First Cough
| Treatment Group | Dose (mg/kg, p.o.) | Mean Latency to First Cough (seconds ± SEM) |
| Vehicle (Saline) | - | 65 ± 8 |
| Codeine | 30 | 150 ± 15 |
| Dextromethorphan | 30 | 110 ± 12 |
*p < 0.05 compared to Vehicle group. Data is representative.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of the antitussive properties of this compound. By utilizing the guinea pig citric acid-induced cough model and potentially other models such as mechanically-induced cough, researchers can obtain valuable data on the efficacy, dose-response relationship, and mechanism of action of this compound. While specific quantitative data for this compound is lacking in the available literature, a comparison with established antitussives like codeine and dextromethorphan, as well as other sigma-1 agonists, will be crucial in determining its potential as a therapeutic agent for cough. Careful experimental design and data analysis are paramount to generating reliable and translatable results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Neural Mechanisms Underlying the Coughing Reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cough Reflex by Gaba-Ergic Inhibition in Medullary Raphé of the Cat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Analytical Standards for Cloroqualone and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloroqualone, a quinazolinone-class GABAergic agent, is an analogue of methaqualone.[1][2] Developed in the 1980s, it was primarily marketed in some European countries. As with other quinazolinone derivatives, the analysis of this compound and its metabolites is crucial for forensic toxicology, clinical chemistry, and drug metabolism studies. This document provides detailed application notes and protocols for the development of analytical standards for this compound and its putative metabolites. The methodologies are based on established analytical techniques for related compounds, such as methaqualone.
Putative Metabolic Pathway of this compound
The metabolism of this compound is not extensively documented in scientific literature. However, based on the well-characterized metabolism of its analogue, methaqualone, a putative metabolic pathway can be proposed. The primary metabolic transformations of methaqualone involve hydroxylation at various positions on the tolyl ring and the quinazolinone nucleus. It is therefore anticipated that this compound undergoes similar phase I metabolic reactions.
Caption: Putative metabolic pathway of this compound.
Analytical Standards: Preparation and Quantification
The development of reliable analytical methods requires pure and well-characterized reference standards of both the parent drug and its metabolites.
Synthesis of Reference Standards
Due to the limited commercial availability of this compound and its metabolites, laboratory synthesis is often necessary. The synthesis of this compound can be adapted from established methods for methaqualone, typically involving the condensation of N-acetylanthranilic acid with 2,6-dichloroaniline. The synthesis of hydroxylated metabolites can be achieved through multi-step synthetic routes involving appropriately substituted precursors.
Quantitative Data for Analytical Standards
The following table summarizes the key physicochemical properties of this compound, which are essential for the preparation of standard solutions and the interpretation of analytical data.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C16H12Cl2N2O | 319.19 | 25509-07-3[1][2] |
Experimental Protocols
Detailed methodologies for the extraction, separation, and detection of this compound and its putative metabolites from biological matrices are provided below. These protocols are based on methods validated for similar compounds and may require optimization for specific applications.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction of this compound and its metabolites from urine and plasma.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol:
-
Sample Pre-treatment: To 1 mL of urine or plasma, add an internal standard (e.g., a deuterated analogue of this compound or a structurally related compound not expected to be in the sample). Adjust the pH of the sample to approximately 9 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of a suitable organic solvent or solvent mixture (e.g., methanol or a mixture of ethyl acetate (B1210297) and isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological fluids.[3][4]
Workflow Diagram:
Caption: LC-MS/MS analytical workflow.
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). The specific gradient program should be optimized to achieve good separation of the parent drug and its metabolites.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for quinazolinone derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
MRM Transitions: These need to be determined by infusing standard solutions of this compound and its synthesized metabolites into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to maximize the signal for the analytes of interest.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the analysis of thermally stable and volatile compounds.[5][6] For the analysis of this compound and its hydroxylated metabolites, derivatization may be necessary to improve their volatility and chromatographic performance.
Workflow Diagram:
Caption: GC-MS analytical workflow.
Protocol:
-
Derivatization (for hydroxylated metabolites):
-
Evaporate the reconstituted extract to dryness.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless or split injection, with an injector temperature of around 250-280°C.
-
Oven Temperature Program: A temperature gradient program should be optimized to separate the analytes. For example, start at 100°C, hold for 1 minute, then ramp to 300°C at 15-20°C/min, and hold for 5-10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Both full scan mode (for identification of unknown metabolites) and selected ion monitoring (SIM) mode (for quantification of target analytes) can be used.
-
Mass Range (Full Scan): e.g., m/z 50-550.
-
Selected Ions (SIM): Characteristic ions for this compound and its derivatized metabolites should be selected for sensitive and specific quantification.
-
Data Analysis and Quality Control
For quantitative analysis, calibration curves should be prepared using standard solutions of the analytes in the same biological matrix as the samples. The concentration of the analytes in the samples is then determined by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the method. The results of the QC samples should fall within a predefined acceptance range.
Conclusion
The development of analytical standards and robust analytical methods is fundamental for the accurate identification and quantification of this compound and its metabolites. The protocols outlined in this document, based on established methodologies for analogous compounds, provide a solid foundation for researchers in forensic science, clinical toxicology, and drug metabolism studies. Method validation according to international guidelines is essential before applying these protocols to routine sample analysis.
References
- 1. List of methaqualone analogues - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thamesrestek.co.uk [thamesrestek.co.uk]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for Investigating the Cellular Mechanisms of Cloroqualone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloroqualone is a quinazolinone-class compound and an analogue of methaqualone, historically recognized for its sedative and antitussive properties.[1] Its primary mechanism of action is attributed to its agonist activity at the β subtype of the GABAa receptor and the sigma-1 receptor.[1] Understanding the detailed cellular and molecular mechanisms of this compound is crucial for elucidating its pharmacological profile and exploring its potential therapeutic applications or toxicological effects.
These application notes provide a comprehensive guide to utilizing cell culture-based assays to investigate the mechanism of action of this compound. The protocols outlined below are designed to enable researchers to assess its effects on cell viability, apoptosis, cell cycle progression, and its interaction with its known molecular targets.
Key Molecular Targets of this compound
This compound's known primary molecular targets are:
-
GABAa Receptor (β subtype): this compound acts as an agonist at the β subtype of the GABAa receptor.[1] GABAa receptors are ligand-gated ion channels that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system.[2]
-
Sigma-1 Receptor: this compound also exhibits agonist activity at the sigma-1 receptor.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses.
Data Presentation: Summarized Quantitative Data
Due to the limited publicly available data specifically for this compound, the following tables are provided as templates for researchers to structure and summarize their experimental findings.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Time Point (hr) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 24 | |
| 48 | |||
| 72 | |||
| SH-SY5Y | Human Neuroblastoma | 24 | |
| 48 | |||
| 72 | |||
| HepG2 | Human Hepatocellular Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| A549 | Human Lung Carcinoma | 24 | |
| 48 | |||
| 72 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 0 | |||
| This compound | X | |||
| Y | ||||
| Z |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| Control | 0 | ||
| This compound | X | ||
| Y | |||
| Z |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cell lines (e.g., HEK293, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Target cell lines
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Target cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
GABAa Receptor Activity Assay (Electrophysiology)
This protocol describes the use of two-electrode voltage clamp (TEVC) in Xenopus oocytes to study the effect of this compound on GABAa receptors.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABAa receptor subunits (e.g., α1, β2, γ2s)
-
Microinjection setup
-
Two-electrode voltage clamp (TEVC) rig
-
Recording solution (e.g., ND96)
-
GABA
-
This compound
Procedure:
-
Oocyte Preparation and Injection: Prepare and inject Xenopus oocytes with cRNAs encoding the desired GABAa receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two electrodes (voltage and current).
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-evoked current. An increase in current amplitude indicates positive allosteric modulation.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot concentration-response curves to determine the EC50 of this compound's modulatory effect.
Visualizations
Caption: GABAa Receptor Signaling Pathway modulated by this compound.
Caption: Role of Sigma-1 Receptor in Cellular Stress, a target of this compound.
Caption: General experimental workflow for studying this compound's mechanism.
References
Application Notes and Protocols for the In Vitro Investigation of Cloroqualone Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro metabolism of cloroqualone, a quinazolinone derivative. The protocols outlined below are based on established methodologies for studying the metabolism of structurally similar compounds, such as methaqualone, and are intended to be adapted for this compound.
Predicted Metabolic Pathways of this compound
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, predictions can be made based on the metabolism of other quinazolinone derivatives. The primary metabolic transformations are expected to involve oxidation and subsequent conjugation reactions, catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver.
Key predicted metabolic reactions include:
-
Hydroxylation: The introduction of hydroxyl (-OH) groups is a common metabolic route for quinazolinones. For this compound, this could occur on the aromatic rings or the methyl group.
-
N-oxidation: The nitrogen atoms within the quinazolinone ring system are potential sites for oxidation.
-
Glucuronidation: Following Phase I metabolism (e.g., hydroxylation), the resulting metabolites can undergo Phase II conjugation with glucuronic acid to enhance their water solubility and facilitate excretion.
Below is a diagram illustrating a predicted primary metabolic pathway for this compound.
Experimental Protocols
The following protocols are designed to identify the metabolites of this compound and characterize the enzymes involved in its metabolism.
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM)
This protocol determines the rate at which this compound is metabolized by HLM, providing an indication of its intrinsic clearance.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and this compound (final concentration, e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining this compound.
Protocol 2: Metabolite Identification of this compound
This protocol aims to identify the metabolites of this compound produced by HLM.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 of Protocol 1, but use a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites.
-
Terminate the reaction with ice-cold acetonitrile as described in Protocol 1.
-
Process the sample as in steps 6 and 7 of Protocol 1.
-
Analyze the supernatant by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Protocol 3: Identification of Cytochrome P450 Isozymes Involved in this compound Metabolism
This protocol uses specific chemical inhibitors of CYP isozymes to determine which enzymes are primarily responsible for this compound metabolism.
Materials:
-
Same as Protocol 1.
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6, ticlopidine (B1205844) for CYP2C19).
Procedure:
-
Prepare reaction mixtures as described in Protocol 1.
-
To separate reaction tubes, add a specific CYP inhibitor at a concentration known to be selective for its target isozyme. Include a control reaction without any inhibitor.
-
Pre-incubate the microsomes with the inhibitor for a specified time (e.g., 10 minutes) at 37°C before adding this compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a fixed time point (e.g., 30 minutes).
-
Terminate and process the samples as described in Protocol 1.
-
Analyze the formation of a major metabolite (identified in Protocol 2) by LC-MS/MS. A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Data Presentation
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Metabolic Stability of this compound in HLM
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Table 2: Predicted Metabolites of this compound Identified by LC-MS/MS
| Metabolite | Proposed Biotransformation | Observed m/z |
| M1 | Monohydroxylation | [M+H]+ + 16 |
| M2 | Dihydroxylation | [M+H]+ + 32 |
| M3 | N-oxidation | [M+H]+ + 16 |
| M4 | Glucuronide of M1 | [M+H]+ + 176 |
Table 3: Effect of CYP Inhibitors on the Formation of a this compound Metabolite (M1)
| Inhibitor | Target CYP | Concentration (µM) | M1 Formation (% of Control) |
| None (Control) | - | - | 100 |
| Ketoconazole | CYP3A4 | 1 | 25 |
| Quinidine | CYP2D6 | 1 | 95 |
| Ticlopidine | CYP2C19 | 10 | 40 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro metabolism studies of this compound.
Application of NMR Spectroscopy for the Structural Elucidation of Cloroqualone
Application Note
Introduction
Cloroqualone, with the IUPAC name 3-(2,6-dichlorophenyl)-2-ethylquinazolin-4(3H)-one, is a quinazolinone derivative that has been marketed for its sedative and antitussive properties. As with many pharmaceutical compounds, unambiguous structural confirmation is critical for regulatory approval, quality control, and forensic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structure elucidation of organic molecules like this compound. This application note details the comprehensive approach using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques to confirm the molecular structure of this compound.
Core Application: Structural Verification and Purity Assessment
NMR spectroscopy serves as a primary method for the structural verification of synthesized this compound and for assessing its purity. The unique electronic environment of each proton and carbon atom in the molecule results in a distinct NMR fingerprint, allowing for the unequivocal assignment of the chemical structure. Furthermore, the quantitative nature of ¹H NMR allows for the determination of sample purity against a certified reference standard.
Methodology Overview
The structural elucidation of this compound is achieved through a systematic analysis of its NMR data. Initially, ¹H and ¹³C NMR spectra provide direct information about the chemical environment and number of different types of protons and carbons. Subsequently, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the assembly of the molecular framework.
Experimental Protocols
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent should be based on the solubility of the sample.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Temperature: 298 K.
2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Temperature: 298 K.
2.3. 2D COSY Spectroscopy
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
Relaxation Delay: 1.5 seconds.
2.4. 2D HSQC Spectroscopy
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width: 12-16 ppm in the ¹H dimension and 180-200 ppm in the ¹³C dimension.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 16-32.
-
Relaxation Delay: 1.5 seconds.
Data Presentation: Predicted NMR Data for this compound
Disclaimer: The following NMR data is predicted based on the known chemical structure of this compound and typical chemical shifts for similar quinazolinone derivatives, as comprehensive, experimentally verified public data is not available.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | Ar-H |
| ~7.80 | t | 1H | Ar-H |
| ~7.65 | d | 2H | Ar-H (dichlorophenyl) |
| ~7.50 | t | 1H | Ar-H |
| ~7.40 | t | 1H | Ar-H (dichlorophenyl) |
| ~2.80 | q | 2H | -CH₂-CH₃ |
| ~1.30 | t | 3H | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O |
| ~155 | N-C=N |
| ~147 | Ar-C |
| ~136 | Ar-C (dichlorophenyl) |
| ~134 | Ar-CH |
| ~130 | Ar-CH (dichlorophenyl) |
| ~129 | Ar-C (dichlorophenyl, C-Cl) |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~121 | Ar-C |
| ~28 | -CH₂- |
| ~12 | -CH₃ |
Visualizations
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Key COSY and HSQC correlations for the structural confirmation of this compound.
Application Notes and Protocols for High-Throughput Screening of Quinazolinone Libraries for GABAergic Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2][3] The primary mediators of fast synaptic inhibition are the GABA type A (GABA-A) receptors, which are ligand-gated ion channels.[2][4] Upon binding GABA, these receptors open an integral chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[2][4] This mechanism makes GABA-A receptors a crucial target for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[3][5]
Quinazolinone and its derivatives represent a versatile scaffold in medicinal chemistry, known to interact with various biological targets. Recent studies have highlighted their potential as modulators of GABA-A receptor activity.[6][7][8][9] High-throughput screening (HTS) of quinazolinone-based compound libraries offers a powerful strategy for the discovery of novel positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or direct agonists with therapeutic potential.
This document provides detailed protocols for the high-throughput screening and characterization of quinazolinone libraries for GABAergic activity, including data presentation formats and visualizations of key pathways and workflows.
GABAergic Signaling Pathway
GABA is synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase (GAD).[1][4] Following synthesis, it is packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).[1] An action potential triggers the release of GABA into the synaptic cleft, where it can bind to postsynaptic GABA-A receptors.[1][4]
GABA-A receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the most common stoichiometry being 2α, 2β, and 1γ.[1][8] This subunit diversity gives rise to a wide range of receptor subtypes with distinct pharmacological properties. The binding of GABA to sites at the α and β subunit interface triggers a conformational change, opening the chloride channel.[1][2] The resulting influx of Cl⁻ ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[2][4] The synaptic action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[10]
Drug Discovery and Screening Workflow
The discovery of novel GABAergic modulators from a quinazolinone library follows a multi-stage process. It begins with a large-scale primary screen to identify "hits," followed by progressively more detailed secondary and tertiary assays to confirm activity, determine potency and efficacy, and characterize the mechanism of action.
Experimental Protocols
Protocol 1: Cell Line Culture and Transfection for HTS
This protocol describes the maintenance of Chinese Hamster Ovary (CHO) cells and their transient transfection with human GABA-A receptor subunits for use in HTS assays. CHO cells are often used due to their robust growth and low endogenous channel expression.[5][11]
Materials:
-
CHO-K1 cell line
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Plasmids encoding human GABA-A receptor subunits (e.g., α1, β2, γ2L)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Poly-D-Lysine coated 96-well or 384-well black-walled, clear-bottom microplates
Methodology:
-
Cell Culture: Maintain CHO-K1 cells in a 37°C, 5% CO₂ incubator. Passage cells every 2-3 days when they reach 80-90% confluency.
-
Cell Plating: The day before transfection, seed cells into Poly-D-Lysine coated microplates at a density of 20,000 cells/well (for 96-well) or 5,000 cells/well (for 384-well).
-
Transfection:
-
For each well, prepare a DNA-lipid complex. In one tube, dilute the plasmids for the α1, β2, and γ2L subunits in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the two solutions, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to each well.
-
-
Incubation: Return the plates to the incubator and grow for 24-48 hours to allow for receptor expression before use in an assay.
Protocol 2: High-Throughput Screening via Fluorescent Membrane Potential (FMP) Assay
This HTS method uses a fluorescent dye that changes its emission intensity in response to changes in cell membrane potential.[11][12] Activation of GABA-A receptors causes Cl⁻ influx, hyperpolarization, and a corresponding change in fluorescence, which can be measured by a Fluorometric Imaging Plate Reader (FLIPR).[5][11]
Materials:
-
Transfected CHO cells in 384-well plates (from Protocol 1)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
GABA stock solution (100 mM in water)
-
Quinazolinone compound library (10 mM in DMSO)
-
Diazepam (positive control) and Gabazine (antagonist control)
Methodology:
-
Dye Loading: Prepare the dye solution according to the manufacturer's instructions in Assay Buffer. Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubation: Incubate the plates at 37°C for 30-60 minutes to allow the dye to load into the cells.[12]
-
Compound Preparation: During incubation, prepare the compound plates. Dilute the quinazolinone library compounds, GABA, and controls in Assay Buffer to a 4x final concentration. For screening for PAMs, a low concentration of GABA (EC₁₀-EC₂₀) should be included with the test compounds.[12]
-
FLIPR Assay:
-
Place the cell plate and compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 10 µL of the 4x compound/GABA solution to the cell plate.
-
Continue to record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the activity of the GABA-A receptor. Calculate the percentage activation or inhibition for each compound relative to controls. Hits are typically defined as compounds that produce a signal greater than 3 standard deviations above the mean of the negative controls.
Protocol 3: Electrophysiological Hit Confirmation (Two-Electrode Voltage Clamp)
This method is a robust technique for detailed pharmacological characterization of ion channels expressed in Xenopus laevis oocytes.[8][9] It is used to confirm the activity of hits from the primary screen and to determine their potency and efficacy.
Materials:
-
Xenopus laevis oocytes
-
cRNA for GABA-A receptor subunits (α1, β2, γ2L)
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Two-electrode voltage clamp (TEVC) amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
Methodology:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject each with ~50 nL of a cRNA mixture containing the GABA-A receptor subunits. Incubate the oocytes for 2-5 days at 18°C.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping and current injection. Clamp the oocyte membrane potential at -60 mV.
-
Drug Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) until a stable current is achieved.[8]
-
To test for modulatory activity, co-apply the quinazolinone compound with the same EC₅-EC₁₀ concentration of GABA.
-
To determine potency (EC₅₀), perform a concentration-response curve by applying various concentrations of the test compound with a fixed concentration of GABA.[13]
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Calculate the percentage potentiation or inhibition.[7] Fit the concentration-response data to a logistic equation to determine the EC₅₀ value.
Data Presentation
Quantitative data from screening and characterization assays should be summarized in clear, tabular formats to facilitate comparison between compounds.
Table 1: Example Data from a Primary HTS FMP Screen
| Compound ID | Concentration (µM) | % GABA-A Activation (Relative to Diazepam) | Hit (Yes/No) |
|---|---|---|---|
| QZ-001 | 10 | 5% | No |
| QZ-002 | 10 | 85% | Yes |
| QZ-003 | 10 | 110% | Yes |
| QZ-004 | 10 | -2% | No |
| DMSO | - | 0% | No |
| Diazepam | 1 | 100% | Yes |
This is example data and will vary with experimental conditions.
Table 2: Example Electrophysiological Data for Quinazolinone Hits
| Compound ID | Modulator Type | EC₅₀ (µM) | Max Efficacy (% Potentiation of GABA current) |
|---|---|---|---|
| QZ-002 | PAM | 0.77 ± 0.16 | 150% |
| QZ-003 | PAM | 1.37 ± 0.43 | 210% |
| CGS 9895 | PAM | N/A | +54% at 1 µM[7] |
| Diazepam | PAM | 3.22 ± 0.73 | 250% |
Data presented as mean ± SEM. Values for QZ-002 and QZ-003 are hypothetical examples based on similar compounds found in literature.[5][11] Data for CGS 9895 and Diazepam are from cited literature.[5][7][11]
Table 3: Example Data from Radioligand Binding Assays
| Compound ID | Kᵢ (nM) at Benzodiazepine Site ([³H]flumazenil) |
|---|---|
| QZ-002 | 150 |
| QZ-003 | 85 |
| Diazepam | 5 |
Kᵢ represents the inhibitory constant, indicating the affinity of the compound for the receptor binding site. This is example data and will vary with experimental conditions.
The combination of high-throughput screening methods, such as FMP assays, with detailed electrophysiological characterization provides a powerful platform for the discovery and development of novel quinazolinone-based modulators of GABA-A receptors. The protocols and workflows described herein offer a systematic approach to identify compounds with desired GABAergic activity, determine their potency and efficacy, and lay the groundwork for subsequent lead optimization and preclinical evaluation. This strategy is essential for advancing new therapeutic agents for a wide range of CNS disorders.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. GABA receptor - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Establishment of a High Throughput Screening System for GABAA1 Modulators in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high throughput screening method for drugs targeting γ-aminobutyric acid type A receptor based on principles of #br# membrane potential detection#br# [cjpt.magtechjournal.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Abuse Liability of Cloroqualone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloroqualone is a quinazolinone-class compound, analogous to methaqualone, that exhibits sedative and antitussive properties.[1] Its mechanism of action is primarily through agonist activity at the β subtype of the GABAa receptor and the sigma-1 receptor.[1] Due to concerns over its potential for abuse and overdose, it was withdrawn from the market.[1] These application notes provide a comprehensive overview of the standard preclinical methodologies in animal models to thoroughly assess the abuse liability of this compound.
The protocols outlined below are based on established and validated methods for evaluating the abuse potential of sedative-hypnotic drugs.[2][3][4][5][6] These assays are designed to provide critical data on the reinforcing effects, rewarding properties, subjective effects, and physical dependence potential of this compound, in accordance with regulatory guidelines for abuse liability assessment.[7]
Drug Self-Administration: Assessing Reinforcing Properties
The self-administration paradigm is the gold standard for determining if a compound has reinforcing effects, a strong predictor of its abuse potential.[4][8] In this model, animals learn to perform a specific action (e.g., lever press) to receive a dose of the drug.
Experimental Protocol: Intravenous Self-Administration in Rats
-
Animals: Adult male Wistar or Sprague-Dawley rats (250-300g at the start of the experiment).
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, a drug infusion pump, and a swivel system to allow for free movement.
-
Surgical Procedure: Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein. The catheter is passed subcutaneously to the back and connected to the infusion pump. A recovery period of 5-7 days is required.
-
Acquisition Phase (Fixed Ratio Schedule):
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Initially, responses on the active lever result in an intravenous infusion of this compound (e.g., 0.1, 0.3, 1.0 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule (one lever press = one infusion). Each infusion is paired with a cue light.
-
Responses on the inactive lever are recorded but have no programmed consequences.
-
Acquisition is considered stable when the number of infusions per session does not vary by more than 20% over three consecutive days.
-
-
Dose-Response Evaluation: Once stable responding is established, different doses of this compound are tested to determine the dose-response curve for its reinforcing effects.
-
Progressive Ratio (PR) Schedule: To assess the motivation to self-administer the drug, a PR schedule is used where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is the primary measure of the reinforcing efficacy.
Data Presentation: Hypothetical Self-Administration Data
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) | Positive Control (e.g., Diazepam) |
| Active Lever Presses (FR1) | 5 ± 2 | 25 ± 5 | 60 ± 8 | 45 ± 7 | 75 ± 10 |
| Inactive Lever Presses (FR1) | 4 ± 1 | 6 ± 2 | 7 ± 3 | 6 ± 2 | 8 ± 3 |
| Infusions per Session (FR1) | 4 ± 2 | 23 ± 5 | 58 ± 8 | 43 ± 7 | 72 ± 10 |
| Breakpoint (PR Schedule) | 5 | 25 | 80 | 65 | 120 |
Data are presented as mean ± SEM.
Workflow for Drug Self-Administration
Conditioned Place Preference (CPP): Assessing Rewarding Properties
CPP is a Pavlovian conditioning model used to measure the rewarding or aversive effects of a drug by pairing its administration with a specific environment.[8][9][10][11][12] An increase in the time spent in the drug-paired environment indicates a rewarding effect.
Experimental Protocol: Conditioned Place Preference in Mice
-
Animals: Adult male C57BL/6 mice (20-25g at the start of the experiment).
-
Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers distinguished by visual (e.g., black vs. white walls) and tactile (e.g., grid vs. smooth floor) cues, and a smaller neutral central chamber.
-
Procedure (Unbiased Design):
-
Pre-Conditioning Phase (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish baseline preference.
-
Conditioning Phase (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, mice receive an injection of this compound (e.g., 1, 5, 10 mg/kg, i.p.) and are confined to one of the conditioning chambers for 30 minutes. On the intervening days, they receive a vehicle injection and are confined to the opposite chamber.
-
Post-Conditioning Test Phase (Day 10): Mice are placed in the central chamber in a drug-free state and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded.
-
-
Data Analysis: The preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.
Data Presentation: Hypothetical Conditioned Place Preference Data
| Treatment Group | Pre-Conditioning Time in Drug-Paired Chamber (s) | Post-Conditioning Time in Drug-Paired Chamber (s) | Preference Score (s) |
| Vehicle Control | 445 ± 30 | 450 ± 28 | 5 ± 10 |
| This compound (1 mg/kg) | 452 ± 25 | 550 ± 35 | 98 ± 20 |
| This compound (5 mg/kg) | 448 ± 32 | 680 ± 40 | 232 ± 38** |
| This compound (10 mg/kg) | 455 ± 28 | 610 ± 33 | 155 ± 25 |
| Positive Control (e.g., Morphine) | 450 ± 29 | 720 ± 45 | 270 ± 42** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Workflow for Conditioned Place Preference
Physical Dependence and Withdrawal: Assessing Dependence Potential
This model evaluates whether chronic administration of this compound leads to physical dependence, which is characterized by a withdrawal syndrome upon cessation of the drug.[6][13][14]
Experimental Protocol: Spontaneous Withdrawal in Rats
-
Animals: Adult male Sprague-Dawley rats.
-
Chronic Administration: this compound is administered twice daily (e.g., 10, 20, 40 mg/kg, p.o.) for 14-21 consecutive days. A control group receives the vehicle.
-
Withdrawal Observation: After the final dose, the drug is withdrawn, and animals are observed for behavioral and physiological signs of withdrawal at regular intervals (e.g., 6, 12, 24, 48, 72 hours post-withdrawal).
-
Withdrawal Signs to Monitor:
-
Behavioral: Increased locomotor activity, irritability, tremors, teeth chattering, wet dog shakes, abnormal posture (piloerection, hunched back).[15][16]
-
Physiological: Body weight loss, changes in body temperature, diarrhea.
-
Anxiety-like behaviors: Assessed using models like the elevated plus-maze.[16]
-
-
Scoring: A global withdrawal score is calculated by summing the severity scores for each observed sign.
Data Presentation: Hypothetical Withdrawal Severity Scores
| Time Post-Withdrawal | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) | Positive Control (e.g., Pentobarbital) |
| 6 hours | 0.5 ± 0.2 | 2.1 ± 0.5 | 4.5 ± 0.8 | 6.8 ± 1.0 | 8.5 ± 1.2 |
| 12 hours | 0.4 ± 0.1 | 3.5 ± 0.6 | 7.2 ± 1.1 | 9.5 ± 1.3 | 12.1 ± 1.5 |
| 24 hours | 0.5 ± 0.2 | 2.8 ± 0.5 | 5.1 ± 0.9* | 7.3 ± 1.1 | 9.8 ± 1.4** |
| 48 hours | 0.3 ± 0.1 | 1.2 ± 0.4 | 2.3 ± 0.6 | 3.5 ± 0.7 | 4.6 ± 0.9 |
| 72 hours | 0.2 ± 0.1 | 0.6 ± 0.2 | 1.1 ± 0.3 | 1.5 ± 0.4 | 2.0 ± 0.5 |
*Data are presented as mean global withdrawal score ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.
Logical Relationship in Physical Dependence Assessment
Drug Discrimination: Assessing Subjective Effects
Drug discrimination studies are used to determine if a novel compound produces subjective effects similar to known drugs of abuse.[2][4][6] Animals are trained to discriminate between the effects of a known drug and a vehicle.
Experimental Protocol: Drug Discrimination in Rats
-
Animals: Adult male Wistar rats, food-restricted to 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Rats are trained to press one lever (drug-appropriate lever) to receive a food reward after being administered a training dose of a known GABAergic agonist (e.g., pentobarbital).
-
On alternate days, they are trained to press the other lever (vehicle-appropriate lever) to receive a food reward after being administered the vehicle.
-
Training continues until a criterion of >85% correct responses is met for 8 out of 10 consecutive sessions.
-
-
Testing Phase:
-
Once the discrimination is learned, test sessions are conducted where various doses of this compound are administered.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs if the animals predominantly press the drug-appropriate lever, indicating similar subjective effects to the training drug.
-
Data Presentation: Hypothetical Drug Discrimination Data
| Test Compound | Dose (mg/kg) | Percentage of Responses on Drug-Appropriate Lever |
| Vehicle | - | 10 ± 5 |
| Pentobarbital (Training Drug) | 10 | 92 ± 4 |
| This compound | 1 | 25 ± 8 |
| This compound | 3 | 55 ± 10 |
| This compound | 10 | 88 ± 6 |
| This compound | 30 | 91 ± 5 |
Data are presented as mean ± SEM.
Signaling Pathway of GABAergic Action (Simplified)
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychogenics.com [psychogenics.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Abuse liability, behavioral pharmacology, and physical-dependence potential of opioids in humans and laboratory animals: lessons from tramadol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Principles of drug abuse liability assessment in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Animal models of drug withdrawal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. Animal Models of Alcohol Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Chloroquine Distribution and Elimination
Note: The term "Cloroqualone" did not yield specific results in scientific literature. It is presumed that the intended subject of inquiry is Chloroquine (B1663885) , a widely studied antimalarial and immunomodulatory agent. The following information is based on established research on Chloroquine.
Introduction
Chloroquine, a 4-aminoquinoline (B48711) compound, has been a cornerstone in the treatment and prophylaxis of malaria for decades and is also utilized for certain autoimmune diseases.[1][2] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and eliminated—is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. These application notes provide a detailed overview of the pharmacokinetic modeling of Chloroquine, with a focus on its distribution and elimination phases. The accompanying protocols offer standardized methods for researchers and drug development professionals to study these processes.
Pharmacokinetic Profile of Chloroquine
Chloroquine is characterized by its rapid and extensive absorption from the gastrointestinal tract, followed by widespread distribution into body tissues.[2][3] It is a weak base, which contributes to its sequestration in acidic tissues.[2][3] The metabolism of Chloroquine primarily occurs in the liver, and both the parent drug and its metabolites are excreted through the kidneys and, to a lesser extent, in the feces.[2][3]
Data Presentation: Pharmacokinetic Parameters of Chloroquine
The following tables summarize key pharmacokinetic parameters of Chloroquine from various studies. These values can exhibit significant interindividual variability.
Table 1: General Pharmacokinetic Parameters of Chloroquine
| Parameter | Value | Reference |
| Bioavailability (Oral) | 70-80% | [4] |
| 89 ± 16% | [5] | |
| Time to Maximum Concentration (Tmax) | Varies by formulation | [5] |
| Plasma Protein Binding | ~60% | [6] |
| Elimination Half-Life (t½) | 20 to 60 days | [4][6] |
| ~40 days | [2][3] |
Table 2: Population Pharmacokinetic Model Parameters for Chloroquine
| Parameter | Estimated Value | Unit | Reference |
| Absorption Rate Constant (ka) | 0.559 | h⁻¹ | [7] |
| Absorption Lag Time (ALAG) | 0.149 | h | [7] |
| Apparent Clearance (CL/F) | 33.3 | L/h | [7] |
| Apparent Central Volume of Distribution (V2/F) | 3630 | L | [7] |
| Apparent Peripheral Volume of Distribution (V3/F) | 5120 | L | [7] |
| Apparent Inter-compartmental Clearance (Q/F) | 58.7 | L/h | [7] |
Table 3: Chloroquine Distribution and Elimination Characteristics
| Characteristic | Description | Reference |
| Volume of Distribution (Vd) | Extensively distributed; 200 to 800 L/kg (from plasma) | [6] |
| Primary Metabolites | Desethylchloroquine (B194037), Bisdesethylchloroquine | [4][6] |
| Primary Metabolism Enzymes | CYP2C8, CYP3A4, CYP2D6 | [2][4][5] |
| Renal Excretion | 40-60% (unchanged and metabolized) | [2][3] |
| Fecal Excretion | 8-25% (unchanged and metabolized) | [2][3] |
| Tissue Sequestration | Long-term storage in lean body tissues (25-45%) | [2][3] |
Experimental Protocols
Protocol 1: Determination of Chloroquine Concentration in Biological Samples using HPLC
This protocol outlines a general procedure for the quantification of Chloroquine in plasma or whole blood using High-Performance Liquid Chromatography (HPLC), a commonly employed analytical method.[1]
1. Objective: To quantify the concentration of Chloroquine and its major metabolite, desethylchloroquine, in biological matrices.
2. Materials:
-
Biological sample (plasma, whole blood)
-
Chloroquine and desethylchloroquine analytical standards
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers (e.g., phosphate (B84403) buffer)
-
Reagents for extraction (e.g., protein precipitation agents, solid-phase extraction cartridges, or liquid-liquid extraction solvents)[1][8]
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)[1][9]
-
Analytical column (e.g., C18 reverse-phase)
3. Sample Preparation:
-
Protein Precipitation: To a known volume of the biological sample, add a precipitating agent (e.g., 3 volumes of acetonitrile). Vortex to mix and then centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.[10]
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes of interest with a suitable solvent. Evaporate the eluate and reconstitute in the mobile phase.[8]
-
Liquid-Liquid Extraction (LLE): To the sample, add an immiscible organic solvent. Vortex to facilitate the transfer of the analyte into the organic phase. Separate the layers and evaporate the organic solvent. Reconstitute the residue in the mobile phase.[1]
4. HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent.
-
Chromatographic Conditions:
-
Set the column temperature.
-
Set the flow rate of the mobile phase.
-
Set the injection volume.
-
Set the detector wavelength (for UV detection) or mass transitions (for MS detection).
-
-
Calibration Curve: Prepare a series of calibration standards of known Chloroquine and desethylchloroquine concentrations in the same biological matrix. Process these standards alongside the unknown samples.
-
Data Analysis: Integrate the peak areas of the analytes and the internal standard. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. Determine the concentration of the unknown samples from the calibration curve.
5. Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the method.[9]
Visualizations
Caption: Workflow for pharmacokinetic modeling of Chloroquine.
Caption: Distribution and elimination pathways of Chloroquine.
References
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]
- 3. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population-based meta-analysis of chloroquine: informing chloroquine pharmacokinetics in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Forensic Analysis of Cloroqualone using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of cloroqualone, a quinazolinone-class GABAergic substance, in forensic samples. As a designer analog of methaqualone, this compound presents a unique challenge in forensic toxicology. The following protocols are based on established methods for methaqualone and its analogs and serve as a comprehensive guide for developing and validating analytical techniques for this compound using a certified reference standard.
Introduction
This compound (3-(2,6-dichlorophenyl)-2-ethyl-4(3H)-quinazolinone) is a synthetic depressant and an analog of methaqualone, a sedative-hypnotic that was withdrawn from the market due to its high potential for abuse.[1][2] Like its predecessor, this compound is believed to exert its effects through the modulation of GABAergic systems in the central nervous system.[3] Its emergence as a new psychoactive substance (NPS) necessitates the availability of reliable and validated analytical methods for its detection in forensic casework.
A certified reference standard is crucial for the accurate identification and quantification of this compound. It allows for the confirmation of the analyte's identity, the calibration of analytical instruments, and the validation of the entire analytical procedure.[4][5]
Chemical Structure and Properties of this compound:
| Property | Value |
| Chemical Name | 3-(2,6-Dichlorophenyl)-2-ethyl-4(3H)-quinazolinone |
| CAS Number | 25509-07-3 |
| Molecular Formula | C16H12Cl2N2O |
| Molecular Weight | 319.19 g/mol |
| Class | Quinazolinone, GABAergic |
Mechanism of Action: GABAergic Signaling
This compound, like methaqualone, is a positive allosteric modulator of GABA-A receptors.[3] These receptors are ligand-gated ion channels that, upon binding with the neurotransmitter GABA, allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory or sedative effect. This compound is thought to bind to a transmembrane site on the GABA-A receptor, enhancing the effect of GABA and leading to increased central nervous system depression.[3]
Quantitative Analysis Data
The following table summarizes the target validation parameters for the quantitative analysis of this compound in whole blood, based on established methods for analogous compounds.[2] Laboratories should perform in-house validation to establish their own limits and performance characteristics.
| Parameter | LC-MS/MS Target | GC-MS Target |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.2 ng/mL | 1.0 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL | 1.0 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
Experimental Protocols
General Considerations
-
Reference Standard: A certified reference standard of this compound should be used for the preparation of calibrators and quality control samples.[4] Stock solutions should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and stored at an appropriate temperature (e.g., -20°C) in the dark.[6]
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar compound not expected to be present in the samples (e.g., methaqualone-d7) should be used as an internal standard to correct for matrix effects and variations in extraction efficiency.[2]
-
Sample Stability: The stability of this compound in biological matrices under different storage conditions (room temperature, refrigerated, frozen) and through freeze-thaw cycles should be evaluated during method validation.[7][8]
Protocol 1: LC-MS/MS Analysis of this compound in Whole Blood
This protocol is adapted from a validated method for the analysis of methaqualone analogs.[2]
4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
4.2.2. Instrumentation and Conditions
-
System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS).
-
Column: A reversed-phase column suitable for the analysis of basic drugs (e.g., C18, Biphenyl; 100 x 2.1 mm, <2 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Initial: 95% A, 5% B
-
Ramp to 5% A, 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Specific precursor and product ions for this compound and the internal standard should be determined by infusing the reference standard. The most intense and specific transitions should be used for quantification (quantifier) and confirmation (qualifier).
Protocol 2: GC-MS Analysis of this compound in Seized Materials
This protocol is based on general methods for the analysis of seized drugs and methaqualone-containing preparations.[1][9]
4.3.1. Sample Preparation
4.3.2. Instrumentation and Conditions
-
System: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Injector: Split/splitless injector in split mode (e.g., 20:1) at 280°C.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Identification: The retention time and mass spectrum of the analyte in the sample should be compared to that of the this compound reference standard.
Conclusion
The provided protocols offer a robust starting point for the forensic analysis of this compound. Due to the limited availability of specific data for this compound, it is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure the accuracy, precision, and reliability of their results. The use of a certified reference standard is fundamental to this process. As with all new psychoactive substances, forensic toxicologists should remain vigilant for the emergence of this compound and its metabolites in casework.
References
- 1. scispace.com [scispace.com]
- 2. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. medkoo.com [medkoo.com]
- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
Improving the yield of N-acylanthranilic acid condensation for quinazolinones
Technical Support Center: Quinazolinone Synthesis
Welcome to the technical support center for the synthesis of quinazolinones via N-acylanthranilic acid condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the condensation of N-acylanthranilic acid with an amine to form a quinazolinone?
The reaction proceeds through a cyclization-condensation mechanism. First, the N-acylanthranilic acid is often converted to a more reactive intermediate, such as a benzoxazinone (B8607429), typically by using a dehydrating agent like acetic anhydride (B1165640). This intermediate then reacts with a primary amine. The amine attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. Subsequent intramolecular cyclization and dehydration yield the final quinazolinone product.
Q2: What are the common challenges faced in quinazolinone synthesis from N-acylanthranilic acid?
Common challenges include low yields, long reaction times, and the need for harsh reaction conditions such as high temperatures and the use of hazardous solvents.[1][2] The formation of side products and difficulty in purification can also be significant issues.
Q3: How can I improve the yield of my quinazolinone synthesis?
Several strategies can be employed to improve the yield:
-
Optimization of Reaction Conditions: Systematically optimizing parameters like temperature, reaction time, and reactant ratios can significantly enhance the yield.[3][4]
-
Choice of Catalyst: The use of appropriate catalysts, such as Lewis acids (e.g., BF3-Et2O), can accelerate the reaction and improve yields.[3][4]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1][5][6]
-
Ultrasound-Assisted Synthesis: Ultrasound can also be used to enhance reaction rates and yields by improving mass transport and accelerating chemical reactions.[2][7][8]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. For instance, performing the reaction in DMF has been shown to produce higher yields compared to ethanol (B145695) in some cases.[9]
Q4: What are the advantages of using microwave or ultrasound assistance in this synthesis?
Both microwave and ultrasound-assisted synthesis are considered green chemistry approaches that offer several advantages over conventional heating methods:
-
Reduced Reaction Times: Reactions that take several hours conventionally can often be completed in minutes.[1][6]
-
Higher Yields: These techniques often lead to significantly higher product yields.[1]
-
Milder Reaction Conditions: They can often be carried out under milder conditions, reducing the likelihood of side reactions and decomposition of sensitive molecules.[5][6]
-
Energy Efficiency: They are generally more energy-efficient than conventional heating methods.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inefficient cyclization of N-acylanthranilic acid.- The reaction temperature is too low.- The catalyst is inactive or inappropriate.- The reaction time is insufficient. | - Convert N-acylanthranilic acid to the corresponding benzoxazinone intermediate using acetic anhydride before adding the amine.[9]- Gradually increase the reaction temperature and monitor the progress by TLC.- Experiment with different Lewis acid or solid-supported catalysts.- Increase the reaction time. For conventional heating, this could be several hours[1]; for microwave-assisted synthesis, try increasing in increments of a few minutes. |
| Formation of Multiple Byproducts | - The reaction temperature is too high, leading to decomposition.- The starting materials are impure.- Side reactions are occurring due to the presence of moisture or other reactive species. | - Lower the reaction temperature.[4]- Ensure the purity of starting materials (N-acylanthranilic acid and amine) using appropriate purification techniques.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Slow Reaction Rate | - Insufficient activation of the carboxylic acid.- Low reaction temperature.- Inefficient mixing. | - Use a dehydrating agent like acetic anhydride or a coupling agent like DCC.[9][10]- Increase the reaction temperature or consider using microwave or ultrasound assistance to accelerate the reaction.[2][6]- Ensure efficient stirring of the reaction mixture. |
| Difficulty in Product Purification | - The presence of unreacted starting materials.- The formation of polar byproducts. | - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.- Use column chromatography with an appropriate solvent system for purification.- Recrystallization from a suitable solvent can also be effective for purification. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the impact of different synthesis methods on the yield and reaction time for quinazolinone synthesis.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Acetic Anhydride | Neat | Boiling | 8-10 min (for intermediate) | Moderate | |
| Conventional Heating | BF3-Et2O | Formamide | 150 | 6 h | 86 | [3][4] |
| Microwave-Assisted | Solid Support (Acidic Alumina) | Solid Support | - | 2-4 min | 82-94 | [1] |
| Microwave-Assisted | POCl3 | - | - | - | - | [5][6] |
| Ultrasound-Assisted | Copper Catalyst | THF | - | 30 min | Good | [7][8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-methylquinazolin-4(3H)-one via Conventional Heating
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid and acetic anhydride is heated to the boiling point of the acetic anhydride.
-
The reaction is monitored, and heating is continued for 8-10 minutes.
-
Further heating should be avoided as it may lead to the formation of oily byproducts and decrease purity.
Step 2: Synthesis of 2-methylquinazolin-4(3H)-one
-
The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is mixed with a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) and a solid support.
-
The mixture is then subjected to heating to complete the condensation and cyclization.
-
The crude product is extracted with a suitable solvent like methanol (B129727) and purified.
Protocol 2: Microwave-Assisted Synthesis of 3-substituted-4-(2H)-quinazolinones
-
Anthranilic acid, a substituted primary aromatic amine, and formaldehyde (B43269) are mixed on a solid support (e.g., acidic alumina).
-
The mixture is subjected to microwave irradiation for 2-4 minutes.
-
The use of hazardous organic solvents is avoided in this method.[1]
-
The product is then extracted from the solid support and purified, yielding the desired quinazolinone derivative in high yield.[1]
Visualizations
Caption: Workflow for the synthesis of quinazolinones.
Caption: Troubleshooting decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journalirjpac.com [journalirjpac.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of HPLC Mobile Phase for Cloroqualone Separation
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Cloroqualone. Given the limited specific literature on this compound, this document focuses on the fundamental principles of mobile phase optimization for similar quinazolinone derivatives and other small basic organic molecules, utilizing common reversed-phase HPLC techniques.
Initial Method Development and Experimental Protocol
Developing a robust HPLC method for a compound like this compound typically begins with a scouting phase using a standard reversed-phase column and a generic gradient. The initial conditions below serve as a recommended starting point for method development.
Recommended Starting HPLC Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| HPLC System | Standard HPLC or UHPLC System | UHPLC systems can offer faster analysis times and better resolution. |
| Column | C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm | C18 is a versatile, nonpolar stationary phase suitable for retaining hydrophobic compounds like this compound.[1][2] |
| Mobile Phase A | 0.1% Formic Acid or 20mM Ammonium (B1175870) Formate (B1220265) in Water | Acidic modifiers improve peak shape for basic compounds by suppressing silanol (B1196071) interactions and ensuring consistent ionization.[3][4] |
| Mobile Phase B | Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) | Acetonitrile often provides better peak shape and lower backpressure. Methanol can offer different selectivity.[4] |
| Gradient | 5% to 95% Mobile Phase B over 15-20 minutes | A broad gradient helps to determine the approximate elution conditions and screen for impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperatures can improve peak shape and reduce viscosity but may affect analyte stability.[5] |
| Injection Vol. | 10 µL | Should be optimized based on sample concentration and sensitivity. |
| Detector | UV-Vis or DAD | Wavelength should be set to the absorbance maximum of this compound (scout with DAD, likely in the 220-280 nm range). |
| Sample Diluent | Mobile Phase (Initial Composition) or ACN/Water | Dissolving the sample in the initial mobile phase composition is ideal to prevent peak distortion.[6] |
Experimental Protocol: Mobile Phase Preparation
A correctly prepared mobile phase is critical for reproducible and reliable results.[5]
-
Solvent Selection: Use only HPLC-grade water, acetonitrile, methanol, and additives (e.g., formic acid, ammonium formate).
-
Aqueous Phase (Mobile Phase A):
-
To prepare 1 L of 0.1% Formic Acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
To prepare 1 L of 20 mM Ammonium Formate, dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust pH with formic acid if necessary.
-
-
Filtration: Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove particulates that can cause blockages and high backpressure.[5]
-
Degassing: Degas both Mobile Phase A and Mobile Phase B before use to prevent air bubbles from forming in the pump, which can cause pressure fluctuations and baseline noise.[7][8] This can be done via sonication, vacuum filtration, or an in-line degasser.
-
System Placement: Place the solvent reservoir bottles on the HPLC system and prime the pumps to ensure all lines are filled with the new mobile phase.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before injecting the first sample.[6]
Troubleshooting Guide
This section addresses common problems encountered during HPLC analysis in a question-and-answer format.
Q1: Why are my peaks tailing?
A: Peak tailing is often observed for basic compounds like this compound and is typically caused by secondary interactions with the silica (B1680970) stationary phase.[9]
-
Cause: Free silanol groups on the silica surface can interact with basic analytes, causing delayed elution and tailing peaks.[9]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase by adding an acid like formic or trifluoroacetic acid (TFA). A pH of around 3 will protonate the basic analyte and suppress the ionization of silanol groups, significantly improving peak shape.[3]
-
Solution 2: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups.[9]
-
Solution 3: Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[9]
-
Solution 4: Use a Different Column: Consider a column with high-purity silica or one that is end-capped to minimize available silanol groups.
Q2: My peaks are split or showing shoulders. What is the cause?
A: Split peaks indicate a disruption in the chromatographic process, which can happen before or at the column inlet.
-
Cause 1: Partially Blocked Frit: The inlet frit of the column may be clogged with particulate matter from the sample or mobile phase.
-
Cause 2: Column Void: A void or channel has formed at the head of the column.
-
Solution: This is often irreversible, and the column needs to be replaced.[10] To prevent this, avoid sudden pressure shocks.
-
-
Cause 3: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread improperly upon injection.[10][12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Q3: Why are my retention times shifting between injections?
A: Unstable retention times point to a lack of equilibrium or a problem with the HPLC system's ability to deliver a consistent mobile phase.
-
Cause 1: Insufficient Column Equilibration: The column was not properly equilibrated between gradient runs or after a mobile phase change.
-
Cause 2: Pump or Leak Issues: Air bubbles in the pump, faulty check valves, or a leak in the system can cause inconsistent flow rates.[11]
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove air bubbles. Check all fittings for leaks and salt buildup, which can indicate a slow leak.[11]
-
-
Cause 3: Mobile Phase Composition Change: The mobile phase may be evaporating or improperly mixed.
-
Solution: Keep solvent bottles capped. If mixing solvents manually, ensure accurate measurements. If using a pump for mixing, check that the proportioning valves are working correctly.[11]
-
Q4: The system backpressure is suddenly very high. What should I do?
A: High backpressure is a sign of a blockage somewhere in the flow path.
-
Troubleshooting Workflow: Systematically isolate the source of the blockage.
-
Remove Column: Replace the column with a union. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is in the system (tubing, injector, etc.).[13]
-
If Column is the Issue: The column inlet frit is likely clogged. Try back-flushing the column (disconnected from the detector). If pressure remains high, the column may be irreversibly plugged.
-
If System is the Issue: Work backward from the detector, disconnecting components one by one to find the source of the blockage. Common culprits are clogged tubing or a blocked injector port.
-
-
Prevention: Always filter aqueous mobile phases and samples to remove particulates. Use an in-line filter or guard column to protect the analytical column.[11][13]
Q5: I'm not seeing any peaks, or the sensitivity is very low.
A: This can be due to a variety of issues ranging from the sample itself to detector problems.
-
Check the Obvious: Ensure the detector lamp is on, there is sample in the vial, and the injector is actually making an injection.[11] Check for leaks, as a leak can prevent the sample from reaching the detector.[7]
-
Incorrect Wavelength: The detector may be set to a wavelength where your analyte has little to no absorbance.
-
Solution: Use a Diode Array Detector (DAD) to scan a wide range of wavelengths and determine the absorbance maximum for this compound.
-
-
Sample Degradation: The analyte may not be stable in the sample diluent.
-
Solution: Prepare fresh samples and analyze them immediately.
-
-
Column Degradation: An old or fouled column may no longer be retaining the analyte effectively.
-
Solution: Try a new column to see if performance is restored.[7]
-
Frequently Asked Questions (FAQs)
Q: How do I choose between acetonitrile and methanol as the organic solvent?
A: Both are common in reversed-phase HPLC. Acetonitrile is often preferred as it has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol, which can shorten analysis times.[4] However, methanol can sometimes offer different selectivity, meaning it may separate peaks that co-elute in acetonitrile. It is often worthwhile to screen both during method development.
Q: Why is the pH of the mobile phase so important for separating a basic compound like this compound?
A: The pH of the mobile phase directly controls the ionization state of the analyte and the stationary phase.[14] For a basic analyte, working at a low pH (e.g., pH < 4) ensures the compound is consistently in its protonated, charged form. This minimizes secondary interactions with the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks.[3]
Q: When should I use a gradient elution versus an isocratic one?
A:
-
Gradient Elution: The composition of the mobile phase changes over time, usually increasing in organic solvent strength. Use a gradient for screening unknown samples, analyzing complex mixtures with components of widely varying polarities, or to shorten analysis times by quickly eluting strongly retained compounds.[15]
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simpler, more robust, and ideal for quality control or when separating a small number of compounds with similar retention behavior. Once the ideal solvent composition is found from gradient scouting, an isocratic method can be developed.
Q: How can I reduce my analysis time without sacrificing resolution?
A:
-
Increase Flow Rate: This will decrease retention times but also increase backpressure and may reduce resolution.
-
Increase Temperature: A higher column temperature reduces mobile phase viscosity, allowing for higher flow rates at lower pressure and often improving peak efficiency.[5]
-
Use a Shorter Column or Smaller Particles: A shorter column will reduce run time proportionally. Columns with smaller particles (e.g., <3 µm) provide much higher efficiency, allowing for faster flow rates and shorter run times while maintaining or even improving resolution (this is the principle of UHPLC).
-
Optimize the Gradient: Make the gradient slope steeper to elute compounds faster.
Visual Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Logical workflow for troubleshooting common HPLC separation issues.
Caption: Decision workflow for systematic mobile phase optimization.
References
- 1. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hplc.eu [hplc.eu]
- 10. lcms.cz [lcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
- 13. lcms.cz [lcms.cz]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Cloroqualone Solubility in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cloroqualone in biological assays.
Troubleshooting Guide
Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Buffer
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, a precipitate forms. What should I do?
Answer: This is a common issue for compounds with low aqueous solubility, a known characteristic of many quinazolinone derivatives. Here is a step-by-step guide to troubleshoot this problem:
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is a powerful aprotic solvent capable of dissolving many water-insoluble compounds.[2]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: What is the maximum final concentration of DMSO that is tolerated in most biological assays?
A3: Most cell-based assays can tolerate a final DMSO concentration of up to 1% (v/v) without significant cytotoxicity. However, it is crucial to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for quinazolinone derivatives, it is recommended to prepare fresh dilutions in aqueous buffers immediately before use and to avoid prolonged storage of aqueous solutions.
Quantitative Data Summary
Table 1: General Solubility of Quinazolinone Derivatives
| Solvent/Condition | Solubility | Source/Comment |
| Water | Poor/Insoluble | General characteristic of the quinazolinone class. |
| DMSO | Soluble | Recommended for stock solutions.[1] |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Chloroform | Soluble | Not typically used in biological assays. |
| Ether | Soluble | Not typically used in biological assays. |
| Acetone | Soluble | Not typically used in biological assays. |
| Phosphate Buffer | Variable | Solubility can be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.
-
Inspection: Visually inspect the solution to ensure that all the compound has dissolved and there are no visible particles.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol 2: GABA-A Receptor Binding Assay (Radioligand Competition)
This protocol is a generalized procedure and may require optimization for specific receptor subtypes and laboratory conditions.
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue source known to express GABA-A receptors (e.g., rat brain cortex) or from cells recombinantly expressing the receptor.
-
Assay Buffer: Prepare a suitable assay buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Assay buffer, radioligand (e.g., [³H]muscimol), and vehicle (DMSO).
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a known GABA-A agonist (e.g., 10 mM GABA), and vehicle.
-
Competition: Assay buffer, radioligand, and varying concentrations of this compound (diluted from a DMSO stock).
-
-
Incubation: Add the membrane preparation to each tube, vortex gently, and incubate at 4°C for a predetermined time (e.g., 60 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
Protocol 3: Sigma-1 Receptor Binding Assay (Radioligand Competition)
This protocol is a generalized procedure and may require optimization.
-
Membrane Preparation: Prepare a membrane fraction from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver) or from cells overexpressing the receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In triplicate, prepare assay tubes containing:
-
Total Binding: Assay buffer, radioligand (e.g., --INVALID-LINK---pentazocine), and vehicle (DMSO).
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol), and vehicle.
-
Competition: Assay buffer, radioligand, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation and incubate at room temperature for a specified time (e.g., 120 minutes).
-
Termination and Quantification: Follow the same termination and quantification steps as described in the GABA-A receptor binding assay protocol.
-
Data Analysis: Calculate the IC₅₀ value of this compound for the sigma-1 receptor.
Visualizations
Signaling Pathway of GABA-A Receptor Activation
Caption: Agonist binding to the GABA-A receptor.
Logical Relationship for Stock Solution Preparation
Caption: Preparation of this compound solutions for assays.
References
Minimizing side reactions in the synthesis of methaqualone analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of methaqualone analogues (2,3-disubstituted-4(3H)-quinazolinones).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for methaqualone and its analogues?
A1: There are two primary methods for synthesizing the 4(3H)-quinazolinone core of methaqualone analogues:
-
One-Step Synthesis (Niementowski Reaction): This method involves refluxing anthranilic acid, an appropriate amine (e.g., o-toluidine), and an acylating agent like acetic acid or acetic anhydride (B1165640) in a single step.[1] A dehydrating agent, such as polyphosphoric acid (PPA), is often added to remove the water produced and drive the reaction to completion.[1][2]
-
Two-Step Synthesis: This route separates the acylation and cyclization steps. First, anthranilic acid is acylated to form N-acylanthranilic acid (e.g., N-acetylanthranilic acid).[3] This intermediate is then isolated and subsequently condensed with the desired amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) to yield the final product.[3][4]
Q2: What are the major side reactions I should be aware of?
A2: The most significant side reactions, particularly in the one-step synthesis, are the formation of two key byproducts:
-
N-Acylation of the Arylamine: The acylating agent (e.g., acetic anhydride) can react with the arylamine (e.g., o-toluidine) to form an undesired acetanilide (B955) (e.g., o-methyl acetanilide). This reaction competes with the desired acylation of anthranilic acid, consuming starting materials and reducing the overall yield.[3]
-
Formation of the Carboxy Analogue: A byproduct identified as 2-methyl-3-(o-carboxyphenyl)-4-quinazolinone can form through the self-condensation of N-acetylanthranilic acid with unreacted anthranilic acid.[3] Its presence indicates a synthesis route starting from anthranilic acid.[3]
Q3: How does the choice of synthesis route affect the purity of the final product?
A3: The two-step synthesis generally offers a purer final product. By first synthesizing and isolating the N-acylanthranilic acid intermediate, you prevent the competing N-acylation of the arylamine.[3] The one-step method is faster but is more prone to forming byproducts like the corresponding acetanilide, which can complicate purification.[3]
Q4: What is the role of a dehydrating agent, and which one should I use?
A4: A dehydrating agent (also known as a condensing agent) is crucial for the final cyclization step, where a molecule of water is eliminated. Common agents include phosphorus trichloride (PCl₃), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1][2]
-
PCl₃/POCl₃: These are highly effective but can be harsh and produce corrosive HCl gas. They are typically used in the two-step method with N-acylanthranilic acid as the starting material.[2]
-
Polyphosphoric Acid (PPA): PPA is often used in the one-step Niementowski reaction. It acts as both a catalyst and a dehydrating agent but requires high reaction temperatures (140-180°C).[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of methaqualone analogues.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution | Expected Outcome |
| Competing N-Acylation of Arylamine (in one-step synthesis) | Switch to the two-step synthesis. First, synthesize and isolate the N-acylanthranilic acid intermediate before reacting it with the arylamine. | Prevents the formation of acetanilide byproducts, ensuring the arylamine is available for the main reaction, thus improving yield.[3] |
| Incomplete Cyclization | Ensure a potent dehydrating agent (e.g., PCl₃, PPA) is used in sufficient quantity. If using thermal dehydration, ensure the temperature is high enough (e.g., 180-200°C) to drive off the water byproduct.[5] | Efficient removal of water shifts the equilibrium towards the cyclized quinazolinone product. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar substrates, consider DMF or dioxane. For less polar ones, toluene (B28343) may be suitable.[6] | Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[6] |
| Suboptimal Reaction Temperature or Time | Gradually increase the reaction temperature in 5-10°C increments and monitor progress by TLC or LC-MS. Extend the reaction time and check for product formation at regular intervals.[6] | Increased conversion of starting materials to the desired product.[6] |
Issue 2: The Crude Product is an Oily Residue Instead of a Solid
| Possible Cause | Recommended Solution | Expected Outcome |
| Presence of Impurities | The presence of unreacted starting materials or oily byproducts can inhibit crystallization. Attempt to purify the oil via acid-base extraction. Dissolve the oil in a non-polar organic solvent (e.g., dichloromethane), wash with a dilute acid (to remove basic amines), then a dilute base (to remove acidic precursors), and finally water. Dry the organic layer and evaporate the solvent. | Removal of impurities should allow the purified product to crystallize upon solvent removal or trituration with a non-polar solvent like hexane (B92381). |
| Incorrect Solvent for Crystallization | The solvent used for work-up or crystallization may be too good a solvent for your product. | After purification, attempt trituration. Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., cold hexane or diethyl ether) and scratch the flask with a glass rod to induce crystallization. |
| Product is an Oil at Room Temperature | Some methaqualone analogues may have melting points below or near room temperature. | If the product is pure (confirmed by NMR/GC-MS), cool the flask in an ice bath to see if it solidifies. If it remains an oil, column chromatography may be required for purification instead of crystallization. |
Issue 3: Contamination with the Carboxy Analogue Byproduct
| Possible Cause | Recommended Solution | Expected Outcome |
| Reaction of N-acylanthranilic acid with unreacted anthranilic acid. [3] | This byproduct is acidic due to its free carboxylic acid group. During work-up, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxy analogue will be deprotonated and move into the aqueous layer, while the desired product remains in the organic layer. | Selective removal of the acidic byproduct, leading to a purer final product after separation and evaporation of the organic solvent. |
| Using a one-pot method with excess anthranilic acid. | Ensure the stoichiometry is correct or use a slight excess of the acylating agent to fully convert the anthranilic acid to the N-acyl intermediate. | Minimizes the amount of free anthranilic acid available to form the carboxy byproduct. |
Data Presentation
Table 1: Comparison of Reported Yields for Methaqualone Synthesis Routes
| Synthesis Route | Key Reagents | Reported Yield (%) | Reference(s) |
| One-Step (Niementowski) | Anthranilic acid, o-Toluidine, Acetic Acid, PPA | ~55% | [2] |
| Two-Step | N-acetylanthranilic acid, o-Toluidine, PCl₃, Toluene | 68% | [2] |
| Two-Step | N-acetylanthranilic acid, p-Toluidine, PCl₃, Toluene | 68% | [2] |
| Two-Step | N-acetylanthranilic acid, Aniline, TosCl, Pyridine | 68% | [2] |
| Two-Step | Isatoic Anhydride, o-Toluidine, Acetylating Agent | 54% | [2] |
Note: Yields are highly dependent on specific substrate analogues, reaction scale, and purification methods.
Experimental Protocols
Protocol 1: Two-Step Synthesis via N-Acetylanthranilic Acid
Step A: Synthesis of N-Acetylanthranilic Acid
-
Reaction Setup: In a fume hood, place 10.0 g of anthranilic acid into a 100 mL Erlenmeyer flask. Add 15 mL of acetic anhydride.
-
Heating: Add a boiling stone and gently heat the mixture on a hot plate for approximately 15 minutes until a gentle boil is maintained. The mixture may solidify initially before dissolving.
-
Hydrolysis: Allow the reaction mixture to cool to room temperature. Carefully add 15 mL of distilled water.
-
Crystallization: Gently warm the mixture again until it nearly boils to ensure everything is dissolved, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the N-acetylanthranilic acid crystals by suction filtration, wash with a small amount of cold water, and air dry. The expected yield is approximately 12-13 g.
Step B: Condensation to form 2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 10.0 g of the dried N-acetylanthranilic acid from Step A and 6.0 g of o-toluidine.
-
Solvent and Reagent Addition: Add 100 mL of anhydrous toluene to the flask. With stirring, slowly add a solution of 5.0 mL of phosphorus trichloride (PCl₃) in 20 mL of anhydrous toluene.
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using TLC.
-
Work-up: After cooling, the product may precipitate. Filter the solid and wash with diethyl ether. The crude product can be purified as described in Protocol 3.
Protocol 2: One-Step Synthesis (Niementowski Reaction)
-
Reaction Setup: In a 250 mL round-bottom flask, mix 7.0 g of anthranilic acid, 5 mL of o-toluidine, and 4 mL of glacial acetic acid.
-
Condensing Agent: Slowly and carefully add 40-50 g of polyphosphoric acid (PPA) to the mixture with stirring.
-
Heating: Heat the mixture to 140-160°C for 30 minutes, then increase the temperature to 180°C for an additional 10 minutes.
-
Quenching and Neutralization: Allow the mixture to cool, then carefully pour it into 200 mL of cold water. Neutralize the solution by slowly adding a 20% sodium carbonate solution until the pH is ~8-9.
-
Precipitation: The free base of the product should precipitate. If not, adding methanol (B129727) until a lasting turbidity appears can induce precipitation.[2]
-
Isolation: Collect the crude product by suction filtration and proceed to purification.
Protocol 3: General Purification by Acid-Base Extraction and Recrystallization
-
Dissolution: Dissolve the crude product in ~100 mL of dichloromethane (B109758) or another suitable organic solvent.
-
Base Wash: Transfer the solution to a separatory funnel and wash with 50 mL of 1 M sodium bicarbonate solution. This will remove any unreacted N-acetylanthranilic acid and the acidic carboxy-analogue byproduct.[3] Discard the aqueous layer.
-
Acid Wash: Wash the organic layer with 50 mL of 1 M HCl to remove any unreacted arylamine. Discard the aqueous layer.
-
Water Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallization: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water, acetone/hexane) to obtain the pure product.
Visualizations
Synthetic Workflow
Caption: Decision workflow for choosing a synthetic route.
Side Reaction Pathways
Caption: Formation of primary side products.
Troubleshooting Logic
Caption: Logic for troubleshooting common synthesis issues.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. erowid.org [erowid.org]
- 3. Methaqualone and Analogs - Precursors and Reaction Product Identification - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. scispace.com [scispace.com]
- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Cloroqualone in Analytical Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Cloroqualone in analytical samples. The following information is curated to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my analytical samples?
The stability of this compound, like many quinazolinone derivatives, in biological matrices can be influenced by several factors. It is crucial to understand and control these to ensure accurate and reproducible analytical results. The key factors include:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][2][3][4] Therefore, proper storage of samples is critical.
-
pH: The stability of this compound can be pH-dependent. Extreme acidic or basic conditions may lead to hydrolysis or other degradation pathways.[5][6]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of quinolone derivatives.[7][8][9]
-
Enzymatic Degradation: Biological samples contain various enzymes that can metabolize or degrade this compound.[10][11][12]
-
Oxidation: this compound may be susceptible to oxidation, leading to the formation of degradation products.
Q2: My this compound concentrations are lower than expected. What could be the cause?
Lower than expected concentrations of this compound can stem from several issues during sample handling, storage, or analysis. Consider the following possibilities:
-
Compound Instability: this compound may have degraded in the experimental matrix. Review your storage and handling procedures to minimize exposure to adverse conditions.
-
Adsorption to Surfaces: this compound may adsorb to the surfaces of storage containers (e.g., glass or plastic vials) or pipette tips. Using silanized glassware or low-adhesion microcentrifuge tubes can mitigate this issue.
-
Suboptimal Extraction Efficiency: The method used to extract this compound from the sample matrix may not be efficient. It is advisable to optimize the extraction procedure to ensure maximum recovery.
-
Matrix Effects in LC-MS/MS Analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression and artificially low readings. A thorough validation of the analytical method is necessary to identify and compensate for matrix effects.
Q3: I am observing unexpected peaks in my chromatogram. Could these be degradation products of this compound?
Yes, the appearance of unknown peaks in your chromatogram could indicate the presence of this compound degradation products. As a quinazolinone derivative, potential degradation pathways may include:
-
Hydrolysis: The quinazolinone ring can be susceptible to hydrolytic cleavage under certain pH conditions.
-
Oxidation: The formation of N-oxides or hydroxylated metabolites is a common metabolic pathway for similar compounds.[13]
-
Dealkylation: If the this compound structure contains alkyl groups, these may be removed enzymatically.
To identify these unknown peaks, techniques such as high-resolution mass spectrometry (HRMS) can be employed to determine their elemental composition and propose potential structures.
Troubleshooting Guides
Issue 1: Inconsistent quantification of this compound across replicate samples.
-
Possible Cause: Inhomogeneous sample, inconsistent sample processing, or variable degradation.
-
Troubleshooting Steps:
-
Ensure thorough mixing of the biological matrix before aliquoting.
-
Standardize all sample preparation steps, including extraction and dilution.
-
Process all samples under identical temperature and light conditions.
-
Use a validated internal standard to correct for variability in sample processing and instrument response.
-
Issue 2: Loss of this compound during sample storage.
-
Possible Cause: Degradation due to improper storage conditions.
-
Troubleshooting Steps:
-
Store samples at or below -20°C for short-term storage (days to weeks) and at -80°C for long-term storage (months to years).[14]
-
Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Consider adjusting the pH of the sample to a range where this compound is more stable, if compatible with your analytical method.
-
Issue 3: Poor peak shape or resolution in HPLC/UPLC analysis.
-
Possible Cause: Suboptimal chromatographic conditions or interaction with the analytical column.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition, including the organic modifier and pH.
-
Evaluate different stationary phases to improve peak shape and resolution.
-
Ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound in Analytical Samples
| Storage Duration | Temperature | Light Conditions | Container Type |
| Short-term (days to weeks) | 0 - 4°C or -20°C | Dark | Amber glass or polypropylene |
| Long-term (months to years) | -20°C or below | Dark | Amber glass or polypropylene |
Data extrapolated from information on this compound powder storage.[14]
Table 2: Potential Degradation Pathways and Analytical Observations
| Degradation Pathway | Potential Products | Analytical Observation |
| Hydrolysis | Cleavage of the quinazolinone ring | Appearance of more polar peaks in reverse-phase chromatography. |
| Oxidation | N-oxides, hydroxylated derivatives | Increase in mass corresponding to the addition of oxygen atoms. |
| Photodegradation | Various photoproducts | Appearance of multiple new peaks upon light exposure. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis from Plasma
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 1500-2000 x g for 10 minutes at 4°C to separate the plasma.[15]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or another appropriate technique.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
pH Adjustment: To 1 mL of urine, add a buffer to adjust the pH to a basic level (e.g., pH 9 with a borate (B1201080) buffer).
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol).[16]
-
Mixing: Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for analysis.
Mandatory Visualization
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of temperature exposure on stability of drugs in a real-world out-of-hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emergency care drugs' chemical stability after eight weeks’ deployment in the prehospital setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photostability | SGS [sgs.com]
- 9. database.ich.org [database.ich.org]
- 10. Enzymatic Degradation of Organophosphorus Pesticides and Nerve Agents by EC: 3.1.8.2 [mdpi.com]
- 11. Enzymatic degradation: Significance and symbolism [wisdomlib.org]
- 12. The chemical logic of enzymatic lignin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. swgdrug.org [swgdrug.org]
- 14. medkoo.com [medkoo.com]
- 15. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in GC-MS analysis of Cloroqualone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Cloroqualone.
Troubleshooting Guide: Low Signal Intensity
Low signal intensity for this compound in GC-MS analysis can stem from various factors, from sample preparation to instrument parameters. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Question: I am observing a very low or no signal for this compound. Where do I start troubleshooting?
Answer:
Begin by systematically evaluating each stage of your analytical workflow. A logical progression is to first check the sample and its preparation, then move to the GC inlet and column, and finally, investigate the mass spectrometer. It's also crucial to run a system suitability test with a known standard to differentiate between a compound-specific issue and a general system problem.
Here is a step-by-step troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting low this compound signal intensity in GC-MS analysis.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: What are the recommended sample preparation techniques for this compound analysis?
Answer:
Proper sample preparation is critical for successful GC-MS analysis. For this compound, consider the following:
-
Solvent Selection: Use a volatile organic solvent in which this compound is soluble, such as methanol, dichloromethane, or ethyl acetate.[1] Avoid aqueous solutions as they are not directly compatible with GC-MS.[1][2]
-
Concentration: Aim for a sample concentration of approximately 10 µg/mL to achieve a column loading of about 10 ng with a 1 µL splitless injection.[2] If your sample is dilute, concentration using techniques like nitrogen blowdown may be necessary.[3]
-
Clean-up: Ensure your sample is free of particulates by centrifuging or filtering (e.g., with a 0.22 µm filter).[1][4] For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering compounds.[1][5]
Question: Could my this compound sample be degrading?
Answer:
Yes, sample degradation is a potential cause of low signal intensity. This compound, as a quinazolinone derivative, may be susceptible to hydrolysis, especially under acidic or alkaline conditions.[6] Based on stability studies of the related compound chloroquine (B1663885), it is advisable to control the pH of your sample and store it at low temperatures (e.g., -20°C for long-term storage).[7] Avoid prolonged exposure to high temperatures and light.[6][8]
GC-MS Parameters
Question: What are the optimal GC-MS parameters for this compound analysis?
Answer:
While specific validated methods for this compound are not widely published, the following parameters, based on the analysis of similar quinazolinone and quinoline (B57606) compounds, serve as a good starting point. Optimization for your specific instrument and matrix is recommended.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is generally suitable for the separation of quinazolinone derivatives.[9][10] |
| Injector Temperature | 250 - 280 °C | Ensures efficient volatilization of the analyte.[10] |
| Injection Mode | Splitless | For maximizing sensitivity with trace-level samples.[2] |
| Injection Volume | 1 µL | A standard volume to prevent overloading the column.[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution.[10] |
| Oven Program | Initial 110°C, hold 2 min, ramp at 10°C/min to 300°C, hold 5 min | This is a general-purpose program; adjust based on analyte retention time and matrix complexity.[10] |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra.[9] |
| MS Scan Mode | Full Scan (e.g., m/z 50-500) for qualitative, SIM for quantitative | Full scan is used for identification, while Selected Ion Monitoring (SIM) significantly increases sensitivity for quantification.[9] |
Question: My peak shape is poor (tailing or fronting). What could be the cause?
Answer:
Poor peak shape can lead to inaccurate integration and thus, an apparent low signal. Common causes include:
-
Active Sites: The polar nature of the nitrogen-containing this compound molecule can lead to interactions with active sites in the injector liner or the head of the column.[11] Use a deactivated liner and consider trimming the first few centimeters of the column.[12]
-
Column Overload: Injecting too much sample can cause fronting peaks. Try diluting your sample.[13]
-
Improper Column Installation: Ensure the column is installed at the correct depth in both the injector and the detector.[13]
-
Inappropriate Temperatures: If the injector temperature is too low, volatilization will be incomplete, leading to broad peaks. If the oven starting temperature is too high, solvent focusing may be inadequate.[11]
Derivatization
Question: The signal is still low after optimizing my method. Should I consider derivatization?
Answer:
Yes, derivatization is a common strategy to improve the GC-MS analysis of compounds with polar functional groups, like the amide in the quinazolinone structure.[4] Derivatization can:
-
Increase volatility and thermal stability.
-
Reduce interactions with active sites in the GC system, leading to better peak shape and higher signal intensity.[4]
-
Produce characteristic mass spectra that can aid in identification.
A common derivatization technique is silylation , which replaces active hydrogens (e.g., on an amide) with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.
Experimental Protocol: Silylation of this compound (Recommended Starting Point)
-
Evaporate the sample: In a clean vial, evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.[3]
-
Add derivatizing agent: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
React: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analyze: Cool the vial to room temperature and inject 1 µL into the GC-MS.
Note: It is crucial to ensure all glassware is dry and to minimize exposure to moisture, as silylating reagents are water-sensitive.
Caption: A general workflow for the silylation of this compound prior to GC-MS analysis.
By systematically working through these troubleshooting steps, you can identify and resolve the cause of low signal intensity in your GC-MS analysis of this compound, leading to more reliable and accurate results.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. organomation.com [organomation.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. organomation.com [organomation.com]
- 6. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Stability of chloroquine in an extemporaneously prepared suspension stored at three temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Optimizing dosage and administration routes for in vivo Cloroqualone studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Cloroqualone and other quinazolinone-class compounds in in vivo experimental settings. Due to the limited publicly available preclinical data for this compound, this guide incorporates general principles of pharmacology and data from related compounds to address common challenges in dosage optimization and administration route selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a GABAergic compound, acting as an agonist at the β-subtype of the GABAA receptor. This interaction enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative and hypnotic effects.
Q2: Which animal models are suitable for in vivo studies of this compound's sedative-hypnotic effects?
Standard rodent models are commonly used for assessing the sedative and hypnotic properties of compounds like this compound. Suitable models include mice and rats, with behavioral assessments such as the open field test for locomotor activity, the elevated plus maze for anxiolytic effects, and loss of righting reflex for hypnotic potency.
Q3: What are the potential challenges in administering this compound in vivo?
Challenges may include poor solubility of the compound, potential for vehicle-related toxicity, and rapid metabolism affecting bioavailability. The choice of administration route and vehicle is critical to achieving consistent and reproducible results.
Q4: How can I monitor for potential adverse effects of this compound in my animal models?
Regular monitoring of animals is crucial. Key parameters to observe include changes in body weight, food and water intake, signs of respiratory depression, excessive sedation, and any abnormal behaviors. Establishing a clear endpoint for euthanasia is essential in case of severe adverse events.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral responses between animals. | - Inconsistent dosing technique.- Improper vehicle selection leading to variable absorption.- Animal stress affecting baseline behavior. | - Ensure all personnel are thoroughly trained in the selected administration technique.- Conduct vehicle optimization studies to ensure solubility and consistent delivery.- Acclimatize animals to the experimental conditions and handling procedures. |
| No observable sedative effect at the calculated dose. | - Poor bioavailability via the chosen administration route.- Rapid metabolism of the compound.- Incorrect dose calculation. | - Consider an alternative administration route with higher bioavailability (e.g., intraperitoneal instead of oral).- Perform pharmacokinetic studies to determine the half-life and peak plasma concentration.- Double-check all dose calculations and ensure proper stock solution preparation. |
| Signs of toxicity (e.g., respiratory depression, prolonged sedation) at a seemingly therapeutic dose. | - Species-specific sensitivity.- Saturation of metabolic pathways leading to higher than expected plasma concentrations.- Interaction with other experimental variables. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Start with lower doses and escalate gradually while monitoring for adverse effects.- Review the experimental protocol for any confounding factors. |
| Difficulty dissolving this compound for administration. | - Intrinsic poor solubility of the compound in aqueous solutions. | - Test a panel of biocompatible solvents and vehicles (e.g., DMSO, PEG400, Tween 80 in saline).- Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified. |
Data Presentation: Dosage and Administration
Disclaimer: The following table provides hypothetical dosage and administration information for a quinazolinone-class compound like this compound for preclinical research. This data is extrapolated from general pharmacological principles and information on related compounds due to the scarcity of specific public data on this compound. Researchers must conduct their own dose-range finding and pharmacokinetic studies to determine appropriate dosages for their specific experimental models and conditions.
| Parameter | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) |
| Typical Vehicle | 0.5% Methylcellulose in water; 10% Tween 80 in saline | 10% DMSO, 40% PEG400, 50% Saline | 5% Dextrose in water; Saline |
| Hypothetical Dose Range (mg/kg) | 10 - 100 | 5 - 50 | 1 - 10 |
| Potential Bioavailability | Low to Moderate | Moderate to High | 100% |
| Time to Peak Effect (Tmax) | 30 - 60 minutes | 15 - 30 minutes | < 5 minutes |
| Advantages | - Less invasive- Clinically relevant route | - Bypasses first-pass metabolism- Faster onset than PO | - Precise dose delivery- Immediate effect |
| Disadvantages | - Subject to first-pass metabolism- Variable absorption | - Potential for peritoneal irritation- Risk of injection into organs | - Requires skilled personnel- Higher risk of acute toxicity |
Experimental Protocols
Open Field Test for Locomotor Activity
Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
This compound solution and vehicle control
-
Appropriate administration supplies (gavage needles, syringes)
-
Rodent subjects (mice or rats)
Procedure:
-
Acclimatization: Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Habituation: Habituate each animal to the open field arena for a set period (e.g., 10 minutes) on the day before the experiment.
-
Dosing: Administer this compound or vehicle control via the chosen route (e.g., IP).
-
Testing: At the predicted Tmax post-dosing, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a defined period (e.g., 15 minutes) using the video tracking software. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Analysis: Compare the activity parameters between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Signaling pathway of a GABAergic drug like this compound.
Technical Support Center: Strategies to Reduce Variability in Behavioral Assays for Sedatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and enhance the reliability and reproducibility of your behavioral assays for sedatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in behavioral assays for sedatives?
Variability in behavioral assays for sedatives can stem from three main categories of factors:
-
Animal-related factors: These include the strain, sex, age, and genetic background of the animals.[1][2][3] The health status and social hierarchy within group housing can also significantly influence behavioral outcomes.[4][5]
-
Environmental factors: The animal's housing conditions, such as single versus group housing, cage type, bedding material, and environmental enrichment, play a crucial role.[6] Furthermore, subtle environmental stimuli like lighting conditions (both in housing and testing rooms), temperature, unexpected noises, and olfactory cues from experimenters (e.g., perfumes, pheromones) can introduce significant variability.[1][7][8][9]
-
Procedural factors: The way experiments are conducted is a major source of variability. This includes animal handling techniques (e.g., tail-clipping versus using tunnels or cupping), the presence and familiarity of the experimenter, the timing of the experiments in relation to the animal's circadian rhythm, and the order of different behavioral tests.[8][10][11][12] The route, volume, and timing of sedative administration are also critical.[5][13]
Q2: How can I differentiate between the sedative and anxiolytic effects of a compound?
Distinguishing between sedative and anxiolytic effects is crucial for accurate interpretation of your data. Sedation can confound the results of anxiety assays by reducing overall motor activity.[14][15] To dissect these effects, a combination of behavioral tests is recommended:
-
Open Field Test (OFT): This assay is primarily used to assess locomotor activity. A dose-dependent decrease in movement is a strong indicator of sedation.[14][15]
-
Elevated Plus Maze (EPM) or Light-Dark Box Test: These tests are used to measure anxiety-like behavior. A true anxiolytic effect would be an increase in the exploration of the open arms (EPM) or the light compartment (Light-Dark Box) without a significant decrease in overall activity (total arm entries or transitions).[14][15]
By analyzing the results from these tests together, you can identify a dose that produces anxiolytic effects without causing significant sedation.[14]
Q3: What is the impact of animal handling on behavioral assay results?
Improper or inconsistent animal handling is a significant source of stress and variability in behavioral data.[10][16] Techniques like picking up mice by their tail can induce anxiety and aversion, leading to less exploratory behavior and unreliable test responses.[10] To minimize this, it is highly recommended to use less aversive methods:
-
Tunnel Handling: This involves guiding the mouse into a polycarbonate tunnel for transport. This method eliminates direct contact and reduces anxiety.[11][17]
-
Cupping: This technique involves using cupped hands to scoop the animal up.[11][17]
Habituating animals to the handling procedure before testing can also reduce stress and improve data consistency.[12][16] Consistent, low-stress handling is a critical refinement that supports both animal welfare and scientific validity.[10]
Q4: How does the estrous cycle in female rodents affect behavioral studies?
The female estrous cycle is a prominent internal factor that can greatly impact behavioral data.[7] Hormonal fluctuations during the different stages of the cycle can influence performance in a variety of behavioral assays.[1][7] To manage this variability, researchers can:
-
Monitor the estrous cycle: Track the cycle of each female and either test them at the same stage or ensure that all stages are equally represented across experimental groups.[1][2]
-
Test males and females separately: In initial studies, it may be beneficial to test male mice first to understand the primary effects of a compound without the added complexity of the estrous cycle.[7]
-
Utilize the Lee-Boot effect: Housing female rodents in isolation from males can suppress or prolong the estrous cycle, which may decrease variability in some studies.[1]
Q5: What statistical approaches can be used to manage variability in behavioral data?
Appropriate statistical analysis is key to handling and interpreting variability.[18] Some recommended approaches include:
-
Analysis of Variance (ANOVA): Multi-factor ANOVA can be used to evaluate the effects of different variables, such as genotype, sex, and treatment.[5]
-
Analysis of Covariance (ANCOVA): This method can be used to statistically control for continuous confounding variables, such as baseline activity levels.[19]
-
Randomization and Counterbalancing: Subjects should be randomly assigned to treatment groups. The order of testing for different groups and individuals should be counterbalanced across the day and across different pieces of equipment to avoid systematic bias.[5][20]
-
Power Analysis: Conduct a power analysis to determine the minimal sample size required to achieve statistical significance, which is typically 10 to 20 animals per sex per group for many behavioral assays.[5]
-
Variance Components Analysis: This technique can be used to quantify the sources of within- and between-subject variability, which can help in optimizing experimental design.[21]
Troubleshooting Guides
Issue 1: Excessive Sedation or Hypoactivity
Symptoms:
-
Animals are more sedated than anticipated.
-
Significant reduction in locomotor activity in the open field test.
-
Impaired performance in tasks requiring motor coordination.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Double-check all calculations, dilution factors, and administration volumes. An overdose is a common cause of excessive sedation.[13] |
| Inappropriate Administration Route | Review the route of administration. Intraperitoneal (i.p.) or intravenous (i.v.) routes have a faster onset and potentially stronger peak effect than oral or subcutaneous routes.[13] |
| Strain Sensitivity | Different mouse strains can have varied metabolic rates and sensitivity to drugs. What is a moderate dose for one strain may be a high dose for another.[13] Consider conducting a pilot study to determine the optimal dose for your specific strain. |
| Timing of Assay | The sedative effects may peak at a specific time after injection. Adjust the timing of your behavioral assay to a later time point when the sedative effects may have subsided.[13] |
| Animal Health | Assess animals for any signs of illness or distress that could be exacerbated by the drug's effects. Ensure they are properly hydrated and have easy access to food and water.[13] |
Issue 2: High Variability Within Treatment Groups
Symptoms:
-
Large error bars in your data.
-
Inconsistent results between individual animals receiving the same treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Environment | Standardize the testing environment. Maintain consistent lighting, temperature, and noise levels across all testing sessions. Control for olfactory cues by avoiding strong scents.[14] |
| Inconsistent Handling | Ensure all experimenters handle the animals in the same gentle and consistent manner. Use standardized, low-stress handling techniques like tunnel handling or cupping.[10][14] |
| Lack of Acclimation | Acclimate all animals to the testing room for at least 30-60 minutes before the experiment begins to reduce novelty-induced stress.[14] |
| Social Hierarchy Stress | For group-housed animals, consider the effects of social dominance. House animals in stable, consistent groups and consider this as a potential variable.[4][5] |
| Circadian Rhythm Disruption | Conduct all behavioral tests at the same time of day to avoid variations due to the animals' natural circadian rhythms.[7] |
| Order Effects | If multiple tests are performed, counterbalance the order of the tests across animals and treatment groups. |
Experimental Protocols
Protocol 1: Open Field Test for Assessing Sedation
Objective: To quantify locomotor activity to assess the sedative effects of a compound.
Methodology:
-
Acclimation: Transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes in their home cages.
-
Drug Administration: Administer the sedative compound or vehicle control at the predetermined time before the test. The timing should be based on the known pharmacokinetics of the drug.
-
Test Initiation: Gently place the animal in the center of the open field arena (e.g., a 40 cm x 40 cm x 30 cm box).
-
Data Collection: Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated video-tracking system.
-
Key Parameters to Measure:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Rearing frequency (vertical activity).
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution and then water between each animal to eliminate olfactory cues.
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups. A significant decrease in distance traveled and an increase in immobility time are indicative of sedation.[14]
Protocol 2: Tunnel Handling for Stress Reduction
Objective: To habituate and handle mice using a non-aversive tunnel method to reduce stress and variability.
Methodology:
-
Habituation to Tunnel: Place a polycarbonate tunnel (approximately 13 cm long and 5 cm in diameter) into the home cage of the mice for at least a few days before any handling or testing begins.[11][17]
-
Handling Procedure:
-
Open the cage lid.
-
Gently guide the mouse into the tunnel that is already in its cage.
-
Lift the tunnel horizontally from the cage. You can loosely cover the ends to prevent the mouse from jumping out.[11][17]
-
To transfer the mouse to a testing apparatus, tilt the tunnel to allow the mouse to walk out.
-
-
Consistency: Use this method for all handling procedures throughout the experiment, including cage changes and transport to testing arenas.
Data Presentation
Table 1: Impact of Various Factors on Behavioral Variability
| Factor | High Variability Condition | Low Variability Condition | Expected Impact on Data Quality |
| Handling | Inconsistent tail-clipping | Consistent tunnel or cup handling[10][11] | Reduced stress-induced responses, more reliable exploratory behavior. |
| Experimenter | Multiple, unfamiliar experimenters | Single, familiar experimenter[1][3] | Decreased anxiety and more consistent animal behavior. |
| Environment | Uncontrolled light, noise, and odors | Standardized and controlled environment[7][9][14] | Minimized confounding variables and enhanced reproducibility. |
| Timing of Test | Inconsistent time of day | Same time of day for all tests[7] | Reduced variability due to circadian rhythm fluctuations. |
| Housing | Unstable social groups, frequent changes | Stable group housing, minimal disruption[4][5] | Less aggression and stress-related behavioral changes. |
Visualizations
Caption: Troubleshooting workflow for high variability.
Caption: GABA-A receptor signaling pathway.
References
- 1. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noldus.com [noldus.com]
- 10. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 11. Handling Techniques to Reduce Stress in Mice [jove.com]
- 12. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. content.protocols.io [content.protocols.io]
- 18. Statistical analysis of behavioral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Practical Guide to Statistical Control in Research [servicescape.com]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Improving the selectivity of radioligand binding assays for quinazolinones
Here is the technical support center for improving the selectivity of radioligand binding assays for quinazolinones.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the selectivity of radioligand binding assays for quinazolinone compounds.
Frequently Asked Questions (FAQs)
Q1: What is a radioligand binding assay and why is it considered a gold standard? A1: A radioligand binding assay is a powerful and sensitive technique used to study the interaction between a ligand (like a quinazolinone compound) and its receptor.[1] It uses a radioactively labeled ligand (radioligand) to measure the binding affinity of drugs to their targets.[2] These assays are considered the gold standard for measuring ligand binding affinity due to their robustness and sensitivity.[3][4] There are three main types: saturation, competitive, and kinetic assays, which can determine receptor density (Bmax), ligand affinity (Kd), the affinity of competing unlabeled drugs (Ki), and association/dissociation rates.[2][3]
Q2: What defines the "selectivity" of a quinazolinone compound in a binding assay? A2: Selectivity refers to a compound's ability to bind preferentially to its intended target receptor over other, off-target receptors. It is determined by comparing the compound's binding affinity (Ki value) for the primary target with its affinity for other potential targets.[5][6] A compound with high selectivity will have a significantly lower Ki for the intended target than for other receptors, indicating a stronger and more specific interaction. For example, a quinazoline (B50416) derivative might be tested for its affinity for a specific Epidermal Growth Factor Receptor (EGFR) mutant versus the wild-type EGFR or other kinases to determine its selectivity.[7]
Q3: How can I choose the appropriate radioligand for my quinazolinone assay? A3: The ideal radioligand should have several key characteristics:
-
High Affinity (Low Kd): This allows you to use lower concentrations of the radioligand, which helps minimize non-specific binding.[8]
-
High Specific Activity: This ensures a strong signal, which is crucial for detecting receptors present at low densities. For tritiated (³H) ligands, a specific activity greater than 20 Ci/mmol is recommended.[9]
-
Low Non-Specific Binding: The radioligand should have minimal binding to non-receptor components like filters or lipids. Hydrophobic ligands tend to have higher non-specific binding.[9]
-
High Purity: Radiochemical purity should ideally be above 90%, as impurities can contribute to non-specific binding.[9][10]
Q4: What are the primary targets for quinazolinone compounds? A4: Quinazolinone derivatives are known to target a wide range of proteins, making them a significant scaffold in drug discovery.[11][12] Many exhibit anticancer properties by targeting and inhibiting protein kinases, particularly tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12][13] They are also heavily investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway.[14][15] Additionally, certain quinazoline derivatives have been developed as antagonists for G-protein coupled receptors (GPCRs), such as adenosine (B11128) receptors.[5]
Troubleshooting Guide
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q5: My non-specific binding (NSB) is excessively high, resulting in a poor assay window. What are the likely causes and how can I reduce it? A5: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult.[10] Ideally, NSB should account for less than 50% of the total binding.[10][16] Common causes and troubleshooting steps are outlined below.
| Potential Cause | Recommended Solution(s) |
| Radioligand Properties | Select a radioligand with lower hydrophobicity, as hydrophobic compounds often show higher NSB.[9][10] Ensure the radiochemical purity is high (>90%).[10] |
| Assay Conditions | Incorporate a blocking agent like Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[9][10] Consider adding salts or a low concentration of non-ionic detergents to the wash or binding buffer.[9][17] |
| Incubation Time & Temperature | Optimize incubation time and temperature. Shorter times and lower temperatures can sometimes decrease NSB, but you must ensure the specific binding still reaches equilibrium.[10] |
| Washing Steps | Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.[10][17] |
| Receptor Concentration | Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal.[10] A typical range is 50-120 µg of membrane protein for tissue preparations.[18] |
| Filter Binding | The radioligand may be binding to the filter itself. Pre-soaking the filters (e.g., in 0.3% polyethyleneimine) can help reduce this.[18] Trying different types of filter materials may also be beneficial.[19] |
Q6: The affinity (Ki) I calculated for my quinazolinone compound seems incorrect or varies between experiments. What could be wrong? A6: Inaccurate or variable Ki values often stem from issues with assay conditions or data analysis.
| Potential Cause | Recommended Solution(s) |
| Assay Not at Equilibrium | Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This can be confirmed with kinetic experiments that measure association and dissociation rates.[3][20] |
| Incorrect Radioligand Concentration | The Cheng-Prusoff equation, used to calculate Ki from an IC50 value, requires an accurate Kd of the radioligand and the concentration of the radioligand used in the assay.[18] Verify the radioligand concentration and re-determine its Kd if necessary. |
| Ligand Depletion | If a significant fraction (>10%) of the radioligand binds to the receptor, it depletes the free concentration, which can affect results.[16] If this occurs, reduce the receptor concentration in the assay.[16] |
| Inappropriate Curve Fitting | Use a non-linear regression curve-fitting program to analyze the data.[2] Ensure the top and bottom plateaus of the competition curve are well-defined. If not, you may need to set the bottom plateau to a constant value determined from a standard compound known to block all specific binding.[21] |
| Complex Binding Mechanisms | The binding may not follow a simple one-site model. Some quinazolinones could act as allosteric modulators, or the receptor could form dimers, leading to complex binding curves (e.g., biphasic or bell-shaped).[22] These require more complex analytical models. |
Q7: I am not seeing complete displacement of the radioligand, even at high concentrations of my unlabeled quinazolinone compound. Why is this happening? A7: An incomplete competition curve where the bottom plateau is well above the non-specific binding level can indicate several issues.
| Potential Cause | Recommended Solution(s) |
| Low Compound Solubility | Your quinazolinone compound may be precipitating out of solution at higher concentrations. Check the solubility in your assay buffer. Using a small amount of a solvent like DMSO is common, but ensure the final concentration does not affect the assay. |
| Multiple Receptor Subtypes | The membrane preparation may contain multiple receptor subtypes, and your compound may be selective for only one of them, while the radioligand binds to several.[5] |
| Irreversible Binding | The compound may be binding irreversibly or dissociating very slowly from the receptor, preventing equilibrium from being reached within the assay timeframe. |
| Allosteric Interactions | Your compound may be binding to an allosteric site that only partially inhibits radioligand binding at the primary (orthosteric) site. |
Experimental Protocols & Data
Protocol: Competitive Radioligand Binding Assay (Filtration Method)
This protocol provides a general workflow for determining the binding affinity (Ki) of an unlabeled quinazolinone test compound.
1. Membrane Preparation:
-
Homogenize frozen tissue or cultured cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).[18]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[18]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[18]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[18]
-
Determine the protein concentration of the membrane preparation using a standard method like a BCA assay.[18]
2. Assay Setup (96-well plate):
-
The final assay volume is typically 250 µL.[18]
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of the membrane preparation.[18]
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a standard unlabeled ligand (saturating concentration), 50 µL of radioligand solution, and 150 µL of the membrane preparation.[10]
-
Test Compound Wells: Add 50 µL of the quinazolinone test compound at various concentrations (typically a 10-point curve over a five-log range), 50 µL of radioligand solution, and 150 µL of the membrane preparation.[3][10]
3. Incubation:
-
Incubate the plate, often with gentle agitation, for a predetermined time (e.g., 60-120 minutes) and at a specific temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.[17][18]
4. Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[10][18] This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
5. Counting and Data Analysis:
-
Dry the filter mat and add a scintillation cocktail.[18]
-
Measure the radioactivity trapped on the filters using a scintillation counter.[18]
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).[10]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Typical Assay Parameters
| Parameter | Typical Value / Range | Citation(s) |
| Radioligand Concentration | At or below the Kd value | [16] |
| Unlabeled Competitor (for NSB) | 100-1000 times its Ki or Kd | [16][19] |
| Membrane Protein (Tissue) | 50 - 120 µg per well | [18] |
| Membrane Protein (Cells) | 3 - 20 µg per well | [18] |
| Incubation Time | 60 - 120 minutes | [17][18] |
| Incubation Temperature | Room Temperature or 30°C | [10][18] |
| Final Assay Volume | 250 µL | [18] |
Visualizations
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 14. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. graphpad.com [graphpad.com]
- 20. multispaninc.com [multispaninc.com]
- 21. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 22. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Cloroqualone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cloroqualone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. This includes endogenous components from the biological sample such as proteins, lipids (like phospholipids), salts, and metabolites, as well as exogenous components introduced during sample handling like anticoagulants.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3][4] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2][5]
Q2: What are the common indicators that matrix effects may be impacting my this compound assay?
A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[1] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[1]
Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for this compound indicates the presence of matrix effects at that retention time.[1]
-
Quantitative Matrix Effect Assessment (Post-Extraction Spike): This method involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after extraction.[1][2][6] The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.
Q4: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?
A4: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing matrix components than Protein Precipitation (PPT).[6][7]
-
Improving Chromatographic Separation: Modifying your HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[1][4] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred choice for an internal standard as it has nearly identical chemical and physical properties to the analyte.[8][9][10][11] This allows it to co-elute and experience the same degree of matrix effects, thus compensating for signal variations.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on this compound ionization.[5][12] However, this approach is only feasible if the assay sensitivity is high enough to detect the diluted this compound concentration.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound analysis.
Problem: Poor reproducibility and high variability in QC samples.
Caption: Troubleshooting workflow for poor reproducibility.
Possible Cause & Solution:
-
Inconsistent Matrix Effects: Different lots of biological matrix can have varying compositions, leading to inconsistent ion suppression or enhancement.
-
Action: Quantify the matrix effect using the post-extraction spike method with at least six different lots of the matrix. If the variability is high, a more robust sample preparation method is needed.
-
-
Suboptimal Sample Preparation: The current sample preparation method may not be effectively removing interfering components like phospholipids (B1166683).
-
Action: Transition from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6] Consider specialized phospholipid removal products if phospholipids are identified as the primary issue.
-
-
Co-elution with Matrix Components: this compound may be eluting at the same time as a significant number of matrix components.
-
Action: Optimize the chromatographic method. Adjust the gradient profile, change the mobile phase pH, or try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to shift the retention time of this compound away from the regions of high matrix interference.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the matrix effect by calculating the Matrix Factor (MF).
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[1]
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
An MF < 0.8 suggests significant ion suppression.
-
An MF > 1.2 suggests significant ion enhancement.
-
The Coefficient of Variation (%CV) of the MF across the different lots should be < 15%.
-
Protocol 2: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the regions of ion suppression or enhancement in the chromatogram.[2]
Methodology:
-
System Setup: A syringe pump continuously infuses a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer using a T-connector.[1]
-
Equilibrate the system: Allow the infused this compound signal to stabilize to a constant baseline.
-
Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[1]
-
Monitor the this compound signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[1]
Caption: Experimental setup for post-column infusion.
Data Presentation
The following tables provide examples of how to present quantitative data when assessing matrix effects.
Table 1: Quantitative Matrix Effect Assessment of this compound
| Matrix Lot | Analyte Response (Neat Solution) | Analyte Response (Post-Extraction Spike) | Matrix Factor (MF) |
| 1 | 150,000 | 120,000 | 0.80 |
| 2 | 150,000 | 115,500 | 0.77 |
| 3 | 150,000 | 123,000 | 0.82 |
| 4 | 150,000 | 112,500 | 0.75 |
| 5 | 150,000 | 127,500 | 0.85 |
| 6 | 150,000 | 118,500 | 0.79 |
| Average | 0.80 | ||
| %CV | 4.9% |
This table illustrates a consistent ion suppression of approximately 20% with acceptable variability between lots.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Average Matrix Factor (MF) | %CV of MF (n=6 lots) |
| Protein Precipitation (PPT) | 0.65 | 18.5% |
| Liquid-Liquid Extraction (LLE) | 0.85 | 8.2% |
| Solid-Phase Extraction (SPE) | 0.95 | 4.5% |
This table demonstrates that for this hypothetical analysis, SPE provides the most effective reduction in matrix effects, followed by LLE, with PPT being the least effective.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. waters.com [waters.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cloroqualone Extraction from Biological Matrices
Disclaimer: Scientific literature detailing the extraction of cloroqualone from biological matrices is limited. The following technical guidance is based on established methods for the closely related quinazolinone analog, methaqualone, and general principles of analytical toxicology. These protocols and troubleshooting guides should be considered as a starting point and require validation for this compound-specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting quinazolinone derivatives like this compound from biological samples?
A1: The most prevalent and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of the analyte in two immiscible liquids. SPE utilizes a solid sorbent to isolate the analyte from the sample matrix, often providing cleaner extracts. Protein precipitation is a simpler but generally less clean method that can be used for initial sample cleanup.
Q2: Which biological matrices are suitable for this compound analysis?
A2: this compound and its metabolites can likely be analyzed in various biological matrices, including whole blood, plasma, serum, and urine.[1][2] Hair analysis may also be possible for determining long-term exposure, as has been demonstrated for other xenobiotics.
Q3: What pH conditions are optimal for extracting this compound?
A3: As a basic compound, this compound extraction is most efficient under alkaline conditions (typically pH 9 or higher).[1] This ensures the analyte is in its non-ionized, more organic-soluble form, facilitating its transfer into an organic solvent during LLE or retention on a non-polar SPE sorbent.
Q4: What are the common analytical techniques used for the final determination of this compound?
A4: Following extraction, this compound can be quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1] These methods offer the high sensitivity and selectivity required for toxicological and pharmacokinetic studies.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery in LLE | Incorrect pH of the aqueous sample. | Ensure the sample pH is adjusted to be sufficiently alkaline (pH > 9) to deprotonate the this compound. |
| Emulsion formation at the solvent interface. | - Centrifuge the sample at a higher speed and for a longer duration.- Add a small amount of a demulsifying agent (e.g., ethanol (B145695) or a saturated salt solution).- Use a different extraction solvent. | |
| Inappropriate extraction solvent. | Select a solvent based on the polarity of this compound. For similar compounds, solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) have been used successfully.[1][3][4] | |
| Low Analyte Recovery in SPE | Incorrect sorbent selection. | For a basic compound like this compound, a cation-exchange or a mixed-mode (e.g., C8/cation-exchange) sorbent is often effective. |
| Inefficient elution. | Ensure the elution solvent is strong enough to displace the analyte from the sorbent. This may involve using a more polar solvent or adjusting the pH of the eluent. | |
| Sample breakthrough during loading. | - Ensure the sample is loaded onto the SPE cartridge at a slow and steady flow rate.- Do not exceed the sorbent capacity. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of interfering endogenous compounds. | - Optimize the chromatographic separation to resolve this compound from matrix components.- Employ a more selective extraction technique, such as SPE, to obtain a cleaner extract.- Use an isotopically labeled internal standard to compensate for matrix effects. |
| Analyte Degradation | Instability in the biological matrix or during sample processing. | - Keep biological samples frozen until analysis.- Minimize the time between sample preparation and analysis.- Investigate the stability of this compound under different pH and temperature conditions. |
Quantitative Data Summary
The following table summarizes quantitative data from studies on methaqualone extraction, which can be used as a reference for developing and validating methods for this compound.
| Parameter | Biological Matrix | Extraction Method | Analytical Method | Value | Reference |
| Recovery | Blood | LLE with ethyl acetate | UHPLC-QqQ-MS/MS | 84.2–113.7% | [1] |
| Limit of Quantification (LOQ) | Blood | LLE with ethyl acetate | UHPLC-QqQ-MS/MS | 0.1 - 0.2 ng/mL | [1] |
| Precision | Blood | LLE with ethyl acetate | UHPLC-QqQ-MS/MS | < ±20% | [1] |
| Accuracy | Blood | LLE with ethyl acetate | UHPLC-QqQ-MS/MS | < ±20% | [1] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Blood
This protocol is adapted from a method developed for methaqualone and its analogs.[1]
1. Sample Preparation:
-
To 1 mL of whole blood, add an appropriate amount of an internal standard (e.g., methaqualone-d7).
-
Add 1 mL of a pH 9 buffer (e.g., borate (B1201080) buffer) and vortex for 30 seconds.
2. Extraction:
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
3. Solvent Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This is a general protocol for the extraction of basic drugs from urine and should be optimized for this compound.
1. Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and vortex.
2. SPE Cartridge Conditioning:
-
Condition a mixed-mode cation-exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of the pre-treatment buffer. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
4. Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic impurities.
-
Wash with 2 mL of methanol to remove lipophilic impurities.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
5. Elution:
-
Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
Troubleshooting unexpected pharmacological responses to Cloroqualone
Cloroqualone Technical Support Center
Disclaimer: The following information is intended for research and informational purposes only. This compound is a potent sedative-hypnotic agent and its handling and experimentation should be conducted in a controlled laboratory setting by qualified professionals, adhering to all relevant safety and ethical guidelines.
This guide provides troubleshooting advice and frequently asked questions regarding unexpected pharmacological responses observed during in-vitro and in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a quinazolinone derivative that primarily acts as a positive allosteric modulator of the GABA-A receptor. This action enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression, which manifests as sedative and hypnotic effects. It shares a similar mechanism with other quinazolinone drugs like methaqualone.
Q2: We are observing lower-than-expected sedative effects in our animal models. What are the potential causes?
A2: Several factors could contribute to reduced sedative efficacy. These include, but are not limited to:
-
Metabolic Differences: The animal model being used may have a different metabolic profile for this compound compared to what is reported in the literature, leading to faster clearance or inactivation of the compound.
-
Compound Purity and Stability: The purity of the this compound sample should be verified. Impurities can alter the expected pharmacological effect. Additionally, the compound may degrade if not stored under appropriate conditions (cool, dry, and dark).
-
Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) significantly impacts the bioavailability and onset of action. Ensure the protocol uses a route appropriate for the vehicle and desired pharmacokinetic profile.
-
Tolerance: If the subjects have had prior exposure to this compound or other GABA-A receptor modulators, tolerance may have developed, leading to a diminished response.
Q3: Our in-vitro assays show inconsistent GABA-A receptor potentiation. How can we troubleshoot this?
A3: Inconsistent in-vitro results can often be traced to experimental variables. Consider the following:
-
Receptor Subunit Composition: GABA-A receptors are pentameric structures with various subunit combinations (e.g., α1β2γ2, α5β3γ2). The specific subunit composition of the receptors used in your assay can influence the modulatory effects of this compound.
-
Concentration Accuracy: Ensure accurate and consistent preparation of this compound solutions. Serial dilution errors can lead to significant variations in the final concentration.
-
Assay Conditions: Factors such as pH, temperature, and incubation time of the assay buffer can impact receptor function and ligand binding. These parameters should be strictly controlled.
-
Cell Line Viability: The health and viability of the cells expressing the GABA-A receptors are crucial. Perform cell viability checks to rule out cytotoxicity as a confounding factor.
Troubleshooting Guides
Guide 1: Addressing Unexpected Convulsant Activity
Paradoxical convulsant activity has been occasionally reported with GABAergic modulators. If you observe such effects, follow this troubleshooting workflow.
Experimental Workflow: Investigating Paradoxical Convulsant Effects
Caption: Workflow for troubleshooting unexpected convulsant activity.
Methodology: Dose-Response Analysis
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).
-
Dilution Series: Create a series of dilutions from the stock solution to cover a wide range of concentrations, typically from nanomolar to high micromolar.
-
Animal Administration: Administer the different doses to separate groups of animals, including a vehicle-only control group.
-
Observation: Monitor the animals for a predefined period, recording the incidence and latency of both sedative and any convulsant behaviors.
-
Data Analysis: Plot the percentage of animals exhibiting each effect against the log of the dose to determine the ED50 (median effective dose) for sedation and the TD50 (median toxic dose) for convulsions.
Guide 2: Investigating Off-Target Effects
If the observed pharmacological profile does not align with GABA-A receptor modulation, consider screening for off-target interactions.
Potential Signaling Pathways for Off-Target Effects
Caption: Potential primary and off-target signaling pathways for this compound.
Methodology: Receptor Binding Assay
-
Target Selection: Based on the observed phenotype, select a panel of potential off-target receptors (e.g., glycine receptors, glutamate (B1630785) receptors, voltage-gated ion channels).
-
Radioligand Binding: Use a radiolabeled ligand known to bind to the target receptor.
-
Incubation: Incubate the receptor preparation (e.g., cell membranes) with the radioligand in the presence of varying concentrations of this compound.
-
Measurement: Measure the amount of radioligand displaced by this compound.
-
Analysis: Calculate the binding affinity (Ki) of this compound for each off-target receptor to quantify its interaction.
Quantitative Data Summary
The following table summarizes hypothetical data from a comparative study. Note: This data is for illustrative purposes and may not reflect actual experimental values.
| Parameter | This compound | Diazepam (Control) | Reference |
| GABA-A Receptor Binding (Ki, nM) | |||
| α1β2γ2 Subtype | 150 ± 12 | 5 ± 0.4 | [Hypothetical] |
| α5β3γ2 Subtype | 450 ± 35 | 8 ± 0.7 | [Hypothetical] |
| Sedative Effect (ED50, mg/kg, mouse) | |||
| Oral Administration | 25 ± 3 | 1.5 ± 0.2 | [Hypothetical] |
| Intravenous Administration | 5 ± 0.6 | 0.3 ± 0.04 | [Hypothetical] |
| Metabolic Half-life (t1/2, hours, rat) | 2.1 ± 0.3 | 15 ± 2 | [Hypothetical] |
Technical Support Center: Refining Animal Models for Human Sedative Response Prediction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to refine animal models to better predict human responses to sedatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in sedative response in animal models?
Variability in sedative response is a significant challenge and can stem from several factors:
-
Genetic Differences: Different strains of rodents can metabolize drugs at varying rates due to polymorphisms in metabolic enzymes like cytochrome P450s. For example, C57BL/6 and BALB/c mice show different behavioral responses to diazepam, with C57BL/6 mice exhibiting stronger sedative effects at the same dose.[1]
-
Age and Sex: Drug metabolism and sensitivity can be influenced by the age and sex of the animals.
-
Environmental Factors: Stress from handling, housing conditions, noise, and lighting can alter an animal's physiological state and its response to a sedative. Acclimatizing animals to the testing environment for an adequate period is crucial.[2]
-
Drug Administration: The route and technique of administration can lead to differences in drug absorption and bioavailability. Intraperitoneal (IP) injections, for instance, can sometimes be accidentally administered into the gastrointestinal tract, altering absorption.
Q2: We are observing paradoxical hyperactivity instead of sedation after administering a benzodiazepine. What could be the cause?
This is known as a "paradoxical reaction" and has been observed with benzodiazepines. Instead of sedation, the animal may exhibit excitement, aggression, or increased locomotor activity. Potential causes include:
-
Dose: The dose-response curve for anxiolytics and sedatives can sometimes be U-shaped. A high dose might lead to disinhibition that manifests as hyperactivity. A thorough dose-response study is essential to identify the optimal dose for sedation.
-
Underlying Anxiety Levels: Animals with very high baseline anxiety may be more prone to this type of response.
-
Genetic Predisposition: Some strains may be more susceptible to paradoxical reactions.
Q3: How can we better translate our findings from rodent models to humans?
Improving the predictive validity of animal models is a key challenge.[3][4] Strategies to enhance translation include:
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: This approach quantitatively relates drug concentration to its pharmacological effect, helping to understand the time course of drug action and identify exposure-response relationships that may be more consistent across species than simple dose-response relationships.[5]
-
Use of Genetically Humanized Models: Incorporating human genes, such as those for drug-metabolizing enzymes or drug targets, into rodent models can improve the prediction of human pharmacokinetics and pharmacodynamics.
-
Ethologically Relevant Behavioral Assays: Utilizing behavioral tests that reflect the complex nature of sedation and anxiety in humans can provide more translatable data than simple motor-based assays.
Troubleshooting Guides
Problem 1: High variability in sedative effect within the same experimental group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure standardized and precise administration techniques. For intraperitoneal (IP) injections, use a consistent location and depth. For oral gavage, ensure the drug is delivered to the stomach. |
| Variable Food Intake | For orally administered drugs, consider a brief fasting period to standardize stomach content, as food can affect drug absorption. Note that water should never be restricted for rodents. |
| Environmental Stressors | Acclimate animals to the housing and testing rooms for at least 3-5 days before the experiment.[2] Handle animals consistently and minimize noise and other disturbances during testing. |
| Circadian Rhythm Effects | Conduct all experiments at the same time of day to minimize variations due to the animal's natural sleep-wake cycle. |
Problem 2: The sedative effect is much shorter or longer than expected.
| Possible Cause | Troubleshooting Step |
| Rapid or Slow Metabolism | The chosen animal strain may have a different metabolic rate for the compound compared to what is reported in the literature. Conduct a pharmacokinetic study to determine the drug's half-life in your specific model. |
| Active Metabolites | The drug may have active metabolites with different half-lives that contribute to the overall sedative effect. Measure the plasma concentrations of major metabolites. |
| Drug Tolerance | If animals are receiving repeated doses, they may have developed tolerance. Consider using drug-naïve animals or implementing a washout period. |
Problem 3: Significant respiratory depression is observed at doses required for sedation.
| Possible Cause | Troubleshooting Step |
| Narrow Therapeutic Window | The drug may have a narrow therapeutic index for sedation versus respiratory depression. |
| Mechanism of Action | The drug may act on receptors in brain regions that control both sedation and respiration. |
| Combined Drug Effects | If using a combination of sedatives, they may have synergistic effects on respiratory depression.[6] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Midazolam in Male Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Bioavailability (%) | Tmax (min) | Elimination Half-life (min) |
| Intravenous (IV) | - | 100 | - | 23.1 |
| Subcutaneous (SC) | - | 39.3 | < 7 | 49.5 |
| Intraperitoneal (IP) | - | 19.2 | < 7 | 33.6 |
| Oral (PO) | 1-5 | 4.6 | < 7 | 31.2 |
Data is a compilation from multiple studies and may vary based on experimental conditions.[5][7]
Table 2: Dose-Response Effects of Diazepam in Different Mouse Strains
| Mouse Strain | Dose (mg/kg, IP) | Primary Effect | Behavioral Assay Outcome |
| C57BL/6 | 1 | Sedative | Strong dose-dependent decrease in locomotor activity.[1][8] |
| C57BL/6 | 3 | Sedative | Strong dose-dependent decrease in locomotor activity.[1][8] |
| BALB/c | 1 | Anxiolytic/Activating | Increased exploration and anxiolytic-like behavior.[1] |
| BALB/c | 3 | Mild Sedative/Anxiolytic | Slight sedative effect with continued anxiolytic-like behavior.[1] |
| High Activity (H2) | 0.5 | Anxiolytic | Significant increase in open arm entries in the elevated plus-maze.[9] |
| Low Activity (L1 & L2) | 0.5 - 3.0 | Minimal Anxiolysis | No significant change in open arm entries; reduction in stretch-attend postures.[9] |
Experimental Protocols
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity and anxiety-like behavior in rodents.
Apparatus: A square or circular arena with walls to prevent escape. For mice, a common size is 40x40x30 cm. The arena is often divided into a central and a peripheral zone.
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes before the test.[10]
-
Test Initiation: Gently place the animal in the center of the open field arena.[11]
-
Data Collection: Using a video tracking system, record the animal's activity for a predefined period, typically 5-10 minutes.[10][11]
-
Parameters Measured:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior). A sedated animal will show reduced overall activity, while an anxious animal will spend more time in the periphery (thigmotaxis).
-
Rearing frequency (exploratory behavior).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal size.
Procedure:
-
Acclimation: Habituate the animal to the testing room for at least 45-60 minutes prior to testing.[2][12]
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.[13]
-
Data Collection: Allow the animal to explore the maze for 5 minutes.[2][13] A video camera mounted above the maze records the session.
-
Parameters Measured:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100. An increase in this parameter suggests an anxiolytic effect.
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100. An increase also indicates reduced anxiety.
-
Total number of arm entries (a measure of general activity).
-
-
Cleaning: Clean the maze thoroughly between trials.[12]
Mandatory Visualizations
References
- 1. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. A Comparison of Breathing Stimulants for Reversal of Synthetic Opioid-Induced Respiratory Depression in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alfaxalone and Dexmedetomidine as an Alternative to Gas Anesthesia for Micro-CT Lung Imaging in a Bleomycin-Induced Pulmonary Fibrosis Murine Model [frontiersin.org]
- 5. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Sedation on Airway Control and Respiratory Drive – Department of Pediatrics – UW–Madison [pediatrics.wisc.edu]
- 7. [Optimization of midazolam dosage and pharmacokinetics of CYP3A probe substrate in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 9. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. anilocus.com [anilocus.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Cloroqualone Analysis in Accordance with ICH Guidelines
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cloroqualone, a quinazolinone derivative. The protocol adheres to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose in pharmaceutical quality control.[1][2] Additionally, this guide compares the HPLC method with potential alternatives, offering researchers and drug development professionals a comprehensive overview for selecting the most suitable analytical technique.
Comparative Analysis of Analytical Methods
While HPLC is a widely adopted and robust technique for the analysis of pharmaceutical compounds, other methods can also be considered.[3][4] The choice of method often depends on specific requirements such as analysis time, sensitivity, and cost.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns, leading to higher resolution and speed. | Separation on a high-performance layer with detection via densitometry. |
| Analysis Time | Typically longer run times (e.g., 3.0 min for a related compound).[5] | Faster analysis times (e.g., 1.5 min for a related compound).[5] | Can be faster for multiple samples run simultaneously. |
| Sensitivity | Good sensitivity, with typical detection limits in the µg/mL range.[5] | Higher sensitivity and lower detection limits compared to HPLC.[5] | Detection limits can be in the µg range.[5] |
| Solvent Consumption | Higher solvent consumption. | Significantly lower solvent consumption, making it more environmentally friendly and cost-effective.[5] | Lower solvent consumption per sample. |
| Resolution | Good resolution. | Superior resolution and chromatographic performance.[5] | Generally lower resolution compared to HPLC and UPLC. |
| Cost | Moderate initial instrument cost. | Higher initial instrument cost. | Lower initial instrument cost. |
Experimental Protocol: HPLC Method Validation for this compound
This protocol outlines the steps for validating an HPLC method for the quantification of this compound.
1. Chromatographic Conditions (Typical Starting Point)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a slightly acidic buffer (e.g., 1.4 g/L dibasic sodium phosphate (B84403) adjusted to pH 3.0 with phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile (B52724) (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength for this compound.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
2. Validation Parameters according to ICH Q2(R2) Guidelines
The validation process involves assessing various performance characteristics to ensure the method's reliability.[1][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients.[4] This is typically demonstrated by comparing the chromatograms of the drug substance, a placebo mixture, and a spiked placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[4] This is determined by analyzing a series of dilutions of a standard solution across a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. A recovery of 98-102% is generally considered acceptable.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Repeatability (Intra-assay precision): Assessed by performing the analysis in a short period of time under the same operating conditions.[3]
-
Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, for example, on different days, with different analysts, or with different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] This provides an indication of its reliability during normal usage.
Data Presentation
The results of the validation studies should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) | %RSD |
| 80 | ||||
| 100 | ||||
| 120 |
Table 3: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Concentration (µg/mL) | |
| Mean Peak Area | |
| Standard Deviation | |
| %RSD |
Visual Representation of the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process according to ICH guidelines.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cloroqualone and Methaqualone's Sedative Potency: A Review for Researchers
A comprehensive examination of the sedative-hypnotic agents cloroqualone and methaqualone reveals a shared mechanism of action targeting the GABA-A receptor, though with noted differences in potency. While direct comparative studies with quantitative data are limited, this guide synthesizes available preclinical information to offer a comparative analysis for researchers, scientists, and drug development professionals.
Methaqualone, a quinazolinone derivative, is a well-documented sedative-hypnotic that exerts its effects as a positive allosteric modulator of GABA-A receptors.[1][2][3] It binds to a site on the receptor complex that is distinct from those of benzodiazepines and barbiturates.[1][4] This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to central nervous system depression and sedation.[2][3]
Quantitative Data Summary
Due to the absence of direct comparative studies, a side-by-side quantitative comparison of sedative potency (e.g., ED50 values) under identical experimental conditions is not possible at this time. The following table provides a summary of the available information on the mechanism of action for both compounds.
| Compound | Primary Mechanism of Action | Receptor Subtype Specificity (if known) | Reference |
| Methaqualone | Positive Allosteric Modulator of GABA-A Receptors | Acts on various GABA-A receptor subtypes | [1][2] |
| This compound | Agonist at the β-subtype of the GABA-A receptor and sigma-1 receptor | β-subtype of GABA-A receptor | [5] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway for the sedative effects of both this compound and methaqualone involves the enhancement of GABAergic inhibition in the central nervous system. The binding of these compounds to the GABA-A receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decreased likelihood of firing, resulting in sedation.
Caption: Signaling pathway of this compound and methaqualone.
The following diagram illustrates a typical experimental workflow for assessing the sedative potency of a compound using an in vivo model.
Caption: A typical workflow for in vivo sedative potency assessment.
Experimental Protocols
In Vivo Sedative Potency Assessment: The Open Field Test
The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents, which can be indicative of sedative effects.
Objective: To quantify the dose-dependent sedative effects of a compound by measuring changes in locomotor activity.
Materials:
-
Open field apparatus (a square or circular arena with walls)
-
Video tracking software
-
Test animals (e.g., mice)
-
Test compounds (this compound, Methaqualone) and vehicle control
-
Dosing equipment (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimation: House animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water. Allow for at least one week of acclimation to the facility before testing. On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes.
-
Compound Administration: Prepare various doses of this compound and methaqualone, as well as a vehicle control. Administer the compounds to different groups of animals via a specific route (e.g., intraperitoneal injection, oral gavage). The time between administration and testing should be consistent and based on the known or expected pharmacokinetic profile of the compounds.
-
Open Field Test: Place each animal individually into the center of the open field arena. Allow the animal to explore the arena for a set period (e.g., 5-10 minutes). Record the session using a video camera mounted above the arena.
-
Data Collection: Use video tracking software to automatically score various behavioral parameters, including:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: Analyze the collected data to determine the effect of each compound dose on locomotor activity. A significant decrease in total distance traveled and rearing frequency compared to the vehicle control group is indicative of a sedative effect. Calculate the ED50 value, which is the dose of the drug that produces 50% of its maximal effect, for each compound.
In Vitro GABAA Receptor Modulation: Two-Electrode Voltage Clamp in Xenopus Oocytes
This in vitro assay allows for the functional characterization of a compound's effect on specific GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
Objective: To determine the modulatory effect of this compound and methaqualone on GABA-A receptor function.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding specific GABA-A receptor subunits (e.g., α, β, γ)
-
Microinjection apparatus
-
Two-electrode voltage-clamp setup
-
Perfusion system
-
GABA solution
-
Test compound solutions (this compound, Methaqualone)
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits. Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber of the two-electrode voltage-clamp setup. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Compound Application: Co-apply the test compound (this compound or methaqualone) at various concentrations along with the GABA solution.
-
Data Collection: Record the changes in the GABA-elicited current in the presence of the test compound. An increase in the current amplitude indicates positive allosteric modulation.
-
Data Analysis: Construct concentration-response curves for the modulatory effect of each compound. Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation of the GABA response.
By employing these and other standardized experimental protocols, a more definitive quantitative comparison of the sedative potencies of this compound and methaqualone can be achieved, providing valuable data for the fields of pharmacology and drug development.
References
- 1. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Open field test for mice [protocols.io]
- 5. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Quinazolinone Derivative Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical methods for the detection and quantification of quinazolinone derivatives, critical scaffolds in drug discovery and development.[1][2][3] The selection of a robust and reliable analytical method is paramount for ensuring the identity, purity, and stability of these compounds.[1] This document outlines the performance of various analytical techniques, supported by experimental data from peer-reviewed studies, to assist researchers in selecting and cross-validating the most appropriate method for their specific application. Cross-validation of an analytical method is a critical process to ensure that a validated method yields consistent and reliable results across different laboratories, analysts, or instruments.[4]
Comparative Analysis of Analytical Methods
The choice of an analytical method for quinazolinone derivatives is contingent on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and robust technique for routine analysis.[5] For enhanced sensitivity and selectivity, particularly in complex biological matrices, Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the preferred approach.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for volatile or derivatized quinazolinones.[6]
The following table summarizes the performance characteristics of these methods based on published validation data for various quinazolinone derivatives.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.78-500 ng | 0.25-500 ng/mL | Method Dependent |
| Correlation Coefficient (r²) | > 0.9995[7] | > 0.994[8] | > 0.99 |
| Limit of Detection (LOD) | 0.164 ng[7] | 0.03 - 0.1 µg/mL | Analyte Dependent |
| Limit of Quantitation (LOQ) | 0.496 ng[7] | 0.25 ng/mL | Analyte Dependent |
| Precision (%RSD) | Intra-day: 0.21-0.55% Inter-day: 0.32-0.82%[7] | < 15%[8] | < 15% |
| Accuracy (Recovery %) | 99.97-101.66%[7] | 80-120%[8] | 85-115% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of quinazolinone derivatives, synthesized from validated methods in the scientific literature.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the stability determination of a quinazolinone derivative.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (B52724) (e.g., 85:15, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: The wavelength of maximum absorbance for the specific quinazolinone derivative (e.g., 260 nm).[7]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Standard and sample solutions are prepared in a suitable solvent, typically the mobile phase or a component of it. For biological samples, a protein precipitation step with methanol (B129727) may be employed.[7]
-
Validation Parameters:
-
Linearity: A calibration curve is established over a specified concentration range (e.g., 0.78125 ng to 500 ng) with a correlation coefficient (r²) of ≥ 0.999.[7]
-
Precision: Assessed by replicate injections of samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: Determined by spike-recovery experiments, with recovery values typically between 98-102%.[9]
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a representative example for the quantification of quinazolinone derivatives in biological matrices.[8]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., XTerra MS C18, 50 mm x 2.1 mm).[8]
-
Mobile Phase: A gradient elution using two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[11]
-
Flow Rate: 0.2 mL/min.[8]
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[11]
-
Sample Preparation: For plasma, urine, or feces, a protein precipitation or liquid-liquid extraction is typically performed.[8]
-
Validation Parameters:
-
Linearity: A calibration curve is constructed over the desired quantification range (e.g., 0.25-500 ng/mL) with a correlation coefficient (r²) of ≥ 0.99.[8]
-
Precision and Accuracy: Evaluated at multiple concentration levels (low, medium, and high QC samples), with accuracy within ±15% of the nominal concentration and a CV less than 15%.[8]
-
Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.
-
Matrix Effect: Evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte.
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the analytical method cross-validation process and a generalized experimental workflow for the analysis of quinazolinone derivatives.
Caption: A general workflow for the cross-validation of analytical methods.
Caption: A typical experimental workflow for quinazolinone derivative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Receptor Binding Profiles of Cloroqualone and Other GABAergic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro receptor binding profiles of cloroqualone and other prominent GABAergic compounds, namely diazepam, zolpidem, and phenobarbital. The information presented is supported by experimental data from various sources to facilitate a comprehensive understanding of their interactions with GABA-A receptors and other potential molecular targets.
Introduction to GABA-A Receptors and GABAergic Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding with GABA, opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The receptor is a pentameric structure composed of various subunits, with the most common arrangement in the brain being two α, two β, and one γ subunit. The specific subunit composition determines the pharmacological properties of the receptor, including its affinity for various drugs.
GABAergic modulators are a broad class of drugs that target the GABA-A receptor to enhance its inhibitory effects. These include benzodiazepines, Z-drugs, and barbiturates, each interacting with distinct sites on the receptor complex to produce sedative, anxiolytic, anticonvulsant, and hypnotic effects.
This compound , a quinazolinone derivative, is a GABAergic agent with known sedative and antitussive properties. Its mechanism is reported to involve agonist activity at the β subtype of the GABA-A receptor and also at the sigma-1 receptor.
Diazepam , a classical benzodiazepine (B76468), is a positive allosteric modulator of GABA-A receptors, binding to the interface between α and γ subunits. It exhibits broad affinity for receptors containing α1, α2, α3, and α5 subunits.
Zolpidem , a non-benzodiazepine hypnotic (Z-drug), demonstrates a high degree of selectivity for GABA-A receptors containing the α1 subunit, which is thought to mediate its potent sedative effects with fewer anxiolytic and myorelaxant properties compared to benzodiazepines.
Phenobarbital , a barbiturate, acts as a positive allosteric modulator of GABA-A receptors by binding to a site distinct from that of GABA or benzodiazepines. It increases the duration of chloride channel opening, leading to a more pronounced inhibitory effect.
Comparative In Vitro Receptor Binding Profiles
The following table summarizes the available quantitative data on the in vitro receptor binding affinities (Ki) of the selected compounds for various GABA-A receptor subtypes and other relevant receptors. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference(s) |
| This compound | GABA-A (β subtype) | Data not available | [1] |
| Sigma-1 | Data not available | [1] | |
| Diazepam | GABA-A α1β3γ2 | 16 | [1][2] |
| GABA-A α2β3γ2 | 10 | [1][2] | |
| GABA-A α3β3γ2 | 13 | [1][2] | |
| GABA-A α5β3γ2 | 34 | [1][2] | |
| Zolpidem | GABA-A α1β2γ2 | 20 | [3][4] |
| GABA-A α2β1γ2 | 400 | [3][4] | |
| GABA-A α3β1γ2 | 400 | [3][4] | |
| GABA-A α5β2γ2 | ≥ 5000 | [3][4] | |
| Phenobarbital | GABA-A Receptor | Data not available (Positive Allosteric Modulator) | [5] |
Experimental Protocols: Radioligand Binding Assay
The determination of in vitro receptor binding affinities for these compounds is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay targeting the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Biological Sample: Rat brain membranes or cell lines recombinantly expressing specific GABA-A receptor subtypes.
-
Radioligand: A high-affinity ligand for the target site, e.g., [³H]Flunitrazepam for the benzodiazepine site or [³H]Muscimol for the GABA binding site.
-
Test Compound: this compound, Diazepam, Zolpidem, or Phenobarbital.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the same site as the radioligand (e.g., unlabeled Diazepam or GABA).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Equipment: Homogenizer, centrifuges, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer to achieve a desired protein concentration.
-
-
Binding Assay:
-
Set up assay tubes or a 96-well plate for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Competition: Add varying concentrations of the test compound, radioligand, and membrane preparation.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical workflow for an in vitro receptor binding assay.
Caption: GABA-A receptor signaling pathway and sites of drug action.
Caption: Workflow of an in vitro radioligand binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cloroqualone and Codeine as Antitussive Agents in Preclinical Animal Models
A comprehensive review of available data on the cough-suppressant properties of cloroqualone and the benchmark opioid, codeine, in established animal models of induced cough. This guide is intended for researchers and professionals in the field of pharmacology and drug development.
While both this compound and codeine have been recognized for their antitussive properties, a direct comparative analysis of their efficacy in preclinical animal models is notably absent in the available scientific literature. This compound, a quinazolinone-class compound, was previously marketed in some European countries as a cough medicine but was later withdrawn due to concerns regarding its potential for abuse.[1][2] In contrast, codeine remains a widely used opioid antitussive and serves as a standard comparator in the development of novel cough suppressants. This guide provides a detailed overview of the experimental data available for codeine's efficacy in animal models, alongside the known mechanistic information for both compounds.
Mechanistic Insights into Antitussive Action
This compound: The antitussive effects of this compound are attributed to its activity as an agonist at the β subtype of the GABAa receptor and the sigma-1 receptor.[1] This suggests a mechanism of action that enhances inhibitory neurotransmission within the central nervous system to suppress the cough reflex.
Codeine: Codeine, an opioid agonist, primarily exerts its antitussive effects through its action on μ-opioid receptors located in the brainstem's cough center.[3][4] This interaction is believed to increase the threshold for cough induction.
Quantitative Comparison of Antitussive Efficacy
A thorough review of published studies reveals a lack of quantitative data from head-to-head comparative studies of this compound and codeine in animal models of cough. The available information for this compound is largely historical and qualitative. Therefore, the following table summarizes the efficacy of codeine across various preclinical models.
| Animal Model | Cough Induction Method | Codeine Dosage | Efficacy (Cough Suppression) | Reference |
| Cat | Electrical stimulation of the superior laryngeal nerve | 0.5-1.0 mg/kg, IV | Dose-dependent inhibition of the cough reflex | [5] |
| Guinea Pig | Citric acid aerosol | 10-30 mg/kg, PO | Significant reduction in the number of coughs | Not specified in snippets |
| Rabbit | Mechanical stimulation of the trachea | 1-10 mg/kg, IV | Effective dose-dependent reduction in cough | |
| Dog | Not specified in snippets | Not specified in snippets | Butorphanol is reported to be 100 times more potent than codeine as an antitussive |
Experimental Protocols
The evaluation of antitussive agents in animal models typically involves the induction of coughing through various stimuli and the subsequent measurement of cough frequency and intensity.
Citric Acid-Induced Cough in Guinea Pigs
A commonly used method for assessing antitussive efficacy involves exposing conscious, unrestrained guinea pigs to an aerosol of citric acid.
-
Animals: Male Dunkin-Hartley guinea pigs are often used.
-
Apparatus: The animals are placed in a whole-body plethysmograph chamber connected to a nebulizer.
-
Procedure:
-
A baseline cough response is established by exposing the animals to a citric acid aerosol (e.g., 0.4 M) for a set duration (e.g., 10 minutes).
-
The number of coughs is recorded using a sound-detecting microphone and specialized software.
-
The test compound (e.g., codeine) or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before a subsequent citric acid challenge.
-
The percentage inhibition of the cough response is calculated by comparing the number of coughs after treatment to the baseline response.
-
Mechanically-Induced Cough in Anesthetized Animals
In this model, coughing is induced by mechanical stimulation of the trachea in anesthetized animals, such as cats or rabbits.
-
Animals: Anesthetized cats or rabbits are commonly used.
-
Procedure:
-
The animal is anesthetized, and the trachea is cannulated.
-
A nylon fiber or a similar mechanical stimulus is inserted into the trachea to elicit a cough response.
-
The cough response is measured by recording changes in intrapleural pressure or electromyographic activity of respiratory muscles.
-
The test compound is administered intravenously, and the change in the cough response is quantified.
-
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in antitussive drug evaluation and their mechanisms of action, the following diagrams are provided.
Conclusion
While this compound was once utilized for its cough-suppressant properties, the lack of publicly available, peer-reviewed preclinical data makes a direct efficacy comparison with codeine impossible. Codeine has been extensively studied in a variety of animal models, and a substantial body of evidence supports its centrally mediated antitussive effects. Future research, should it be undertaken with this compound or its analogs, would be necessary to quantitatively assess its antitussive potency relative to established benchmarks like codeine. Researchers in the field should rely on the well-documented efficacy of codeine in relevant animal models as a standard for the evaluation of novel antitussive therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs to suppress cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H12Cl2N2O | CID 63338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lack of Cloroqualone Metabolism Data Prompts Methaqualone as Substitute for Comparative Analysis
A comprehensive review of scientific literature reveals a significant gap in the understanding of the metabolic fate of Cloroqualone in biological systems. Despite extensive searches, no public data on the comparative metabolism of this quinazolinone-class drug across different species could be retrieved. Given this absence of information, this guide presents a comparative analysis of the metabolism of Methaqualone, a close structural analogue of this compound, to provide relevant insights for researchers, scientists, and drug development professionals.
Methaqualone, also a quinazolinone derivative, has been more extensively studied, and its metabolic pathways have been characterized in several species, including humans and rats. This comparison focuses on the biotransformation of Methaqualone, offering a valuable surrogate for understanding the potential metabolic routes of this compound and other related compounds.
Comparative Metabolic Profiles of Methaqualone
The primary route of Methaqualone metabolism in both humans and rats is oxidation, specifically hydroxylation, which is a common Phase I metabolic reaction. This process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. The hydroxylation occurs at various positions on the molecule, leading to the formation of several monohydroxylated metabolites.
Subsequent to hydroxylation, these metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion from the body, primarily through urine.
Table 1: Major Urinary Metabolites of Methaqualone in Humans and Rats
| Metabolite Name | Chemical Name | Species Detected | Reference |
| 4'-Hydroxy Methaqualone | 2-methyl-3-(2-methyl-4-hydroxyphenyl)-4(3H)-quinazolinone | Human | [1] |
| 2'-Hydroxy Methaqualone | 2-methyl-3-(2-hydroxy-2-methylphenyl)-4(3H)-quinazolinone | Human | [2] |
| 3'-Hydroxy Methaqualone | 2-methyl-3-(2-methyl-3-hydroxyphenyl)-4(3H)-quinazolinone | Human | [2] |
| 6-Hydroxy Methaqualone | 2-methyl-6-hydroxy-3-(o-tolyl)-4(3H)-quinazolinone | Human | [2] |
| 2-Hydroxy Methaqualone | 2-(hydroxymethyl)-3-(o-tolyl)-4(3H)-quinazolinone | Human | [2] |
| Hydroxylated Metabolites | (Specific structures not detailed) | Rat | [3] |
Metabolic Pathways of Methaqualone
The metabolic pathways of Methaqualone in humans and rats primarily involve hydroxylation at different positions on the tolyl and quinazolinone rings. The following diagrams illustrate the main metabolic transformations.
References
- 1. Enantiomeric analysis of the five major monohydroxylated metabolites of methaqualone in human urine by chiral capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methaqualone excretion patterns using Abuscreen ONLINE and EMIT II immunoassays and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methaqualone metabolism by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a GC-MS Method for the Forensic Identification of Cloroqualone
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the forensic identification of cloroqualone. It is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative analytical techniques and supported by established experimental protocols and validation parameters.
This compound is a sedative-hypnotic drug from the quinazolinone class, analogous to methaqualone.[1][2] Due to its potential for abuse, its accurate and reliable identification in forensic samples is crucial.[2] GC-MS is a powerful and widely used technique in forensic toxicology for the definitive identification of controlled substances.[3] Method validation is essential to ensure the reliability and accuracy of analytical data in a forensic setting.[4][5]
Experimental Protocol for GC-MS Analysis of this compound
The following is a representative GC-MS protocol for the analysis of this compound, adapted from methods used for similar compounds.
1. Sample Preparation:
-
Extraction: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analyte from the sample matrix (e.g., blood, urine, or seized material). For LLE, the sample is alkalinized, and the drug is extracted into an organic solvent.
-
Derivatization (if necessary): While many quinazolinones are amenable to direct GC-MS analysis, derivatization can sometimes improve chromatographic behavior. However, for this compound, it is often not required.
-
Reconstitution: The extracted and dried sample is reconstituted in a suitable solvent, such as ethyl acetate (B1210297) or methanol, prior to injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC): An Agilent 7890B GC or similar, equipped with a capillary column such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Injector: Splitless injection mode is often used for trace analysis. The injector temperature is typically set to 280°C.[4]
-
Oven Temperature Program: An initial oven temperature of 100°C held for 1 minute, followed by a ramp of 15°C/min to 325°C, with a final hold for 5 minutes.[4]
-
Mass Spectrometer (MS): A mass selective detector, such as an Agilent 5977A MS, is used.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Mode: Full scan mode (e.g., m/z 40-550) is used for qualitative identification.[4] Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[7]
-
Temperatures: Transfer line temperature of 280°C and ion source temperature of 230°C.[7]
Method Validation Parameters
For a GC-MS method to be considered valid for forensic purposes, it must be evaluated against several key parameters.[4][5][8] The Scientific Working Group for Forensic Toxicology (SWGTOX) provides guidelines for method validation.[4]
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity/Specificity | The ability of the method to differentiate and identify the analyte from other compounds that may be present in the sample. | No interfering peaks at the retention time of the analyte. |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected.[9][10] | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[4][10] | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (R²) ≥ 0.99. |
| Accuracy (Bias) | The closeness of the mean test results obtained by the method to the true value.[10] | Within ±20% of the target concentration. |
| Precision (Repeatability & Reproducibility) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8][10] | Relative Standard Deviation (RSD) ≤ 15-20%. |
| Carryover | The contamination of a sample by a preceding, more concentrated sample.[4] | No significant peaks in a blank sample run after a high-concentration standard. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in parameters like flow rate or temperature ramp. |
Mandatory Visualizations
Caption: A diagram illustrating the GC-MS experimental workflow.
Caption: A diagram showing the logical workflow of forensic drug analysis.
Comparison with Alternative Methods
While GC-MS is considered a gold standard for forensic drug identification, other methods can also be employed.[3][11] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are common alternatives.[7][12][13]
| Feature | GC-MS | HPLC | TLC |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, interaction with stationary/mobile phases. | Separation based on differential migration on a stationary phase. |
| Specificity | Very High (based on both retention time and mass spectrum).[11] | High (with specific detectors like DAD or MS).[7] | Low to Moderate. |
| Sensitivity | Very High (ng/mL to pg/mL range), especially in SIM mode.[7] | High (µg/mL to ng/mL range).[7] | Moderate (µg range). |
| Compound Suitability | Volatile and thermally stable compounds.[7] | Wide range, including non-volatile and thermally labile compounds.[7] | Wide range of compounds. |
| Confirmation Power | Definitive identification through mass spectral library matching. | Good for quantification, but may require MS for definitive confirmation. | Primarily a screening technique.[12] |
| Cost & Complexity | High initial cost and complexity.[3] | Moderate to high cost and complexity. | Low cost and simple to perform.[13] |
| Application for this compound | Ideal for unambiguous identification and confirmation.[7] | Suitable for quantification, especially in complex matrices.[7] | Useful for initial screening of seized samples.[12] |
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. comum.rcaap.pt [comum.rcaap.pt]
- 4. marshall.edu [marshall.edu]
- 5. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications | NIST [nist.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. Detection Technology - Countering the Problem of Falsified and Substandard Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Abuse Potential of Cloroqualone and Methaqualone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the abuse potential of cloroqualone and methaqualone, two structurally related quinazolinone derivatives. While methaqualone is a well-documented sedative-hypnotic with a high potential for abuse, data on this compound is significantly more limited. This document synthesizes the available pharmacological information, outlines standard experimental protocols for assessing abuse liability, and presents the underlying neurobiological mechanisms.
Pharmacological and Regulatory Overview
Methaqualone, widely known by the brand name Quaalude, was introduced in the 1960s as a sedative-hypnotic and alternative to barbiturates.[1][2][3] Its significant potential for psychological addiction, widespread abuse, and illegal recreational use led to its reclassification as a Schedule I drug in the United States in 1984, effectively prohibiting its medical use.[3][4][5]
This compound is an analogue of methaqualone that was developed in the 1980s and marketed in some European countries, primarily France.[6][7][8] It was noted to have weaker sedative properties than methaqualone and was used for its antitussive (cough-suppressing) effects.[6][7] Despite its weaker sedative action, concerns over its potential for abuse and overdose led to its withdrawal from the French market in 1994.[6][7]
| Feature | Methaqualone | This compound |
| Drug Class | Quinazolinone | Quinazolinone |
| Primary Use | Sedative-hypnotic[4] | Sedative, Antitussive[6][7] |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptors[4][9][10][11] | Presumed GABAergic activity as a methaqualone analogue[6][8] |
| Abuse Potential | High, well-documented[3][12][13] | Concerns led to market withdrawal; noted as having weaker sedative properties than methaqualone[6][7] |
| Regulatory Status (US) | Schedule I[4][5] | Not explicitly scheduled, but controlled as an analogue of a Schedule I substance. |
Note: Direct comparative experimental studies on the abuse potential of this compound versus methaqualone are not available in the peer-reviewed literature. The assessment of this compound's abuse potential is largely inferred from its structural similarity to methaqualone and its regulatory history.
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism underlying the sedative and reinforcing effects of methaqualone is its action on γ-aminobutyric acid type A (GABA-A) receptors, the major inhibitory neurotransmitter-gated ion channels in the brain.[14] Methaqualone acts as a positive allosteric modulator (PAM) at various GABA-A receptor subtypes.[9][10][11] This means it binds to a site on the receptor distinct from GABA itself, as well as from benzodiazepines and barbiturates, and enhances the effect of GABA.[4][9][10] This enhancement of inhibitory neurotransmission leads to the central nervous system depression characteristic of sedative-hypnotics.
This compound, as a quinazolinone-class GABAergic compound, is understood to share this fundamental mechanism, acting as an agonist at the β-subtype of the GABA-A receptor.[6] The differential sedative potency between methaqualone and this compound likely arises from differences in affinity, efficacy, or subtype selectivity at the GABA-A receptor complex.
Caption: Figure 1. Simplified diagram of GABA-A receptor modulation by quinazolinones.
Experimental Protocols for Assessing Abuse Potential
The abuse potential of a compound is determined experimentally using established preclinical models. While specific data for this compound is lacking, these protocols are standard for compounds like methaqualone.
The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug.[15][16] Animals learn to associate a specific environment with the rewarding effects of a drug. A preference for the drug-paired environment in a drug-free state indicates abuse potential.[17]
Experimental Protocol:
-
Habituation/Pre-Test: The animal is allowed to freely explore a multi-chambered apparatus with distinct visual and tactile cues. The baseline time spent in each chamber is recorded to ensure no inherent bias.
-
Conditioning Phase: Over several days, the animal receives the test drug (e.g., methaqualone) and is confined to one specific chamber. On alternate days, it receives a vehicle injection (saline) and is confined to a different chamber.
-
Test Phase: The animal is placed back in the apparatus in a drug-free state with free access to all chambers. The time spent in the drug-paired chamber versus the vehicle-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.[17]
Caption: Figure 2. General experimental workflow for a Conditioned Place Preference (CPP) study.
The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it directly measures the motivation of an animal to perform a task (e.g., press a lever) to receive a drug infusion.[18]
Experimental Protocol:
-
Surgery: The animal is surgically implanted with an intravenous catheter.
-
Acquisition: The animal is placed in an operant chamber with two levers. A press on the "active" lever results in an intravenous infusion of the drug, while a press on the "inactive" lever has no consequence. Acquisition of lever-pressing indicates the drug is acting as a reinforcer.
-
Dose-Response: The dose of the drug per infusion is varied to determine the relationship between dose and reinforcing efficacy.
-
Progressive-Ratio Schedule: The number of lever presses required to receive a single infusion is systematically increased. The "breakpoint," or the number of presses at which the animal ceases to respond, serves as a robust measure of the drug's motivational strength.
Conclusion
Methaqualone possesses a high abuse potential, substantiated by extensive clinical history and its well-characterized function as a positive allosteric modulator of GABA-A receptors.[9][19] Its reinforcing effects are readily demonstrable in standard preclinical models.
This compound, an analogue of methaqualone, has a more ambiguous profile due to a lack of published experimental data. It is known to have weaker sedative effects, yet its history of market withdrawal due to abuse concerns suggests it retains reinforcing properties sufficient to drive non-medical use.[6][7] It is highly probable that this compound shares the GABAergic mechanism of methaqualone.
For drug development professionals, the case of this compound underscores that even analogues with reduced primary pharmacological effects (sedation) can still pose a significant abuse liability. A full assessment using standard preclinical models, such as Conditioned Place Preference and Intravenous Self-Administration, would be required to quantify the abuse potential of this compound or any novel analogue relative to a benchmark compound like methaqualone.
References
- 1. Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. drugs.com [drugs.com]
- 4. Methaqualone - Wikipedia [en.wikipedia.org]
- 5. addictionwellness.com [addictionwellness.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound [chemeurope.com]
- 8. medkoo.com [medkoo.com]
- 9. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejournals.eu [ejournals.eu]
- 14. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 16. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 17. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bibliotekanauki.pl [bibliotekanauki.pl]
Cross-Reactivity of Cloroqualone in Benzodiazepine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Cloroqualone, a quinazolinone derivative, in immunoassays designed for the detection of benzodiazepines. Due to a lack of direct experimental data on this compound, this guide leverages data from structurally similar compounds and outlines the principles and methodologies for empirical verification.
Executive Summary
Immunoassays are a primary tool for the rapid screening of drugs of abuse, including benzodiazepines. The specificity of these assays is paramount to avoid false-positive results. This compound, a quinazolinone-class sedative and an analog of methaqualone, is not a benzodiazepine (B76468). However, its potential for cross-reactivity in benzodiazepine immunoassays is a valid concern for toxicological screening. This guide synthesizes the available information, highlights the critical data gap regarding this compound, and provides a framework for assessing its cross-reactivity.
Data Presentation: Cross-Reactivity of this compound and Related Compounds
There is a significant lack of publicly available data on the cross-reactivity of this compound in commercial benzodiazepine immunoassays. The following table summarizes the available data for Methaqualone, a structurally related quinazolinone, to provide a preliminary basis for comparison. The absence of data for this compound underscores the necessity for direct experimental evaluation.
| Compound | Class | Immunoassay | Concentration Tested | Result | Percent Cross-Reactivity |
| This compound | Quinazolinone | Various | Not Available | No Data Available | No Data Available |
| Methaqualone | Quinazolinone | PROFILE®-V MEDTOXScan® Benzodiazepine Assay | 100 µg/mL | Negative | Not Applicable |
Experimental Protocols: Determining Immunoassay Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening immunoassays. This protocol can be adapted to test the cross-reactivity of this compound in various benzodiazepine immunoassays.
Objective: To determine the concentration of this compound that produces a signal equivalent to the cutoff concentration of the target benzodiazepine in a specific immunoassay.
Materials:
-
Benzodiazepine immunoassay kit (e.g., ELISA plate pre-coated with benzodiazepine antigen, primary anti-benzodiazepine antibody, enzyme-conjugated secondary antibody, substrate).
-
This compound standard of known purity.
-
Certified drug-free urine or appropriate buffer.
-
Microplate reader.
-
Pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a standard curve of the target benzodiazepine (e.g., nordiazepam or oxazepam) in drug-free urine at concentrations ranging from below to well above the assay's cutoff.
-
Prepare a serial dilution of this compound in drug-free urine across a wide range of concentrations (e.g., from 1 ng/mL to 100 µg/mL).
-
-
Assay Procedure (Competitive ELISA):
-
Add a fixed amount of the primary anti-benzodiazepine antibody to all wells of the microplate.
-
Add the benzodiazepine standards and the this compound dilutions to their respective wells.
-
Incubate the plate to allow the antibody to bind to either the benzodiazepine in the standards/samples or the benzodiazepine antigen coated on the plate.
-
Wash the plate to remove any unbound antibody.
-
Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate's antigen.
-
Wash the plate to remove any unbound secondary antibody.
-
Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of benzodiazepine or cross-reactant in the sample.
-
Stop the reaction and read the absorbance using a microplate reader.
-
-
Data Analysis:
-
Plot the standard curve of the benzodiazepine.
-
Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff concentration for the target benzodiazepine.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target benzodiazepine at cutoff / Concentration of this compound producing the same signal) x 100
-
Mandatory Visualization
The structural differences between benzodiazepines and quinazolinones like this compound are the primary determinant of immunoassay cross-reactivity. The following diagram illustrates these structural distinctions.
Caption: Structural comparison of Benzodiazepines and this compound.
Conclusion
While a definitive statement on the cross-reactivity of this compound in benzodiazepine immunoassays cannot be made without direct experimental evidence, the available data for the structurally similar compound, Methaqualone, suggests a low likelihood of significant cross-reactivity. The distinct core chemical structures of quinazolinones and benzodiazepines support this hypothesis. However, given the variability among different immunoassays and the potential for unforeseen interactions, it is imperative for toxicology laboratories and researchers to perform in-house validation studies to definitively assess the cross-reactivity of this compound in their specific benzodiazepine screening assays.
Comparative Analysis of Structure-Activity Relationships in Quinazolinone Derivatives for Anticancer and Antibacterial Applications
A detailed examination of the structure-activity relationships (SAR) of distinct quinazolinone series reveals critical insights for the rational design of potent anticancer and antibacterial agents. This guide provides a comparative analysis of two prominent quinazolinone series, one targeting the Epidermal Growth Factor Receptor (EGFR) for cancer therapy and another exhibiting antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The data presented is compiled from various studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for substitutions at multiple positions, significantly modulating its pharmacological profile.[1] This guide focuses on comparing the SAR of 4-anilinoquinazoline (B1210976) derivatives as EGFR inhibitors and 4(3H)-quinazolinones as antibacterial agents.
I. Quinazolinone Derivatives as Anticancer Agents: Targeting EGFR
Quinazolinone-based compounds have emerged as potent inhibitors of several protein kinases involved in cancer cell proliferation and survival, including EGFR.[1] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1][2]
The following table summarizes the in vitro inhibitory activity of representative 4-anilinoquinazoline derivatives against EGFR. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound ID | Core Structure | R1 (Position 6) | R2 (Position 7) | R3 (Position 4-Anilino) | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | 4-Anilinoquinazoline | -OCH3 | -O(CH2)3-morpholine | 3-Cl, 4-F | EGFR | 33 - 80 | [1] |
| Erlotinib | 4-Anilinoquinazoline | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 3-ethynyl | EGFR | 2 | [3] |
| Lapatinib | 4-Anilinoquinazoline | - | - | 3-Cl, 4-(3-F-benzyloxy) | EGFR | 10.8 | [4] |
| Compound 8 | 4-Anilinoquinazoline | C6-urea linker | - | - | EGFRwt / EGFRT790M/L858R | 0.8 / 2.7 | [1] |
| Compound 2a | 4-Anilino-6-(furan-2-yl)quinazoline | 5-hydroxymethylfuran-2-yl | - | 3-Cl, 4-(3-F-benzyloxy) | EGFR | 5.06 | [4] |
| Compound 5k | 3-Methyl-quinazolinone | - | - | 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl} | EGFRwt-TK | 10 | [2] |
Structure-Activity Relationship Insights:
-
Substitution at C4: The 4-anilino moiety is a crucial feature for high-affinity binding to the ATP-binding pocket of the EGFR kinase domain.[1]
-
Substitutions at C6 and C7: Small, electron-donating groups like methoxy (B1213986) at the 6 and 7-positions of the quinazoline (B50416) ring generally enhance inhibitory activity.[3] The presence of a solubilizing group, such as the morpholinoethoxy side chain in Gefitinib, can improve pharmacokinetic properties.[1]
-
Modifications to the 4-Anilino Ring: Substitutions on the 4-anilino phenyl ring, such as halogens (Cl, F) or an ethynyl (B1212043) group, significantly influence potency and selectivity.[3]
-
Overcoming Resistance: The emergence of mutations like T790M can lead to drug resistance. The introduction of a urea (B33335) linker at the C6 position has been shown to yield compounds with potent activity against both wild-type and mutant forms of EGFR.[1]
The inhibitory activity of the compounds against EGFR is typically determined using an in vitro kinase assay. A representative protocol is as follows:
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Plate reader for measuring signal (e.g., luminescence, fluorescence, or radioactivity)
Method:
-
The EGFR enzyme, substrate, and test compound at various concentrations are pre-incubated in the assay buffer in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of quantification can vary, for example, using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format, or by measuring the depletion of ATP using a luminescent assay.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of in silico models for predicting the activity of Cloroqualone analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico models for predicting the biological activity of Cloroqualone analogues and other structurally related quinazolinones. Given the limited direct research on this compound, this guide draws upon validation studies of computational models for quinazolinone derivatives that target the γ-aminobutyric acid type A (GABA-A) receptor, the primary pharmacological target for this compound and its parent compound, methaqualone.
This compound, a quinazolinone derivative and an analogue of methaqualone, functions as a positive allosteric modulator of the GABA-A receptor.[1][2] The validation of in silico models is a critical step in the early-stage discovery of novel analogues, enabling the prioritization of compounds for synthesis and experimental testing. This guide presents quantitative data from relevant studies, details the experimental protocols used for validation, and visualizes the workflows and underlying biological pathways.
Performance of In Silico Models
The predictive power of in silico models is paramount for their application in drug discovery. Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, and other machine learning approaches are commonly employed. The validation of these models is typically assessed through statistical metrics, comparing the predicted activity with experimental results.
Below is a summary of performance data from studies on quinazolinone derivatives and other GABA-A receptor modulators.
Table 1: Performance of 3D-QSAR Models for Quinazolinone Derivatives
| Model Type | Target | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²pred (External Validation) | Reference |
| CoMFA | MMP-13 | 0.646 | 0.992 | 0.829 | [3] |
| CoMSIA | MMP-13 | 0.704 | 0.992 | 0.839 | [3] |
| CoMFA | CDK2/cyclin A | 0.747 | 0.970 | 0.942 | |
| CoMSIA | EGFR | 0.517 | 0.882 | - |
Note: While not directly on GABA-A receptors, these studies on quinazolinone derivatives demonstrate the predictive power of 3D-QSAR models for this chemical class.
Table 2: Performance of QSAR Models for GABA-A Receptor Ligands
| Model Type | Statistical Parameter | Value | Reference |
| Gradient Boosting Regression Tree | Q² LOO (Leave-One-Out) | 0.8974 | [4] |
| Gradient Boosting Regression Tree | R² (Test Set) | 0.9261 | [4] |
| Gradient Boosting Regression Tree | MSE (Mean Square Error) | 0.1862 | [4] |
| Artificial Neural Network | R² (Training Set) | 0.916 | [5] |
| Artificial Neural Network | R²cv (Cross-validated) | 0.745 | [5] |
These tables highlight the high correlation and predictive accuracy of well-constructed in silico models. For a QSAR model to be considered valid, a cross-validated R² (q²) value greater than 0.5 is generally required.[5]
Experimental Validation Protocols
The credibility of any in silico model hinges on rigorous experimental validation. The following are detailed methodologies for key experiments cited in the validation of computational predictions for GABA-A receptor modulators.
Electrophysiological Assay on Recombinant GABA-A Receptors
This in vitro method directly measures the functional activity of compounds on specific GABA-A receptor subtypes.
-
Objective: To validate the predicted modulatory effect (e.g., agonist, antagonist, positive allosteric modulator) of a compound on the GABA-A receptor.
-
Methodology:
-
Receptor Expression: Recombinant α1β2γ2L-GABA-A receptors are expressed in Xenopus laevis oocytes.[3][6]
-
Two-Electrode Voltage Clamp: Oocytes are voltage-clamped, and GABA-evoked currents are recorded.
-
Compound Application: The test compound is applied to the oocyte, and the modulation of the GABA-induced chloride current is measured.[3][6]
-
Data Analysis: The change in current amplitude in the presence of the test compound compared to the baseline GABA response indicates the compound's activity. An increase in current suggests a positive allosteric modulator effect.
-
In Vivo Anticonvulsant Activity Screening
These animal models are used to assess the potential therapeutic effects of the predicted compounds.
-
Objective: To determine if the in silico predicted GABA-A receptor modulation translates to anticonvulsant activity in a living organism.
-
Methodologies:
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is predictive of activity against generalized absence seizures.[7] Mice are administered the test compound, followed by a subcutaneous injection of pentylenetetrazole (a convulsant). The ability of the compound to prevent or delay the onset of seizures is recorded.[7]
-
Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.[7] An electrical stimulus is applied to mice to induce seizures, and the protective effect of the pre-administered test compound is observed.[7]
-
-
Data Analysis: The dose at which 50% of the animals are protected from seizures (ED50) is determined.
Neurotoxicity Screening
This assay evaluates the potential adverse effects of the compounds on motor coordination.
-
Objective: To assess the neurological toxicity of the compounds, a common side effect of GABA-A receptor modulators.
-
Methodology (Rotorod Test):
-
Data Analysis: The dose at which 50% of the animals exhibit neurotoxicity (TD50) is calculated. The ratio of TD50 to ED50 gives the protective index, a measure of the compound's therapeutic window.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the validation of in silico models.
Caption: Workflow for in silico model validation of this compound analogues.
Caption: Signaling pathway of this compound analogues at the GABA-A receptor.
References
- 1. List of methaqualone analogues - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Quantitative Structure-Activity Relationships between GABAA Receptor and Ligands based on Binding Interface Characteristic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Analytical Methods for Cloroqualone: A Comparative Guide
Disclaimer: As of the latest literature review, specific inter-laboratory validation studies for the analytical determination of Cloroqualone are not publicly available. This guide provides a comparative overview of common analytical methods applicable to the analysis of this compound, with performance data and experimental protocols derived from studies on analogous quinazolinone derivatives and other sedative-hypnotics. The presented data should be considered representative for the analytical techniques discussed.
Introduction
This compound, a quinazolinone derivative, is a sedative-hypnotic drug that requires accurate and reliable analytical methods for its determination in various matrices, including pharmaceutical formulations and biological samples. Inter-laboratory validation is a critical process to establish the reproducibility and reliability of an analytical method across different laboratories. This guide compares the most common analytical techniques employed for the analysis of sedative-hypnotics: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of compounds structurally similar to this compound. These values are indicative of what can be expected from a validated method.
| Performance Characteristic | HPLC-UV | GC-MS | LC-MS/MS |
| Precision (RSD%) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| **Linearity (R²) ** | > 0.995 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 10-50 ng/mL | 1-10 ng/mL | 0.01-1 ng/mL |
| Limit of Quantitation (LOQ) | 50-200 ng/mL | 5-50 ng/mL | 0.05-5 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization and validation for the specific analysis of this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the quantification of pharmaceutical compounds.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For biological matrices, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., ~230 nm).
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol, ethyl acetate).
-
For biological samples, perform an extraction and derivatization step if necessary to improve volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Inject the final solution into the GC-MS system.
-
-
GC-MS Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
-
Sample Preparation:
-
Sample extraction is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
The extract is then evaporated to dryness and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-pressure liquid chromatography system.
-
Column: A suitable C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.
-
Mandatory Visualization
A Comparative Guide to the Antitussive Mechanisms of Cloroqualone and Non-Narcotic Cough Suppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive mechanisms of the quinazolinone derivative, Cloroqualone, and a selection of commonly studied non-narcotic cough suppressants: Levodropropizine (B346804), Benzonatate, Cloperastine, and Dextromethorphan. The information presented is intended to support research and development efforts in the field of antitussive drug discovery by offering a comprehensive overview of their distinct pharmacological profiles, supported by available experimental data and detailed methodologies.
Introduction
Cough is a critical protective reflex, but in its chronic or excessive form, it can be a debilitating symptom that significantly impacts quality of life. While opioids have historically been a mainstay of antitussive therapy, their clinical utility is hampered by a range of adverse effects, including sedation, respiratory depression, and the potential for abuse. This has spurred the development and investigation of non-narcotic antitussives with diverse mechanisms of action. This guide focuses on comparing the GABAergic agent this compound with non-narcotic alternatives that target different components of the cough reflex arc, from peripheral sensory nerves to central processing centers in the brainstem.
Comparative Analysis of Antitussive Mechanisms
The antitussive agents discussed in this guide employ distinct molecular strategies to suppress the cough reflex. This compound exerts its effects through the modulation of inhibitory neurotransmission and neuronal excitability, while the non-narcotic agents target a variety of receptors and ion channels involved in the initiation and propagation of cough signals.
Mechanism of Action Overview
-
This compound: A quinazolinone derivative, this compound is understood to exert its antitussive and sedative effects through its activity as a GABAergic agent, specifically as an agonist at the β subtype of the GABAA receptor. Additionally, it is reported to be an agonist of the sigma-1 receptor.[1] Its action on GABAA receptors enhances inhibitory neurotransmission in the central nervous system, which is thought to suppress the cough reflex at the level of the brainstem.[1][2][3] Its activity at the sigma-1 receptor may also contribute to the modulation of neuronal excitability.[4][5][6]
-
Levodropropizine: This peripherally acting antitussive does not cross the blood-brain barrier to a significant extent. Its primary mechanism involves the inhibition of sensory nerve activation in the airways, particularly the vagal afferent C-fibers.[7][8] By inhibiting the activation of these fibers and the release of sensory neuropeptides, Levodropropizine reduces the afferent signals that trigger the cough reflex.[9][10]
-
Benzonatate: Structurally related to local anesthetics like procaine (B135) and tetracaine, Benzonatate acts as a potent voltage-gated sodium channel blocker.[11][12] It is thought to anesthetize the stretch receptors in the lungs and pleura, thereby dampening their activity and reducing the initiation of the cough reflex at its peripheral source.[13][14][15] The Nav1.7 sodium channel, which is highly expressed in vagal sensory neurons, is a key target for Benzonatate's antitussive action.[16]
-
Cloperastine: This antitussive agent possesses a multifaceted mechanism of action. It has a central effect on the cough center in the medulla oblongata.[17][18] Additionally, Cloperastine exhibits antihistaminic properties by acting as an antagonist at histamine (B1213489) H1 receptors, which can be beneficial in coughs with an allergic component.[17][18][19]
-
Dextromethorphan: A widely used over-the-counter antitussive, Dextromethorphan acts centrally as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor in the medullary cough center.[20][21][22] This action is believed to increase the threshold for the cough reflex. Dextromethorphan is also an agonist of the sigma-1 receptor, which may contribute to its antitussive and neuroprotective effects.[6][20]
Quantitative Data Comparison
The following tables summarize available quantitative data for this compound and the selected non-narcotic antitussives. It is important to note that direct comparative studies under identical experimental conditions are limited, and data for this compound, in particular, is scarce in publicly available literature.
Table 1: Receptor Binding Affinities and Potency
| Compound | Primary Target | Secondary Target(s) | Binding Affinity (Ki) / Potency (IC50/EC50) | Species/System | Reference(s) |
| This compound | GABAA Receptor (β subtype agonist) | Sigma-1 Receptor (agonist) | Data not available | - | [1] |
| Levodropropizine | Peripheral C-fibers | - | Inhibits C-fiber response to PBG by ~50% (pulmonary) and ~25% (non-pulmonary) | Cat (in vivo) | [7] |
| Benzonatate | Voltage-gated Sodium Channels | - | Detectable effects at 0.3 µM | Murine cell lines | [16] |
| Cloperastine | Central Cough Center, Histamine H1 Receptor | - | Data not available | - | [17][18][19] |
| Dextromethorphan | NMDA Receptor (antagonist) | Sigma-1 Receptor (agonist) | Ki: 142 - 652 nM (Sigma-1) | Rat | [6] |
| Binding affinity: 0.5 - 2 µM (NMDA) | [6] |
Table 2: In Vivo Antitussive Efficacy (Citric Acid-Induced Cough in Guinea Pig)
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Cough / Effect | Reference(s) |
| This compound | Data not available | Data not available | - |
| Levodropropizine | 72 | Did not significantly affect cough frequency in one study | [18] |
| Cloperastine | 12 | ~70% decrease in cough events | [18] |
| 24 | ~70% decrease in cough events | [18] | |
| Dextromethorphan | 32 | Did not significantly affect cough frequency in one study | [18] |
Note: The efficacy of antitussives can vary significantly depending on the experimental model and conditions.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the antitussive action of this compound and the non-narcotic cough suppressants.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the antitussive properties of the discussed compounds.
Citric Acid-Induced Cough in Guinea Pigs
This is a widely used in vivo model to assess the efficacy of antitussive agents.
-
Animals: Male Hartley guinea pigs are commonly used.
-
Apparatus: A whole-body plethysmography chamber connected to a nebulizer and a recording system to detect coughs.
-
Procedure:
-
Acclimation: Animals are acclimated to the experimental setup.
-
Drug Administration: The test compound (e.g., this compound, Levodropropizine, etc.) or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before the cough challenge.
-
Cough Induction: Guinea pigs are placed in the plethysmography chamber and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).
-
Data Collection: The number of coughs is counted during and immediately after the citric acid exposure. Cough sounds can also be recorded for more detailed analysis of cough intensity and frequency.
-
-
Endpoint: The primary endpoint is the reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor (e.g., GABAA, sigma-1, H1, or NMDA receptors).
-
A radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]mepyramine for H1 receptors).
-
The unlabeled test compound.
-
Assay buffer and wash buffer.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to study the effects of a compound on ion channels, such as the voltage-gated sodium channels targeted by Benzonatate.
-
Cell Preparation: Cells expressing the ion channel of interest (e.g., HEK293 cells expressing Nav1.7) are cultured on coverslips.
-
Recording: A glass micropipette filled with an intracellular solution is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to allow electrical access to the whole cell.
-
Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded.
-
Drug Application: The test compound is applied to the cell, and the changes in the ionic currents are measured.
-
Data Analysis: The data is analyzed to determine the effect of the compound on the channel's properties, such as activation, inactivation, and conductance. The IC50 for channel block can be determined from concentration-response curves.
Conclusion
This compound and the non-narcotic antitussives discussed in this guide represent a diverse array of pharmacological approaches to cough suppression. This compound's mechanism, centered on enhancing GABAergic inhibition and modulating sigma-1 receptors, offers a distinct central approach compared to the varied peripheral and central targets of the non-narcotic agents. Levodropropizine and Benzonatate highlight the potential of peripherally acting drugs to avoid central side effects. Cloperastine's dual central and antihistaminic actions provide a broader spectrum of activity, while Dextromethorphan's modulation of NMDA and sigma-1 receptors underscores the complexity of central cough control.
A comprehensive understanding of these distinct mechanisms, supported by quantitative in vitro and in vivo data, is essential for the rational design and development of novel, more effective, and safer antitussive therapies. Further research is needed to fill the existing gaps in the quantitative pharmacological data for some of these compounds, particularly this compound, to enable more direct and robust comparisons. The experimental protocols outlined here provide a foundation for such future investigations.
References
- 1. Modulation of Cough Reflex by Gaba-Ergic Inhibition in Medullary Raphé of the Cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Cough Reflex by Gaba-Ergic Inhibition in Medullary Raphé of the Cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neural Mechanisms Underlying the Coughing Reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor and Neuronal Excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of levodropropizine on vagal afferent C-fibres in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Analysis of Levodropropizine and Its Potential Therapeutic Advantages Considering Eosinophil Levels and Clinical Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral site of action of levodropropizine in experimentally-induced cough: role of sensory neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzonatate - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. Benzonatate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. How Benzonatate Works to Relieve Cough: Mechanism, Effectiveness, and Tips [dirxhealth.com]
- 15. youtube.com [youtube.com]
- 16. Benzonatate inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Cloperastine Fendizoate? [synapse.patsnap.com]
- 18. What is the mechanism of Cloperastine Hydrochloride? [synapse.patsnap.com]
- 19. dovepress.com [dovepress.com]
- 20. pharmacyfreak.com [pharmacyfreak.com]
- 21. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Central regulation of the cough reflex: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Biomarkers for Assessing Cloroqualone and Alternative Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for assessing exposure and effect of Cloroqualone and alternative centrally acting antitussive drugs. Due to the limited publicly available data on this compound, this guide also includes information on its structural analog, methaqualone, for potential inference, alongside a detailed comparison with commonly used antitussives, Codeine and Dextromethorphan (B48470), and another GABAergic agent, Baclofen (B1667701).
Overview of Compared Antitussive Agents
This compound is a quinazolinone-class GABAergic agonist, structurally related to methaqualone, that was previously marketed as a cough suppressant.[1] Its mechanism of action involves potentiating the effect of the inhibitory neurotransmitter GABA.[1] As a result of the scarcity of specific data for this compound, this guide includes established centrally acting antitussives for comparison:
-
Codeine: An opioid receptor agonist that acts on the cough center in the medulla.[2][3]
-
Dextromethorphan: A non-opioid antitussive that is an antagonist of the NMDA receptor and an agonist at the sigma-1 receptor.[2][4]
-
Baclofen: A GABA-B receptor agonist, which has demonstrated antitussive effects.[5][6]
Data Presentation: Comparative Pharmacokinetics and Metabolism
The following table summarizes the available pharmacokinetic and metabolic data for this compound and its comparators.
| Parameter | This compound | Methaqualone (Analogue) | Codeine | Dextromethorphan | Baclofen |
| Bioavailability | Data not available | ~100% | Variable (40-70%)[7] | Rapidly absorbed, but low bioavailability due to extensive first-pass metabolism[8][9] | Rapidly and completely absorbed |
| Protein Binding | Data not available | 70-90% | ~7-25%[7] | ~60-70% | ~30% |
| Metabolism | Presumed hepatic | Extensively hepatic, via hydroxylation and N-oxidation[10][11] | Hepatic, primarily by CYP2D6 to morphine (active) and UGT2B7 to codeine-6-glucuronide.[7][12] Also by CYP3A4 to norcodeine.[7] | Hepatic, primarily by CYP2D6 to dextrorphan (B195859) (active) and CYP3A4 to 3-methoxymorphinan.[8][9] | Minimally metabolized in the liver. |
| Elimination Half-life | Data not available | 20-60 hours | 2.5-3 hours[7] | Highly variable (1.2-22 hours) depending on CYP2D6 phenotype[9] | 3-4 hours |
| Excretion | Data not available | Primarily renal as metabolites | Primarily renal as glucuronide conjugates[7] | Primarily renal as metabolites[8] | Primarily renal as unchanged drug |
Biomarkers for Exposure and Effect
The validation of specific biomarkers is crucial for monitoring drug exposure and pharmacodynamic effects.
Biomarkers of Exposure: These are typically the parent drug or its metabolites measured in biological matrices.
| Drug | Parent Compound | Key Metabolite(s) | Biological Matrix |
| This compound | This compound | Data not available | Urine, Blood/Plasma |
| Methaqualone | Methaqualone | 2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone[10][11] | Urine, Blood/Plasma, Saliva[10] |
| Codeine | Codeine | Morphine, Codeine-6-glucuronide, Norcodeine[7][12] | Urine, Blood/Plasma |
| Dextromethorphan | Dextromethorphan | Dextrorphan, 3-hydroxymorphinan, 3-methoxymorphinan[8][9] | Urine, Blood/Plasma |
| Baclofen | Baclofen | Minimal metabolites | Urine, Blood/Plasma |
Biomarkers of Effect: These reflect the pharmacological action of the drug.
| Drug | Biomarker of Effect | Measurement |
| This compound | Changes in GABAergic neurotransmission | Electrophysiological studies (e.g., patch-clamp) on GABA-A receptors. |
| Codeine | Suppression of cough reflex | Objective cough frequency monitoring. |
| Dextromethorphan | Inhibition of cough reflex | Objective cough frequency monitoring. |
| Baclofen | Inhibition of cough reflex, changes in GABA-B receptor signaling | Objective cough frequency monitoring, functional assays of GABA-B receptor activity.[5] |
Experimental Protocols
This protocol is based on methods developed for methaqualone and could be adapted for this compound.[10][13][14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog).
-
Alkalinize the sample with a suitable buffer (e.g., pH 9).
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analytical Technique (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of ~150°C, ramped to ~280°C.
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification of the parent drug and its metabolites.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of these drugs and their metabolites in biological fluids.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the pre-treated biological sample (e.g., hydrolyzed urine).
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a basic organic solvent mixture.
-
Evaporate the eluate and reconstitute.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase HPLC with a gradient elution.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions of each analyte and metabolite.
-
Mandatory Visualizations
Conclusion and Future Directions
While this compound was developed as an antitussive, a significant lack of modern, detailed pharmacokinetic and metabolic data hinders the validation of specific biomarkers for exposure and effect. This guide highlights these data gaps and provides a comparative framework using well-characterized alternative antitussives. For researchers investigating quinazolinone derivatives, the analytical methods established for methaqualone may serve as a starting point for developing and validating assays for this compound and its potential metabolites. Further research is imperative to characterize the clinical pharmacology of this compound to establish reliable biomarkers. For clinical and forensic purposes, the analysis of codeine, dextromethorphan, and their respective metabolites is well-established, with genetic variations in metabolic enzymes like CYP2D6 being a critical consideration for interpreting results.[8][12] The GABAergic mechanism of this compound suggests that comparing its effects to other GABA agonists like baclofen could provide valuable insights into its therapeutic and adverse effect profile.
References
- 1. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Antitussives | Pharmacology Mentor [pharmacologymentor.com]
- 3. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antitussive effect of the GABA-agonist baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of capsaicin-induced cough by the gamma-aminobutyric acid agonist baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. tandfonline.com [tandfonline.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safety Operating Guide
Navigating the Safe Disposal of Cloroqualone: A Procedural Guide
Core Principle: Adherence to Regulations
All waste disposal must comply with national and local regulations. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance.
Recommended Disposal Procedures
Given the limited specific data on Cloroqualone, a cautious approach is necessary. The following table outlines general disposal options applicable to pharmaceutical waste.
| Disposal Option | Description | Suitability for this compound |
| Drug Take-Back Programs | The preferred and safest method for disposing of unwanted medicines.[3][4][5][6][7] These programs are often operated by law enforcement agencies or pharmacies. | Highly Recommended. This ensures the compound is handled and destroyed by qualified personnel. |
| Licensed Waste Disposal Contractor | Professional services that specialize in the disposal of chemical and pharmaceutical waste. This is the standard for laboratory and healthcare settings.[7][8] | Mandatory for institutional settings. Ensures compliance with regulatory requirements for hazardous waste. |
| On-site Incineration | High-temperature destruction of the chemical. | To be performed only in approved incinerators by trained personnel, in accordance with institutional and regulatory guidelines. |
| Household Trash Disposal (with precautions) | For small quantities in non-institutional settings where other options are unavailable. The medication should be mixed with an unpalatable substance (e.g., coffee grounds, kitty litter), placed in a sealed container, and then into the trash.[3][4][5][6] | Use as a last resort and only if permitted by local regulations. Not recommended for laboratory-generated waste. |
| Flushing | Disposing of the substance down a drain or toilet. | Not Recommended. This practice is generally discouraged to prevent water contamination, unless specifically advised by official guidelines for certain high-risk medications.[3][4][5][6] |
Experimental Protocol: Rendering this compound for Disposal (Household Method - Last Resort)
This protocol is for informational purposes for small, residual amounts in a non-laboratory setting and should only be followed if a take-back program or professional disposal service is not accessible.
Materials:
-
Unwanted this compound tablets or powder
-
Sealable plastic bag or container
-
Unpalatable substance (e.g., used coffee grounds, kitty litter, dirt)
-
Water
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Don PPE.
-
Place the unwanted this compound into the sealable plastic bag or container.
-
Add a sufficient amount of the unpalatable substance to the container to mix with the this compound.
-
Add a small amount of water to dissolve the solid material.
-
Seal the bag or container securely.
-
Gently agitate the container to ensure the this compound is thoroughly mixed with the other materials.
-
Dispose of the sealed container in the household trash.
-
Remove and dispose of PPE as per your institution's guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Safety and Handling Considerations
A Safety Data Sheet (SDS) for a related compound indicates that the toxicological properties have not been thoroughly investigated. Therefore, it is crucial to handle this compound with appropriate caution. The SDS recommends washing skin thoroughly after handling and specifies that it is harmful if swallowed. When managing this compound waste, always:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid creating dust or aerosols.
-
Leave the chemical in its original container when possible to avoid misidentification.
-
Do not mix this compound waste with other chemicals unless directed by a specific protocol.
Due to the lack of specific information on the decomposition products of this compound, high-temperature incineration through a licensed waste disposal facility is the most definitive method to ensure its complete destruction and prevent environmental contamination.
References
Personal protective equipment for handling Cloroqualone
Essential Safety and Handling Guide for Cloroqualone
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][2] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3] |
| Skin Protection | Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[1] Inspect gloves for any tears or perforations before each use.[3] Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[1][3] |
| Respiratory Protection | All handling of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Preparation:
-
Before any work begins, ensure all personnel have reviewed this safety guide and any available safety information for similar compounds.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
3. Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid creating dust.[1]
-
Use a spatula or other appropriate tool for transfers.[1]
-
If transferring a solution, use a pipette or syringe with caution to prevent splashes.[1]
4. During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
5. Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[1]
-
Properly remove and dispose of PPE. Gloves should be removed without touching the outer surface.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes.[2] Wash the skin with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air.[2][5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
All waste containing this compound, including unused product and contaminated materials (e.g., gloves, pipette tips, paper towels), should be collected in a designated, labeled, and sealed hazardous waste container.
2. Disposal Methods:
-
Preferred Method: Utilize a licensed professional waste disposal service to dispose of the hazardous waste in accordance with local, state, and federal regulations.
-
Alternative (if take-back program is unavailable): For small quantities, the following procedure can be used for household trash disposal, but check local regulations first:
-
Remove the material from its original container.[7]
-
Mix the this compound with an undesirable substance such as used coffee grounds, dirt, or cat litter.[7][8] This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[9]
-
Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[7][8]
-
Dispose of the sealed container in the household trash.[7]
-
3. Empty Containers:
-
Before disposing of the original container, scratch out all identifying information on the label to protect privacy.[7][9]
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. esirius.uwo.ca [esirius.uwo.ca]
- 3. benchchem.com [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. medkoo.com [medkoo.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. epa.gov [epa.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
